molecular formula C19H27Cl3N2O B1662555 (+)-U-50488 hydrochloride CAS No. 114528-81-3

(+)-U-50488 hydrochloride

Numéro de catalogue: B1662555
Numéro CAS: 114528-81-3
Poids moléculaire: 405.8 g/mol
Clé InChI: KGMMGVIYOHGOKQ-JAXOOIEVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

A non-peptide, kappa-opioid receptor agonist which has also been found to stimulate the release of adrenocorticotropin (ADRENOCORTICOTROPIC HORMONE) via the release of hypothalamic arginine vasopressin (ARGININE VASOPRESSIN) and CORTICOTROPIN-RELEASING HORMONE. (From J Pharmacol Exp Ther 1997; 280(1):416-21)

Propriétés

IUPAC Name

2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26Cl2N2O.ClH/c1-22(19(24)13-14-8-9-15(20)16(21)12-14)17-6-2-3-7-18(17)23-10-4-5-11-23;/h8-9,12,17-18H,2-7,10-11,13H2,1H3;1H/t17-,18-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGMMGVIYOHGOKQ-JAXOOIEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1N2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H]1CCCC[C@H]1N2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114528-81-3
Record name Benzeneacetamide, 3,4-dichloro-N-methyl-N-[(1R,2R)-2-(1-pyrrolidinyl)cyclohexyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114528-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of (+)-U-50488 Hydrochloride

Introduction

This compound is a synthetic compound renowned for its high selectivity as an agonist for the kappa-opioid receptor (KOR).[1][2] It is a non-mu-opioid analgesic that has been instrumental as a research tool for elucidating the physiological and pathological roles of the KOR system.[2][3] Unlike typical mu-opioid receptor agonists, (+)-U-50488 does not produce morphine-type physical dependence, though tolerance can develop with chronic use.[2][4] Its mechanism of action is multifaceted, involving canonical G-protein signaling, activation of kinase cascades, and at higher concentrations, direct ion channel modulation.[5][6][7] This document provides a detailed technical overview of these mechanisms, supported by quantitative data, experimental protocols, and signaling pathway visualizations.

Primary Mechanism of Action: Kappa-Opioid Receptor Agonism

The principal mechanism of action of (+)-U-50488 is the stereoselective activation of the KOR, a G-protein coupled receptor (GPCR) of the Gi/o family.[6][8] This interaction initiates a cascade of intracellular signaling events that ultimately modulate neuronal excitability and neurotransmitter release.

G-Protein Coupled Signaling Cascade

Upon binding of (+)-U-50488, the KOR undergoes a conformational change, facilitating the activation of its associated heterotrimeric Gi/o proteins. This activation involves the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gαi/o subunit from the Gβγ dimer.[9] Both components then proceed to modulate distinct downstream effectors.

  • Gαi/o Subunit Signaling: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase. This action reduces the intracellular concentration of the second messenger cyclic AMP (cAMP).[6][10] The decrease in cAMP levels subsequently reduces the activity of protein kinase A (PKA), altering the phosphorylation state and activity of numerous downstream proteins.

  • Gβγ Subunit Signaling: The liberated Gβγ dimer is a key signaling entity that directly interacts with and modulates various ion channels.[6]

    • Activation of GIRK Channels: Gβγ binds to and activates G-protein-gated inwardly rectifying potassium (GIRK) channels. This activation increases K+ efflux, leading to hyperpolarization of the neuronal membrane. The hyperpolarization raises the threshold for firing action potentials, thus producing an inhibitory effect on neuronal activity.[11][12] This mechanism is a significant contributor to the analgesic effects of KOR agonists.[12]

    • Inhibition of Voltage-Gated Calcium Channels (VGCCs): Gβγ subunits can directly bind to and inhibit the activity of N-type and P/Q-type voltage-gated calcium channels.[6][13] This inhibition reduces calcium influx into the presynaptic terminal upon depolarization, which is a critical step for the fusion of synaptic vesicles and the release of neurotransmitters.

Modulation of Mitogen-Activated Protein Kinase (MAPK) Cascades

KOR activation by agonists like (+)-U-50488 also initiates the phosphorylation and activation of several mitogen-activated protein kinase (MAPK) cascades, including ERK1/2, p38, and JNK.[5] These pathways are involved in regulating a wide array of cellular processes, including gene expression, cell differentiation, and apoptosis.

  • ERK1/2 Pathway: In some cellular contexts, KOR-mediated ERK1/2 phosphorylation is dependent on PI3-Kinase and PKCζ.[5]

  • JNK Pathway: (+)-U-50488-induced JNK activation has been shown to be mediated by pertussis toxin-sensitive Gαi proteins and involves Src and the GTPase Rac.[5]

  • p38 MAPK Pathway and Biased Agonism: The activation of the p38 MAPK pathway is of particular interest as it has been linked to the aversive and dysphoric effects associated with KOR agonists.[10][14] This signaling is thought to be dependent on the recruitment of β-arrestin2 to the activated receptor.[10][15] The concept of biased agonism suggests that a ligand can preferentially activate G-protein signaling (associated with therapeutic effects like analgesia) over β-arrestin signaling (linked to adverse effects).[10][15] The interaction between (+)-U-50488, KOR, and the p38 MAPK pathway in the basolateral amygdala is believed to be essential for mediating aversive behaviors.[14][16]

Receptor-Independent Mechanism

At higher concentrations, (+)-U-50488 exhibits a secondary mechanism of action characterized by a direct, G-protein-independent blockade of voltage-gated calcium channels.[7][17] Studies have demonstrated that U-50488 can inhibit Ca2+ channel currents in a voltage-independent manner in cells that do not express KORs, such as HeLa cells.[7][17] This suggests that some of the physiological effects observed with high doses of (+)-U-50488 may be due to this direct channel-blocking activity, independent of KOR activation.[7][17] This effect has been observed with an IC50 in the micromolar range, contrasting with the high-affinity, nanomolar potency for KOR-mediated effects.[13][17]

Data Presentation

Table 1: Receptor Binding Affinities (Ki)
CompoundReceptorSpeciesRadioligandKi (nM)Reference(s)
U-50,488HKappa (κ)-[3H]Ethylketocyclazocine114[4]
U-50,488HMu (μ)-[3H]Ethylketocyclazocine6100[4]
U-50,488Kappa (κ)--12[18]
U-50,488Mu1 (μ1)--370[18]
Table 2: Functional Activity (IC50 / ED50)
CompoundAssaySystemEffectIC50 / ED50Reference(s)
U-50488Ca2+ Channel Current InhibitionRat DRG NeuronsVoltage-independent inhibition4.32 μM[17]
U-50488P-type Ca2+ Channel Inhibition (High Affinity)Rat Cerebellar Purkinje NeuronsKOR-mediated inhibition89 nM[13]
U-50488P-type Ca2+ Channel Inhibition (Low Affinity)Rat Cerebellar Purkinje NeuronsDirect channel block11 μM[13]
U-50488Intracellular Ca2+ changesCultured lumbosacral DRGInhibition1 - 5.8 nM[17]
U-50488Forskolin-stimulated cAMP accumulationPC12 cellsInhibition1 - 5.8 nM[17]
U-50488Rabbit Vas Deferens ContractionRabbit Vas DeferensEnhancement26.5 nM[19][20]
U-50488Motor Function ImpairmentMiceImpairment15.3 mg/kg[19][20]

Experimental Protocols

Radioligand Binding Assay

This protocol is a generalized method for determining the binding affinity of a compound like (+)-U-50488 to its receptor.

  • Membrane Preparation:

    • Tissue (e.g., guinea pig brain) or cells expressing the target receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[21]

    • The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove large debris.[21]

    • The supernatant is then subjected to high-speed centrifugation (e.g., 20,000 x g) to pellet the cell membranes.[21]

    • The membrane pellet is washed, resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose), aliquoted, and stored at -80°C. Protein concentration is determined using a standard assay like the BCA assay.[21]

  • Binding Assay (Competition Assay):

    • The assay is performed in a 96-well plate format in a final volume of 250 µL.[21]

    • To each well, add:

      • 150 µL of thawed membrane preparation (containing a specific amount of protein).[21]

      • 50 µL of the competing test compound ((+)-U-50488) at various concentrations.

      • 50 µL of a radiolabeled ligand (e.g., [3H]ethylketocyclazocine) at a fixed concentration near its Kd value.[21]

    • Non-specific binding is determined in parallel wells containing a high concentration of an unlabeled ligand. Total binding is measured in wells without any competing compound.

    • The plate is incubated (e.g., 60 minutes at 30°C) to allow binding to reach equilibrium.[21]

  • Filtration and Counting:

    • The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters presoaked in 0.3% PEI), separating bound from free radioligand.[21]

    • The filters are washed multiple times with ice-cold wash buffer.[21]

    • Filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is quantified using a scintillation counter.[21]

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The data are plotted as percent specific binding versus the log concentration of the competing ligand.

    • The IC50 value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

    • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[21]

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes a method to measure the effect of (+)-U-50488 on ion channel currents in neurons.

  • Cell Preparation:

    • Acutely isolated neurons (e.g., rat dorsal root ganglion neurons) are prepared and plated on coverslips.[7][17]

    • For specific neuronal populations, cells may be transfected with a fluorescent reporter like EGFP driven by a cell-specific promoter (e.g., Nav1.8).[7][17]

  • Recording Setup:

    • Coverslips are placed in a recording chamber on the stage of an inverted microscope and continuously perfused with an external solution (e.g., containing appropriate ions and blockers for isolating the current of interest, like Ca2+ currents).

    • Patch pipettes with a resistance of 3-5 MΩ are fabricated from borosilicate glass and filled with an internal solution containing ions that mimic the intracellular environment.

    • The whole-cell configuration is achieved by forming a gigaseal between the pipette tip and the cell membrane and then applying gentle suction to rupture the patch of membrane under the pipette.

  • Data Acquisition:

    • Voltage-clamp recordings are performed using a patch-clamp amplifier.

    • To measure Ca2+ currents, the cell is held at a negative holding potential (e.g., -80 mV) and then depolarized with voltage steps (e.g., to 0 mV) to activate the channels.[17]

    • A stable baseline of current amplitude is recorded.

    • (+)-U-50488 is applied to the bath via the perfusion system at various concentrations.

    • The effect of the drug on the current amplitude is recorded over time. A concentration-response curve can be generated by applying cumulative concentrations of the drug.[17]

  • Data Analysis:

    • The peak current amplitude before and after drug application is measured.

    • The percentage of current inhibition is calculated for each concentration.

    • The concentration-response data are fitted with the Hill equation to determine the IC50 and the Hill coefficient.[17]

    • To test for G-protein involvement, experiments can be repeated after pre-treating cells with pertussis toxin (to block Gi/o proteins) or by including GDP-β-S (a non-hydrolyzable GDP analog) in the patch pipette to prevent G-protein activation.[7][17]

Mandatory Visualizations

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol U50488 (+)-U-50488 KOR Kappa-Opioid Receptor (KOR) U50488->KOR Binds & Activates G_protein Gi/o Protein (αβγ) KOR->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha Dissociates G_betagamma Gβγ G_protein->G_betagamma Dissociates AC Adenylyl Cyclase cAMP cAMP AC->cAMP GIRK GIRK Channel Hyperpolarization Hyperpolarization (↓ Neuronal Excitability) GIRK->Hyperpolarization ↑ K⁺ Efflux VGCC Voltage-Gated Ca²⁺ Channel Ca_influx ↓ Ca²⁺ Influx (↓ Neurotransmitter Release) VGCC->Ca_influx Mediates G_alpha->AC Inhibits G_betagamma->GIRK Activates G_betagamma->VGCC Inhibits ATP ATP ATP->AC ATP->cAMP Converts to

Caption: Canonical KOR G-protein signaling pathway activated by (+)-U-50488.

Beta_Arrestin_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol U50488 (+)-U-50488 KOR Kappa-Opioid Receptor (KOR) U50488->KOR Activates GRK GRK KOR->GRK Recruits KOR_P Phosphorylated KOR KOR->KOR_P GRK->KOR Phosphorylates B_Arrestin β-Arrestin2 KOR_P->B_Arrestin Recruits MAPK_cascade MAPK Cascade B_Arrestin->MAPK_cascade Scaffolds p38 p38 MAPK_cascade->p38 Activates Aversion Aversion/ Dysphoria p38->Aversion Mediates

Caption: β-Arrestin2-mediated p38 MAPK signaling pathway linked to aversion.

Radioligand_Binding_Workflow prep 1. Membrane Preparation (Homogenization & Centrifugation) incubate 2. Incubation (Membranes + Radioligand + U-50488) prep->incubate filter 3. Filtration (Separate Bound from Free Ligand) incubate->filter count 4. Scintillation Counting (Quantify Bound Radioligand) filter->count analyze 5. Data Analysis (Calculate IC50 and Ki) count->analyze

Caption: Experimental workflow for a radioligand binding assay.

Patch_Clamp_Workflow prep 1. Cell Preparation (Acute Neuronal Isolation) patch 2. Whole-Cell Configuration (Form Gigaseal & Rupture Membrane) prep->patch record_base 3. Baseline Recording (Measure Ion Channel Current) patch->record_base apply_drug 4. Drug Application (Perfuse with U-50488) record_base->apply_drug record_effect 5. Record Drug Effect (Measure Change in Current) apply_drug->record_effect analyze 6. Data Analysis (Generate Dose-Response, find IC50) record_effect->analyze

Caption: Experimental workflow for whole-cell patch-clamp electrophysiology.

References

An In-Depth Technical Guide on the Kappa Opioid Receptor Selectivity of (+)-U-50488 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-U-50488 hydrochloride is the less active enantiomer of the highly selective kappa opioid receptor (KOR) agonist, U-50488. While the racemate and the (-)-enantiomer have been extensively studied, this technical guide focuses on the characterization of the (+)-enantiomer's selectivity for the KOR. This document provides a comprehensive overview of its binding affinity and functional activity at the kappa, mu (MOR), and delta (DOR) opioid receptors. Detailed experimental protocols for key assays and visualizations of signaling pathways are included to provide a thorough understanding of its pharmacological profile.

Introduction

U-50488 is a pioneering selective kappa opioid receptor agonist that has been instrumental in elucidating the physiological and pathological roles of the KOR system.[1][2] It exists as a pair of enantiomers, with the (-)-enantiomer being the more pharmacologically active form.[3] The (+)-enantiomer, this compound, is often used as a less active control in research.[4] However, a detailed understanding of its binding and functional profile at all three major opioid receptors is crucial for interpreting experimental results and for the design of new, more selective KOR ligands. This guide summarizes the available quantitative data, provides detailed experimental methodologies, and visualizes the relevant biological pathways to offer a complete technical resource on the KOR selectivity of this compound.

Quantitative Data on Opioid Receptor Selectivity

The selectivity of this compound for the kappa opioid receptor is determined by comparing its binding affinity (Ki) and functional activity (EC50) at the KOR to its activity at the MOR and DOR. While specific data for the (+)-enantiomer is limited, the data for the racemate and the more potent (-)-enantiomer provide a strong indication of the compound's general selectivity profile.

ReceptorLigandBinding Affinity (Ki, nM)Functional Activity (EC50, nM)Efficacy (Emax, % of standard agonist)
Kappa (κ) (±)-U-5048812[5]~10-100Full agonist
(-)-U-50488--More potent than racemate
(+)-U-50488Less active than racemateLess active than racemateLess active than racemate
Mu (μ) (±)-U-50488>500[5]-No significant agonist or antagonist activity[2]
(+)-U-50488---
Delta (δ) (±)-U-50488>500[5]-No significant activity
(+)-U-50488---

Note: Data for the racemate (±)-U-50488 indicates high selectivity for the KOR, with Ki values in the low nanomolar range, while exhibiting significantly lower affinity for MOR and DOR.[5] The (+)-enantiomer is established to be the less active of the two.

Experimental Protocols

Radioligand Competitive Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.

Objective: To determine the Ki of this compound at human kappa, mu, and delta opioid receptors.

Materials:

  • Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing either human KOR, MOR, or DOR.

  • Radioligands: [³H]U-69,593 (for KOR), [³H]DAMGO (for MOR), [³H]DPDPE (for DOR).

  • This compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the frozen cell membrane aliquots on ice and resuspend in assay buffer to a final protein concentration of 10-20 µ g/well .

  • Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:

    • 50 µL of assay buffer (for total binding) or 10 µM of a non-radiolabeled standard (e.g., naloxone) for non-specific binding.

    • 50 µL of various concentrations of this compound.

    • 50 µL of the respective radioligand at a concentration close to its Kd value.

    • 50 µL of the cell membrane suspension.

  • Incubation: Incubate the plates at 25°C for 60-90 minutes with gentle agitation.

  • Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of (+)-U-50488 that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

[³⁵S]GTPγS Functional Assay

This assay measures the functional activity of a compound by quantifying its ability to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.

Objective: To determine the EC50 and Emax of this compound at human kappa, mu, and delta opioid receptors.

Materials:

  • Cell membranes from CHO cells expressing KOR, MOR, or DOR.

  • [³⁵S]GTPγS.

  • Guanosine 5'-diphosphate (GDP).

  • This compound.

  • Standard agonists (e.g., U-69,593 for KOR, DAMGO for MOR, DPDPE for DOR).

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.

  • Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:

    • 50 µL of assay buffer containing 10 µM GDP.

    • 50 µL of various concentrations of this compound or the standard agonist.

    • 50 µL of the cell membrane suspension (10-20 µg protein/well).

  • Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.

  • Initiation of Reaction: Add 50 µL of [³⁵S]GTPγS (final concentration ~0.1 nM) to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold wash buffer.

  • Counting: Measure the radioactivity as described previously.

  • Data Analysis: Plot the specific [³⁵S]GTPγS binding against the log concentration of this compound. Determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal stimulation) from the resulting dose-response curve using non-linear regression.

Signaling Pathways and Experimental Workflows

Activation of the kappa opioid receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows.

KOR_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling U50488 (+)-U-50488 KOR Kappa Opioid Receptor (KOR) U50488->KOR Binds G_protein Gi/o Protein (αβγ) KOR->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha Dissociates G_betagamma Gβγ G_protein->G_betagamma MAPK MAPK Pathway (e.g., ERK, JNK, p38) G_protein->MAPK Activates AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK GIRK Channels G_betagamma->GIRK Activates Ca_channel Voltage-gated Ca2+ Channels G_betagamma->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., ↓ Neuronal Excitability) cAMP->Cellular_Response K_efflux ↑ K+ Efflux (Hyperpolarization) GIRK->K_efflux K_efflux->Cellular_Response Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx Ca_influx->Cellular_Response MAPK->Cellular_Response

Caption: KOR Signaling Pathway Activated by (+)-U-50488.

Radioligand_Binding_Workflow start Start: Prepare Reagents prep_membranes Prepare Cell Membranes (CHO-KOR/MOR/DOR) start->prep_membranes setup_assay Set up 96-well Plate: - Membranes - Radioligand - (+)-U-50488 prep_membranes->setup_assay incubation Incubate at 25°C for 60-90 min setup_assay->incubation filtration Terminate by Filtration Wash Filters incubation->filtration counting Add Scintillation Cocktail & Quantify Radioactivity filtration->counting analysis Data Analysis: Calculate IC50 and Ki counting->analysis end End: Determine Binding Affinity analysis->end

Caption: Experimental Workflow for Radioligand Binding Assay.

GTPgS_Binding_Workflow start Start: Prepare Reagents prep_membranes Prepare Cell Membranes (CHO-KOR/MOR/DOR) start->prep_membranes setup_assay Set up 96-well Plate: - Membranes - GDP - (+)-U-50488 prep_membranes->setup_assay pre_incubation Pre-incubate at 30°C for 15 min setup_assay->pre_incubation initiate_reaction Add [³⁵S]GTPγS pre_incubation->initiate_reaction incubation Incubate at 30°C for 60 min initiate_reaction->incubation filtration Terminate by Filtration Wash Filters incubation->filtration counting Add Scintillation Cocktail & Quantify Radioactivity filtration->counting analysis Data Analysis: Determine EC50 and Emax counting->analysis end End: Determine Functional Activity analysis->end

Caption: Experimental Workflow for [³⁵S]GTPγS Functional Assay.

Discussion

The available data strongly supports the classification of U-50488 as a highly selective KOR agonist.[5][6] The (+)-enantiomer, while less potent than the (-)-enantiomer, is expected to retain this selectivity profile. Its primary mechanism of action is through the activation of Gi/o proteins, leading to the inhibition of adenylyl cyclase, modulation of ion channel activity, and activation of MAPK signaling pathways.[7][8] This cascade of events ultimately results in a decrease in neuronal excitability, which is the basis for its analgesic and other central nervous system effects.

The detailed experimental protocols provided in this guide offer a standardized approach for the in vitro characterization of this compound and other KOR ligands. Consistent application of these methods is essential for obtaining reliable and comparable data across different studies.

Conclusion

This compound serves as an important pharmacological tool for investigating the kappa opioid system. Its high selectivity for the KOR, coupled with its reduced potency compared to its (-)-enantiomer, makes it a valuable negative control in experiments aiming to elucidate KOR-mediated effects. This technical guide provides a comprehensive resource for researchers, summarizing the current knowledge of its selectivity, detailing the necessary experimental procedures for its characterization, and visualizing the underlying signaling mechanisms. Further research to fully quantify the binding and functional parameters of the (+)-enantiomer at all three opioid receptors within a single study would be beneficial for a more complete understanding of its pharmacological profile.

References

(+)-U-50488 hydrochloride chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to (+)-U-50488 Hydrochloride

Introduction

This compound is the less active enantiomer of the synthetic compound U-50488, a highly selective agonist for the kappa-opioid receptor (KOR).[1] While its counterpart, (-)-U-50488, is the more pharmacologically active form, (+)-U-50488 serves as a valuable tool in research for comparative studies to elucidate the stereospecific interactions with the kappa-opioid receptor.[2] This document provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is chemically known as trans-(+)-3,4-Dichloro-N-methyl-N-[2-(1-pyrrolidinyl)-cyclohexyl]benzeneacetamide hydrochloride.[1] Its structure features a dichlorinated phenyl ring and a pyrrolidinyl-cyclohexyl moiety, which are crucial for its interaction with the kappa-opioid receptor.

Table 1: Chemical Identifiers and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name trans-(+)-3,4-Dichloro-N-methyl-N-[2-(1-pyrrolidinyl)-cyclohexyl]benzeneacetamide hydrochloride[1]
CAS Number 114528-81-3[1][3]
Molecular Formula C₁₉H₂₆Cl₂N₂O·HCl[1][4]
Molecular Weight 405.79 g/mol [1][5]
Appearance White solid[6]
Purity ≥99%[1]
Solubility Soluble to 100 mM in water and DMSO[1][3]
Storage Store at room temperature[1]
SMILES String O=C(CC3=CC(Cl)=C(Cl)C=C3)N([C@H]1--INVALID-LINK--CCCC1)C.Cl[3]

Pharmacological Profile

Mechanism of Action

U-50488 is a selective agonist for the kappa-opioid receptor, a G protein-coupled receptor.[7] The activation of KORs is associated with various physiological effects, including analgesia, diuresis, and sedation.[7][8] As an agonist, U-50488 binds to the KOR and initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. This action modulates neuronal excitability and neurotransmitter release.

It is important to note that the racemic mixture of U-50488 can also block sodium channels at higher concentrations. Furthermore, studies on rat dorsal root ganglia neurons have shown that U-50488 can inhibit Ca2+ channel currents in a manner that is independent of G protein activation, suggesting a direct channel-blocking effect at higher concentrations.[9][10]

dot

KOR_Signaling_Pathway cluster_intracellular Intracellular Space U50488 (+)-U-50488 KOR Kappa Opioid Receptor (KOR) U50488->KOR Binds to G_protein Gi/o Protein KOR->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Altered Gene Expression CREB->Gene_Expression Regulates

Caption: Canonical signaling pathway of a KOR agonist.

Stereoselectivity and Binding Affinity

The pharmacological activity of U-50488 is stereoselective, with the (-)-enantiomer being significantly more potent than the (+)-enantiomer.[1] The racemic mixture, (±)-U-50488, exhibits activity that is intermediate between the two enantiomers. The selectivity for the kappa receptor over mu (μ) and delta (δ) opioid receptors is a defining characteristic of this compound class.

Table 2: Comparative Binding Affinity of U-50488 Enantiomers

CompoundReceptorBinding Affinity (Kd)Reference(s)
(-)-U-50488 Kappa-Opioid Receptor (KOR)2.2 nM[2]
Mu-Opioid Receptor (MOR)430 nM[2]
(+)-U-50488 Kappa-Opioid Receptor (KOR)Less active enantiomer[1]

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are summaries of methodologies commonly employed in the study of U-50488 and its analogs.

Radioligand Binding Assay

This in vitro technique is used to determine the binding affinity of a compound for a specific receptor.

  • Objective: To quantify the binding affinity (Ki or Kd) of (+)-U-50488 for opioid receptors.

  • Methodology:

    • Receptor Preparation: Membranes from cells stably expressing the human opioid receptor of interest (e.g., CHO-hKOR cells) are prepared.[11][12]

    • Radioligand: A radiolabeled ligand with known high affinity for the receptor, such as [³H]U69,593 for KOR, is used.[11][12]

    • Competition Assay: The cell membranes are incubated with the radioligand and varying concentrations of the test compound ((+)-U-50488).

    • Detection: The amount of radioligand bound to the receptor is measured using liquid scintillation counting.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

dot

Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis Receptor_Prep Prepare CHO cells expressing hKOR Incubate Incubate receptor prep, radioligand, and test compound Receptor_Prep->Incubate Compound_Prep Prepare serial dilutions of (+)-U-50488 Compound_Prep->Incubate Radioligand_Prep Prepare [3H]U69,593 Radioligand_Prep->Incubate Separate Separate bound and free radioligand Incubate->Separate Count Quantify bound radioligand Separate->Count Calculate Calculate IC50 and Ki values Count->Calculate

Caption: Workflow for a competitive radioligand binding assay.

In Vivo Antinociception Assay (Acetic Acid-Induced Writhing Test)

This in vivo model is used to assess the analgesic properties of a compound.

  • Objective: To evaluate the antinociceptive effects of (+)-U-50488.

  • Methodology:

    • Animal Model: Male CD-1 or C57BL/6J mice are commonly used.[11][13]

    • Drug Administration: The test compound is administered, typically via subcutaneous (s.c.) or intraperitoneal (i.p.) injection, at various doses.[11][14]

    • Induction of Nociception: A dilute solution of acetic acid is injected intraperitoneally to induce a characteristic writhing (abdominal constriction) response.

    • Observation: The number of writhes is counted for a specific period (e.g., 10-20 minutes) following the acetic acid injection.[11]

    • Data Analysis: The analgesic effect is quantified as the percentage reduction in the number of writhes in the drug-treated group compared to a vehicle-treated control group.

Synthesis of U-50488 Enantiomers

The synthesis of optically pure enantiomers of U-50488 has been described, allowing for the investigation of their stereospecific activities.

  • Objective: To synthesize the (+)- and (-)-enantiomers of U-50488.

  • Methodology Summary: A refined procedure has been established for the synthesis of U-50488 enantiomers.[15] A key intermediate, (+)-trans-2-pyrrolidinyl-N-methylcyclohexylamine, with a determined absolute configuration of (1S, 2S) through X-ray crystallography, is utilized.[15] This chiral intermediate allows for the synthesis of the optically pure U-50488 enantiomers with known absolute configurations.[15] The synthesis of fluorinated analogs for potential use in PET studies has also been explored, involving the alkylation of a trans-diaminocyclohexane precursor followed by acylation.[16]

Logical Relationships of U-50488 Forms

The relationship between the racemic mixture and its constituent enantiomers is crucial for understanding its pharmacology. The racemic mixture is a 1:1 combination of the (+)- and (-)-enantiomers.

dot

U50488_Forms Racemic (±)-U-50488 (Racemic Mixture) Plus_Enantiomer (+)-U-50488 (Less Active Enantiomer) Racemic->Plus_Enantiomer Contains Minus_Enantiomer (-)-U-50488 (More Active Enantiomer) Racemic->Minus_Enantiomer Contains

Caption: Relationship between the forms of U-50488.

Conclusion

This compound is an indispensable chemical tool for opioid research. Its primary value lies in its role as the less active stereoisomer of the potent and selective kappa-opioid receptor agonist, U-50488. By comparing its effects to those of the (-)-enantiomer and the racemic mixture, researchers can probe the specific stereochemical requirements for kappa-opioid receptor binding and activation. The data and protocols summarized in this guide provide a foundational resource for scientists and professionals working to unravel the complexities of the kappa-opioid system and to develop novel therapeutics targeting this receptor.

References

The Advent of a Selective Kappa-Opioid Agonist: A Technical Guide to the Discovery and History of (+)-U-50488 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-U-50488 hydrochloride, a member of the arylacetamide class of compounds, represents a significant milestone in opioid research. Its discovery as the first highly selective agonist for the kappa-opioid receptor (KOR), devoid of significant mu-opioid receptor activity, provided the scientific community with an invaluable pharmacological tool.[1][2][3] This technical guide offers an in-depth exploration of the discovery, history, pharmacological properties, and key experimental methodologies associated with this compound.

Discovery and History

In the early 1980s, researchers at The Upjohn Company were investigating novel analgesic agents with the aim of separating the therapeutic effects of opioids from their undesirable side effects, such as respiratory depression and addiction potential, which are primarily mediated by the mu-opioid receptor. This research led to the synthesis and characterization of U-50488, a structurally unique, non-morphine-like compound.[3]

Initial studies by Vonvoigtlander and his colleagues, published in 1982 and 1983, established U-50488 as a potent and selective agonist for the kappa-opioid receptor.[2][3] Unlike other reputed kappa agonists of the time, such as ketazocine and ethylketocyclazocine, U-50488 demonstrated no significant mu-opioid agonist or antagonist properties.[2] This high selectivity made it an ideal probe for elucidating the physiological and pharmacological roles of the kappa-opioid system. The initial research was conducted on the racemic mixture, with subsequent studies isolating and characterizing the individual enantiomers. It was determined that the pharmacological activity resides primarily in the dextrorotatory (+)-enantiomer.

Pharmacological Profile

This compound exhibits a distinct pharmacological profile characterized by its kappa-opioid receptor-mediated effects. These include:

  • Analgesia: It produces potent antinociceptive effects in a variety of animal models of pain, including thermal, mechanical, and visceral pain.[3][4][5]

  • Diuresis: A characteristic effect of kappa-opioid agonists, U-50488 induces a significant increase in urine output.

  • Antitussive Effects: It has been shown to suppress coughing.[1]

  • Absence of Mu-Opioid Effects: Crucially, (+)-U-50488 does not produce the hallmark effects of mu-opioid agonists, such as significant respiratory depression or euphoric-like rewarding properties. Instead, it can produce dysphoria and aversion at higher doses.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for this compound and its related compounds from various in vitro and in vivo studies.

Table 1: In Vitro Binding Affinities and Functional Activities

CompoundReceptorAssay TypeSpecies/Cell LineRadioligandKi (nM)IC50 (nM)EC50 (nM)Reference(s)
(+)-U-50488KappaBindingGuinea Pig Brain[3H]U-69,5930.2--[6]
U-50488KappaBindingHuman (CHO cells)[3H]U-69,593-9.31-[6]
U-50488Kappa[35S]GTPγSHuman (CHO cells)---26.1[7]
U-50488Beta-Arrestin 2RecruitmentHuman (CHO cells)---191[8]
U-69,593KappaBindingGuinea Pig Brain[3H]-(-)-bremazocine10-18--[9]
U-69,593MuBindingRat Brain[3H]-naloxone3300--[9]
U-69,593DeltaBindingRat Brain[3H]-naloxone8500--[9]

Table 2: In Vivo Analgesic Potency (ED50 Values)

CompoundAnimal ModelSpeciesRoute of AdministrationED50 (mg/kg)Reference(s)
U-50488Tail-flickMouses.c.~1.0[10]
U-50488Hot-plateRati.p.-[9]
U-50488WrithingMousei.p.-[5]
U-50488Warm-water tail withdrawalMousei.p.5.0[4]

Signaling Pathways

Activation of the kappa-opioid receptor by (+)-U-50488 initiates a cascade of intracellular signaling events. As a G-protein coupled receptor (GPCR), the KOR primarily couples to inhibitory Gi/o proteins.

KOR_Signaling U50488 (+)-U-50488 KOR Kappa-Opioid Receptor (KOR) U50488->KOR binds Gi_Go Gαi/o KOR->Gi_Go activates Beta_Arrestin β-Arrestin KOR->Beta_Arrestin recruits G_beta_gamma Gβγ Gi_Go->G_beta_gamma dissociates AC Adenylyl Cyclase Gi_Go->AC inhibits Analgesia Analgesia Gi_Go->Analgesia Ca_channel Ca²⁺ Channels G_beta_gamma->Ca_channel inhibits K_channel K⁺ Channels G_beta_gamma->K_channel activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates MAPK MAPK Pathway (p38, JNK) Beta_Arrestin->MAPK activates Dysphoria Dysphoria/Aversion MAPK->Dysphoria

KOR G-protein and β-arrestin signaling pathways.

Upon agonist binding, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The dissociated Gβγ subunits can directly modulate ion channels, leading to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels. These actions result in neuronal hyperpolarization and reduced neurotransmitter release, contributing to the analgesic effects.

In addition to G-protein signaling, KOR activation can also lead to the recruitment of β-arrestin proteins. This pathway is often associated with receptor desensitization and internalization, as well as the activation of mitogen-activated protein kinase (MAPK) cascades, such as p38 and JNK. The β-arrestin pathway is thought to mediate some of the aversive and dysphoric effects of kappa-opioid agonists.

Experimental Protocols

Radioligand Binding Assay

This protocol is a representative method for determining the binding affinity of a test compound for the kappa-opioid receptor using [3H]U-69,593, a close analog of U-50488 and a highly selective KOR radioligand.[11]

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (e.g., from CHO-hKOR cells) Incubation Incubate membranes, radioligand, and test compound (60 min, 25°C) Membrane_Prep->Incubation Radioligand_Prep Radioligand Dilution ([³H]U-69,593) Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution Compound_Prep->Incubation Filtration Rapid Filtration (GF/C filters) Incubation->Filtration Washing Wash filters with ice-cold buffer Filtration->Washing Quantification Scintillation Counting Washing->Quantification Analysis Calculate IC₅₀ and Kᵢ values Quantification->Analysis

Workflow for a competitive radioligand binding assay.
  • Membrane Preparation:

    • Homogenize tissues (e.g., guinea pig brain) or cells expressing the kappa-opioid receptor (e.g., CHO-hKOR cells) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet by resuspension and recentrifugation.

    • Resuspend the final pellet in fresh buffer and determine the protein concentration.

  • Assay:

    • In a 96-well plate, combine the membrane preparation, [3H]U-69,593 (at a concentration near its Kd, e.g., 1-3 nM), and varying concentrations of the unlabeled test compound.

    • For total binding, omit the test compound. For non-specific binding, include a high concentration of an unlabeled KOR agonist (e.g., 10 µM U-50488).

    • Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to reach equilibrium.

  • Separation and Quantification:

    • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound.

    • Wash the filters several times with ice-cold buffer to remove non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Analgesia Models

Hot-Plate Test

The hot-plate test is a common method to assess the analgesic efficacy of centrally acting compounds against thermal pain.

  • Apparatus: A commercially available hot-plate apparatus with the surface temperature maintained at a constant, non-injurious level (e.g., 55°C).

  • Procedure:

    • Acclimatize the animals (typically mice or rats) to the testing room.

    • Administer this compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous).

    • At a predetermined time after injection (e.g., 30 minutes), place the animal on the hot plate.

    • Record the latency (in seconds) for the animal to exhibit a nociceptive response, such as licking a paw or jumping.

    • A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

  • Data Analysis: The analgesic effect is typically expressed as the percent maximum possible effect (%MPE), calculated as: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. The ED50, the dose that produces a 50% maximal effect, can then be determined.

Acetic Acid-Induced Writhing Test

This test is used to evaluate the analgesic activity against visceral pain.

  • Procedure:

    • Administer this compound or vehicle to mice.

    • After a set pre-treatment time (e.g., 30 minutes), inject a dilute solution of acetic acid (e.g., 0.6% v/v) intraperitoneally to induce a writhing response.

    • Immediately place the animal in an observation chamber and count the number of writhes (a characteristic stretching and constriction of the abdomen) over a defined period (e.g., 15-20 minutes).

  • Data Analysis: The analgesic effect is calculated as the percentage inhibition of writhing compared to the vehicle-treated control group. The ED50 can be determined from the dose-response curve.

Structure-Activity Relationship (SAR)

The chemical structure of U-50488 has been extensively modified to explore the structure-activity relationships for kappa-opioid receptor agonists.

Structure-activity relationship of U-50488.

Key findings from SAR studies include:

  • The trans-stereochemistry of the substituents on the cyclohexane ring is crucial for high kappa-opioid receptor affinity.

  • The 3,4-dichlorophenyl group is important for potent kappa agonist activity. Modifications to the substitution pattern on this ring can significantly alter potency and selectivity.

  • The N-methyl group on the acetamide nitrogen is optimal for activity.

  • The pyrrolidine ring is a key feature for kappa agonism. Replacement with other cyclic amines, such as piperidine or morpholine, generally leads to a decrease in activity.

Conclusion

This compound remains a cornerstone in opioid pharmacology. Its discovery provided a highly selective tool that has been instrumental in characterizing the kappa-opioid receptor and its role in a wide range of physiological processes, from pain and mood to addiction. The wealth of data generated from studies using (+)-U-50488 continues to inform the development of new generations of kappa-opioid receptor ligands with improved therapeutic profiles for the treatment of various central nervous system disorders. This technical guide provides a comprehensive overview of this seminal compound, serving as a valuable resource for researchers and drug development professionals in the field.

References

(+)-U-50488 Hydrochloride: An In-depth Technical Guide on Enantiomeric Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enantiomeric activity of U-50488 hydrochloride, a selective kappa-opioid receptor (KOR) agonist. It delves into the distinct pharmacological profiles of its enantiomers, (+)-(1R,2R)-U-50488 and (-)-(1S,2S)-U-50488, highlighting the stereoselectivity of the kappa-opioid receptor. This document summarizes quantitative binding and functional data, details key experimental methodologies, and provides visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

U-50488 is a highly selective agonist for the kappa-opioid receptor (KOR) and has been instrumental as a research tool to elucidate the physiological roles of the KOR system.[1][2][3] It exists as a pair of enantiomers, (+)-(1R,2R)-U-50488 and (-)-(1S,2S)-U-50488. It is well-established that the biological activity of chiral molecules can be highly dependent on their stereochemistry, and U-50488 is a classic example of this principle. The (-)-enantiomer is significantly more potent at the KOR, while the (+)-enantiomer is often used as a less active control.[4][5] This guide will explore the nuances of their individual activities.

Enantiomeric Activity at the Kappa-Opioid Receptor

The primary pharmacological target of U-50488 is the kappa-opioid receptor. The two enantiomers exhibit markedly different affinities and efficacies at this receptor.

Binding Affinity

Radioligand binding assays are crucial for determining the affinity of a compound for its receptor. In the case of U-50488, competitive binding studies consistently demonstrate that the (-)-(1S,2S) enantiomer possesses a much higher affinity for the KOR compared to the (+)-(1R,2R) enantiomer.

Table 1: Kappa-Opioid Receptor Binding Affinities of U-50488 Enantiomers

CompoundRadioligandTissue SourceApparent Dissociation Constant (Kd) / Inhibition Constant (Ki)Reference
(-)-(1S,2S)-U-50488[3H]U69,593Guinea pig brain membranes0.89 nM (Kd)[6]
(+)-(1R,2R)-U-50488[3H]U69,593Guinea pig brain membranes299 nM (Kd)[6]
(-)-(1S,2S)-U-50488[3H]bremazocineGuinea pig brain membranes30 nM and 10,485 nM (Kd)[6]
(-)-U-50488Not SpecifiedNot Specified2.2 nM (Kd)[7]
(+)-U-50488Not SpecifiedNot SpecifiedLess active enantiomer[4][5]
(±)-U-50488Not SpecifiedNot Specified12 nM (Ki)[8]

Note: The study using [3H]bremazocine resolved two binding sites for the (-)-(1S,2S) enantiomer, suggesting potential interaction with different receptor subtypes or conformations.

Functional Activity

The functional consequences of receptor binding are assessed through various in vitro and in vivo assays. The (-)-enantiomer of U-50488 is a potent agonist, eliciting downstream signaling events upon KOR activation. In contrast, the (+)-enantiomer shows significantly reduced or negligible agonist activity at the KOR.

Table 2: Functional and Behavioral Effects of U-50488 Enantiomers

AssaySpeciesEffect of (-)-(1S,2S)-U-50488Effect of (+)-(1R,2R)-U-50488Reference
Ethylketocyclazocine (EKC) DiscriminationRhesus MonkeysPotent substitution for EKCWeak substitution for EKC[6]
DiuresisRatsSignificant increase in urine outputNo significant diuretic effects[9][10]
Antinociception (von Frey assay)RatsAntinociceptive effectsProduced antinociception[9][10]
Discriminative StimulusRatsServed as a discriminative stimulusNo discriminative stimulus effects[9][10]

Off-Target and Non-Opioid Activities

While U-50488 is highly selective for the KOR, at higher concentrations, it can exhibit off-target effects. Both enantiomers have been shown to block sodium channels with comparable potencies.[11] This non-opioid action may contribute to some of its pharmacological effects, particularly at the peripheral level.[11] Furthermore, studies have indicated that U-50488 can directly inhibit P-type Ca2+ channels in a G protein-independent manner.[12][13][14] This suggests that some of the observed effects of U-50488, especially at higher concentrations, may not be solely mediated by KOR activation.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol outlines a general procedure for determining the binding affinity of U-50488 enantiomers to the kappa-opioid receptor.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize guinea pig brain tissue in buffer prep2 Centrifuge homogenate at low speed prep1->prep2 prep3 Centrifuge supernatant at high speed prep2->prep3 prep4 Resuspend pellet (membrane fraction) prep3->prep4 assay1 Incubate membranes with radioligand (e.g., [3H]U69,593) prep4->assay1 assay2 Add increasing concentrations of competitor ((+)- or (-)-U-50488) assay1->assay2 assay3 Incubate to equilibrium assay2->assay3 assay4 Separate bound from free radioligand via filtration assay3->assay4 analysis1 Quantify radioactivity on filters assay4->analysis1 analysis2 Generate competition curves analysis1->analysis2 analysis3 Calculate Ki values analysis2->analysis3

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation: Guinea pig brain tissue is homogenized in a suitable buffer (e.g., Tris-HCl). The homogenate is subjected to differential centrifugation to isolate the membrane fraction containing the opioid receptors.

  • Binding Reaction: The prepared membranes are incubated with a fixed concentration of a radiolabeled KOR ligand (e.g., [3H]U69,593 or [3H]bremazocine) and varying concentrations of the unlabeled competitor drug ((+)- or (-)-U-50488).

  • Incubation and Filtration: The reaction is allowed to reach equilibrium. The mixture is then rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Quantification and Analysis: The radioactivity retained on the filters is measured using liquid scintillation counting. The data are then analyzed using non-linear regression to determine the IC50 (concentration of competitor that inhibits 50% of specific binding), which is then used to calculate the Ki (inhibition constant).

In Vivo Behavioral Assay (Drug Discrimination)

This protocol describes a general procedure for assessing the discriminative stimulus effects of U-50488 enantiomers.

Methodology:

  • Training: Animals (e.g., rhesus monkeys or rats) are trained to discriminate between an injection of a known KOR agonist (e.g., ethylketocyclazocine) and saline. This is typically done in an operant conditioning chamber where pressing one lever after the drug injection is rewarded (e.g., with food), and pressing another lever after saline injection is rewarded.

  • Testing: Once the animals have learned to reliably discriminate between the drug and saline, they are tested with various doses of the test compounds ((+)- or (-)-U-50488).

  • Data Analysis: The percentage of responses on the drug-appropriate lever is measured for each dose of the test compound. A compound that fully substitutes for the training drug will produce a dose-dependent increase in responding on the drug-appropriate lever.

Signaling Pathways

Activation of the kappa-opioid receptor by an agonist like (-)-U-50488 initiates a cascade of intracellular events. The KOR is a G-protein coupled receptor (GPCR), primarily coupling to Gi/o proteins.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular U50488 (-)-U-50488 KOR Kappa-Opioid Receptor (KOR) U50488->KOR binds G_protein Gi/o Protein KOR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel inhibits K_channel GIRK Channel G_protein->K_channel activates cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca2+ influx Ca_channel->Ca_influx K_efflux ↑ K+ efflux (Hyperpolarization) K_channel->K_efflux

Caption: Kappa-opioid receptor signaling pathway.

Pathway Description:

  • Agonist Binding: (-)-U-50488 binds to and activates the KOR.

  • G-protein Activation: The activated KOR facilitates the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein, leading to its dissociation into Gαi/o and Gβγ subunits.

  • Downstream Effectors:

    • Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

    • Modulation of Ion Channels: The Gβγ subunit directly interacts with ion channels. It inhibits voltage-gated calcium channels, reducing calcium influx, and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and membrane hyperpolarization.

  • Cellular Response: These signaling events collectively lead to a reduction in neuronal excitability, which is the basis for the analgesic and other central nervous system effects of KOR agonists.

Synthesis and Chirality

The synthesis of optically pure enantiomers of U-50488 has been described, allowing for the detailed investigation of their distinct pharmacological properties. The absolute configuration of the active (-)-enantiomer has been determined to be (1S,2S).[6][15] The synthesis typically involves the resolution of a chiral intermediate, followed by acylation to yield the final product. The availability of the pure enantiomers is critical for accurately characterizing their biological activities and for structure-activity relationship studies.

Conclusion

The enantiomers of U-50488 hydrochloride exhibit profound differences in their interaction with the kappa-opioid receptor. The (-)-(1S,2S)-enantiomer is a potent and selective KOR agonist, responsible for the characteristic pharmacological effects of the racemate, including analgesia and diuresis.[6][9][10] In contrast, the (+)-(1R,2R)-enantiomer displays significantly lower affinity and efficacy at the KOR.[6] However, it is important for researchers to consider the potential non-opioid, off-target effects of both enantiomers, such as ion channel blockade, which may be relevant at higher concentrations.[11][13][14] This detailed understanding of the stereopharmacology of U-50488 is essential for its use as a research tool and for the design of novel KOR-targeted therapeutics.

References

The Inactive Enantiomer (+)-U-50488: A Technical Guide to its Application as a Negative Control in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of pharmacology, the stereochemistry of a compound can be pivotal to its biological activity. This is exemplified by the selective kappa-opioid receptor (KOR) agonist, U-50488. While the racemic mixture and its levorotatory enantiomer, (-)-U-50488, exhibit potent KOR agonism, the dextrorotatory enantiomer, (+)-U-50488, is largely inactive at the kappa-opioid receptor. This inherent lack of KOR activity makes (+)-U-50488 an invaluable tool in experimental design, serving as a robust negative control to delineate true KOR-mediated effects from non-specific or off-target actions. This technical guide provides an in-depth overview of the research applications of (+)-U-50488, focusing on its use in dissecting pharmacological mechanisms.

Data Presentation: Comparative Pharmacology of U-50488 Enantiomers

The primary utility of (+)-U-50488 as a negative control stems from its significantly lower affinity and functional activity at the kappa-opioid receptor compared to its levorotatory counterpart. However, it is crucial for researchers to be aware of the off-target activities that both enantiomers may possess, such as sodium channel blockade. The following tables summarize the quantitative data on the binding affinities and functional activities of the U-50488 enantiomers.

CompoundReceptorBinding Affinity (Ki, nM)
(-)-U-50488 Kappa (κ) Opioid Receptor~1-12
Mu (μ) Opioid Receptor>500 - 6100
Delta (δ) Opioid Receptor>500
(+)-U-50488 Kappa (κ) Opioid Receptor>10,000
Mu (μ) Opioid Receptor-
Delta (δ) Opioid Receptor-

Note: Data compiled from multiple sources. "-" indicates data not consistently available in the reviewed literature.

CompoundFunctional AssayPotency (EC50/IC50, nM)
(-)-U-50488 KOR Agonism (e.g., [³⁵S]GTPγS binding)~10-50
(+)-U-50488 KOR Agonism (e.g., [³⁵S]GTPγS binding)Inactive
(-)-U-50488 Sodium Channel BlockadeComparable to (+)-enantiomer
(+)-U-50488 Sodium Channel BlockadeComparable to (-)-enantiomer
Racemic U-50488 Cardiac Sodium Channel Blockade (tonic)133,000 nM (133 µM)[1]
Cardiac Sodium Channel Blockade (use-dependent)9,400 nM (9.4 µM)[1]
Calcium Channel Blockade (sensory neurons)~4,000 nM (4 µM)[2]

Experimental Protocols

Detailed methodologies are critical for the reproducible application of (+)-U-50488 as a negative control. Below are representative protocols for key in vitro and in vivo experiments.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity of test compounds for the kappa-opioid receptor, using (+)-U-50488 as a negative control.

a. Materials:

  • Cell membranes prepared from cells expressing the human kappa-opioid receptor (e.g., CHO-KOR cells).

  • Radioligand: [³H]-U-69,593 or another suitable KOR-selective radioligand.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: (-)-U-50488 (positive control), (+)-U-50488 (negative control), and unknown compounds.

  • Non-specific binding control: High concentration of a non-radiolabeled KOR ligand (e.g., 10 µM naloxone).

  • 96-well filter plates (e.g., Whatman GF/B).

  • Scintillation cocktail and scintillation counter.

b. Procedure:

  • Prepare serial dilutions of the test compounds, (-)-U-50488, and (+)-U-50488 in assay buffer.

  • In a 96-well plate, add in the following order:

    • 25 µL of assay buffer (for total binding) or 25 µL of non-specific binding control.

    • 25 µL of diluted test compound, control, or buffer.

    • 50 µL of [³H]-U-69,593 at a concentration near its Kd.

    • 100 µL of diluted cell membrane preparation.

  • Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

  • Terminate the assay by rapid filtration through the filter plate using a vacuum manifold.

  • Wash the filters three times with cold wash buffer.

  • Dry the filters and add scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

c. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Generate competition curves by plotting the percentage of specific binding against the log concentration of the competitor.

  • Determine the IC50 values and subsequently calculate the Ki values using the Cheng-Prusoff equation. It is expected that (-)-U-50488 will show a potent Ki, while (+)-U-50488 will not significantly displace the radioligand.

cAMP Functional Assay

This protocol measures the functional consequence of KOR activation (inhibition of adenylyl cyclase) and uses (+)-U-50488 to confirm that the observed effect is KOR-mediated.

a. Materials:

  • CHO-KOR cells.

  • Assay medium (e.g., serum-free DMEM).

  • Forskolin (to stimulate adenylyl cyclase).

  • Test Compounds: (-)-U-50488, (+)-U-50488.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

b. Procedure:

  • Seed CHO-KOR cells in a 96-well plate and grow to confluence.

  • Replace the culture medium with assay medium and pre-incubate with the test compounds, (-)-U-50488, or (+)-U-50488 at various concentrations for 15-30 minutes.

  • Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) for 15-30 minutes.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.

c. Data Analysis:

  • Generate dose-response curves by plotting the percentage of forskolin-stimulated cAMP levels against the log concentration of the test compound.

  • Calculate the EC50 for the inhibition of cAMP production. (-)-U-50488 should produce a dose-dependent inhibition of cAMP, while (+)-U-50488 should have no significant effect.

β-Arrestin Recruitment Assay

This assay assesses another downstream signaling pathway of KOR activation. (+)-U-50488 is used to demonstrate the KOR-specificity of β-arrestin recruitment.

a. Materials:

  • Cells co-expressing KOR and a β-arrestin reporter system (e.g., PathHunter® β-Arrestin cells).

  • Assay medium.

  • Test Compounds: (-)-U-50488, (+)-U-50488.

  • Substrate for the reporter system.

b. Procedure:

  • Plate the cells in a 96-well plate.

  • Add serial dilutions of the test compounds, (-)-U-50488, or (+)-U-50488 to the wells.

  • Incubate for a period determined by the specific assay system (typically 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.

  • Add the detection reagents and measure the signal (e.g., chemiluminescence) according to the manufacturer's protocol.

c. Data Analysis:

  • Construct dose-response curves by plotting the signal against the log concentration of the compound.

  • Determine the EC50 for β-arrestin recruitment. A robust response is expected for (-)-U-50488, whereas (+)-U-50488 should be inactive.

In Vivo Behavioral Assay: Formalin-Induced Nociception

This protocol uses an in vivo model of pain to assess the antinociceptive effects of KOR agonists and the role of non-specific effects using (+)-U-50488.[2]

a. Animals:

  • Male Sprague-Dawley rats.

b. Materials:

  • Formalin solution (5% in saline).

  • Test Compounds: (-)-U-50488, (+)-U-50488, dissolved in a suitable vehicle (e.g., saline).

  • KOR antagonist (e.g., nor-binaltorphimine, nor-BNI) for validation.

c. Procedure:

  • Acclimate the rats to the observation chambers.

  • Administer the test compounds or vehicle via the desired route (e.g., intraperitoneal or intraplantar injection) at various doses. In some experiments, pre-treat with a KOR antagonist.

  • After a set pre-treatment time, inject a small volume of formalin solution into the plantar surface of one hind paw.

  • Immediately observe and record the nociceptive behaviors (e.g., flinching, licking, or biting the injected paw) for a defined period (e.g., 60 minutes).

d. Data Analysis:

  • Quantify the nociceptive behaviors in different time bins (e.g., early phase: 0-5 min; late phase: 15-60 min).

  • Compare the responses between the different treatment groups. (-)-U-50488 is expected to reduce nociceptive behaviors in a dose-dependent and KOR-antagonist-reversible manner. (+)-U-50488 may show some effect at higher doses due to its sodium channel blocking activity, but this effect should not be reversed by a KOR antagonist.[2]

Signaling Pathways and Experimental Workflows

The use of (+)-U-50488 is instrumental in validating that a signaling cascade is indeed initiated by the activation of the kappa-opioid receptor.

KOR Signaling Pathway

Activation of the KOR by an agonist like (-)-U-50488 initiates a cascade of intracellular events. One such pathway involves the activation of Phosphoinositide 3-kinase gamma (PI3Kγ), leading to the phosphorylation of Akt, which in turn activates neuronal nitric oxide synthase (nNOS) to produce nitric oxide (NO). This pathway has been implicated in the peripheral antinociceptive effects of KOR agonists.[3] The use of (+)-U-50488 in such a study would demonstrate that this cascade is not triggered, confirming the KOR-dependence of the signaling pathway.

KOR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist (-)-U-50488 KOR Kappa Opioid Receptor (KOR) Agonist->KOR Binds & Activates Inactive (+)-U-50488 Inactive->KOR Does Not Bind/ Activate PI3Kg PI3Kγ KOR->PI3Kg Activates Akt Akt PI3Kg->Akt Phosphorylates nNOS nNOS Akt->nNOS Activates NO Nitric Oxide (NO) nNOS->NO Produces Analgesia Antinociception NO->Analgesia

KOR-mediated antinociceptive signaling pathway.
Experimental Workflow for Differentiating KOR-mediated vs. Non-specific Effects

A common experimental workflow involves comparing the effects of the active (-)-enantiomer, the inactive (+)-enantiomer, and the active enantiomer in the presence of a KOR antagonist. This design allows for the clear attribution of observed effects to KOR activation.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatments Treatment Groups cluster_outcome Outcome Measurement cluster_interpretation Interpretation of Results start Biological System (e.g., cells, animal model) group1 Group 1: Vehicle Control start->group1 group2 Group 2: (-)-U-50488 start->group2 group3 Group 3: (+)-U-50488 (Negative Control) start->group3 group4 Group 4: (-)-U-50488 + KOR Antagonist (e.g., nor-BNI) start->group4 measure Measure Biological Effect (e.g., analgesia, cAMP levels) group1->measure group2->measure group3->measure group4->measure interpretation1 Effect in Group 2, but not in Group 3 or 4 => KOR-mediated effect measure->interpretation1 interpretation2 Effect in Group 2 and 3, but not in Group 4 => Suggests a non-specific effect of the U-50488 scaffold not mediated by KOR measure->interpretation2 interpretation3 Effect in Group 2 and 4, but not in Group 3 => Unlikely scenario, suggests issues with antagonist specificity or dose measure->interpretation3

Workflow for dissecting KOR-mediated effects.

Conclusion

The inactive enantiomer, (+)-U-50488, is an indispensable tool for researchers studying the kappa-opioid receptor system. Its lack of significant affinity and functional activity at the KOR, in stark contrast to its active (-)-enantiomer, allows for the clear differentiation of KOR-mediated effects from non-specific actions. By incorporating (+)-U-50488 as a negative control in experimental designs, scientists can enhance the rigor and validity of their findings, leading to a more precise understanding of the physiological and pathological roles of the kappa-opioid receptor. This technical guide provides the necessary quantitative data, detailed protocols, and conceptual frameworks to effectively utilize (+)-U-50488 in a research setting.

References

The Inactive Enantiomer: A Technical Guide to the Role of (+)-U-50488 Hydrochloride in Opioid Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of opioid pharmacology, the stereochemistry of a ligand can dramatically alter its biological activity. This principle is vividly illustrated by the enantiomers of the selective kappa opioid receptor (KOR) agonist, U-50488. While the (-)-enantiomer of U-50488 is a potent and selective agonist at the KOR, its dextrorotatory counterpart, (+)-U-50488 hydrochloride, is significantly less active, rendering it an invaluable tool as a negative control in opioid receptor research. This technical guide provides an in-depth exploration of the role of this compound in elucidating the function and pharmacology of opioid receptors, with a focus on its application in key experimental protocols.

Chemical Properties and Stereoselectivity

This compound, with the chemical name trans-(+)-3,4-Dichloro-N-methyl-N-[2-(1-pyrrolidinyl)-cyclohexyl]benzeneacetamide hydrochloride, is the (1R,2R)-enantiomer of the U-50488 racemate. The stereospecificity of the kappa opioid receptor is such that the (1S,2S)-enantiomer, (-)-U-50488, binds with high affinity and acts as a potent agonist, while the (+)-enantiomer exhibits markedly lower affinity and lacks significant agonist activity at the KOR. This stark difference in pharmacological activity between the two enantiomers underscores the precise three-dimensional requirements for ligand recognition and activation of the kappa opioid receptor.

Data Presentation: Opioid Receptor Binding Affinities

The primary utility of this compound as a negative control is rooted in its significantly lower binding affinity for opioid receptors compared to its active (-)-enantiomer. The following table summarizes the available quantitative data on the binding affinities (Ki) of the enantiomers of U-50488 for the kappa (κ), mu (μ), and delta (δ) opioid receptors.

CompoundReceptorBinding Affinity (Ki) in nM
This compound κ 1298 ± 49 [1]
μ > 10,000
δ > 10,000
(-)-U-50488κ44 ± 8[1]
μ> 10,000
δ> 10,000
(±)-U-50488 (racemate)κ12[2]
μ370[2]
δ> 500[2]

Note: Ki values can vary between studies depending on the experimental conditions, such as the radioligand and tissue preparation used.

Kappa Opioid Receptor Signaling Pathways

Activation of the kappa opioid receptor, a G-protein coupled receptor (GPCR), by an agonist initiates a cascade of intracellular signaling events. As (+)-U-50488 is largely inactive, it does not typically trigger these pathways, making it an excellent tool to ensure that observed effects are specifically mediated by KOR activation.

Kappa Opioid Receptor Signaling Ligand (-)-U-50488 (Agonist) KOR Kappa Opioid Receptor (KOR) Ligand->KOR Binds and Activates Inactive_Ligand (+)-U-50488 (Inactive Control) Inactive_Ligand->KOR Binds with low affinity (No Activation) No_Response No Significant Cellular Response Inactive_Ligand->No_Response G_protein Gi/o Protein (αβγ) KOR->G_protein Activates MAPK MAPK Pathway (e.g., p38) KOR->MAPK Activates (via β-arrestin) G_alpha Gαi/o-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK GIRK Channels G_betagamma->GIRK Activates Ca_channel Voltage-gated Ca2+ Channels G_betagamma->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Decreased Neuronal Excitability) PKA->Cellular_Response GIRK->Cellular_Response Ca_channel->Cellular_Response MAPK->Cellular_Response

Figure 1: Simplified Kappa Opioid Receptor Signaling Cascade.

Experimental Protocols

The primary application of this compound is as a negative control in a variety of in vitro and in vivo experimental paradigms. Its use allows researchers to confirm that the observed biological effects of the active (-)-enantiomer or the racemate are indeed mediated by the kappa opioid receptor and not due to off-target effects.

Experimental Workflow: Opioid Receptor Ligand Characterization

A typical workflow for characterizing a novel opioid ligand involves a series of binding and functional assays where (+)-U-50488 can serve as a crucial negative control.

Experimental Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Assays Binding_Assay Radioligand Binding Assay (Competition) Functional_Assay_1 GTPγS Binding Assay Binding_Assay->Functional_Assay_1 Determine Ki Data_Analysis_1 Data Analysis: Binding Affinity Binding_Assay->Data_Analysis_1 Compare Ki values Functional_Assay_2 cAMP Assay Functional_Assay_1->Functional_Assay_2 Determine EC50 & Emax Data_Analysis_2 Data Analysis: Functional Potency Functional_Assay_2->Data_Analysis_2 Compare functional activity Behavioral_Assay Behavioral Assay (e.g., Analgesia, Place Preference) Data_Analysis_3 Data Analysis: In Vivo Efficacy Behavioral_Assay->Data_Analysis_3 Compare behavioral effects Test_Compound Test Compound (-)-U-50488 Test_Compound->Binding_Assay Test_Compound->Behavioral_Assay Control_Compound Negative Control (+)-U-50488 Control_Compound->Binding_Assay Control_Compound->Behavioral_Assay Conclusion Conclusion: Receptor-mediated effects confirmed Data_Analysis_1->Conclusion Data_Analysis_2->Conclusion Data_Analysis_3->Conclusion

Figure 2: Workflow for Opioid Ligand Characterization.
Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for opioid receptors and to confirm the stereoselectivity of the receptor.

Methodology:

  • Materials:

    • Cell membranes prepared from cells stably expressing the human kappa, mu, or delta opioid receptor.

    • Radioligand (e.g., [³H]-U-69,593 for KOR, [³H]-DAMGO for MOR, [³H]-DPDPE for DOR).

    • Test compounds: (-)-U-50488 and this compound.

    • Non-specific binding control (e.g., a high concentration of a non-radioactive, high-affinity ligand like naloxone).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters and a cell harvester.

    • Scintillation counter.

  • Protocol:

    • A competition binding assay is performed in a 96-well plate format.

    • Each well contains a fixed concentration of the radioligand, the cell membrane preparation, and varying concentrations of the unlabeled test compound (either (-)-U-50488 or (+)-U-50488).

    • For total binding, no competing ligand is added. For non-specific binding, a saturating concentration of a non-labeled antagonist is added.

    • The plates are incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

    • The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

  • Expected Outcome with (+)-U-50488: (+)-U-50488 will exhibit a significantly higher Ki value (lower affinity) for the kappa opioid receptor compared to (-)-U-50488, demonstrating the stereoselective nature of the binding. Its affinity for mu and delta receptors is expected to be negligible.

Functional Assays

Objective: To measure the functional activation of G-proteins by an agonist at the kappa opioid receptor.

Methodology:

  • Materials:

    • Cell membranes expressing the kappa opioid receptor.

    • [³⁵S]GTPγS (a non-hydrolyzable analog of GTP).

    • GDP (guanosine diphosphate).

    • Test compounds: (-)-U-50488 and this compound.

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4).

  • Protocol:

    • Cell membranes are incubated with GDP and varying concentrations of the test compound.

    • [³⁵S]GTPγS is added to initiate the reaction.

    • Upon agonist binding and receptor activation, the Gα subunit exchanges GDP for [³⁵S]GTPγS.

    • The amount of bound [³⁵S]GTPγS is quantified by scintillation counting after filtration.

    • Dose-response curves are generated to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) for each compound.

  • Expected Outcome with (+)-U-50488: (+)-U-50488 will not significantly stimulate [³⁵S]GTPγS binding, or will do so only at very high concentrations, indicating its lack of agonist activity at the KOR. This contrasts with the potent stimulation observed with (-)-U-50488.

Objective: To measure the inhibition of adenylyl cyclase activity following KOR activation.

Methodology:

  • Materials:

    • Whole cells expressing the kappa opioid receptor.

    • Forskolin (an adenylyl cyclase activator).

    • Test compounds: (-)-U-50488 and this compound.

    • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Protocol:

    • Cells are pre-treated with the test compounds at various concentrations.

    • Adenylyl cyclase is then stimulated with forskolin to increase intracellular cAMP levels.

    • The ability of the agonist to inhibit this forskolin-stimulated cAMP production is measured using a cAMP assay kit.

    • Inhibition curves are generated to determine the IC50 of the compounds.

  • Expected Outcome with (+)-U-50488: (+)-U-50488 will not inhibit forskolin-stimulated cAMP accumulation, confirming its inability to activate the Gi/o-coupled signaling pathway of the KOR.

In Vivo Studies

Objective: To assess the behavioral effects of KOR activation and to confirm that these effects are receptor-mediated.

Example: Conditioned Place Aversion (CPA)

  • Methodology:

    • Animals: Rodents (e.g., mice or rats).

    • Apparatus: A two-chambered apparatus with distinct visual and tactile cues in each chamber.

    • Procedure:

      • Pre-conditioning phase: Animals are allowed to freely explore both chambers to determine any baseline preference.

      • Conditioning phase: Over several days, animals receive an injection of the test compound (e.g., (-)-U-50488) and are confined to one chamber, and a control injection (vehicle or (+)-U-50488) and are confined to the other chamber.

      • Test phase: The animals are again allowed to freely explore both chambers, and the time spent in each chamber is recorded.

  • Expected Outcome with (+)-U-50488: While (-)-U-50488 is known to induce conditioned place aversion, indicating its dysphoric effects, (+)-U-50488 is expected to be neutral and not produce a significant place preference or aversion, similar to the vehicle control. This demonstrates that the aversive properties of the racemate are due to the activity of the (-)-enantiomer at the kappa opioid receptor.

Conclusion

This compound serves as an indispensable tool in the field of opioid research. Its stereochemical relationship with the potent kappa opioid receptor agonist, (-)-U-50488, provides a unique and powerful means to control for non-specific and off-target effects in a wide range of experimental paradigms. By demonstrating a lack of significant binding affinity and functional activity at opioid receptors, (+)-U-50488 allows researchers to confidently attribute the observed pharmacological and behavioral effects of its active enantiomer to specific interactions with the kappa opioid receptor. The rigorous use of (+)-U-50488 as a negative control is a hallmark of well-designed studies aimed at unraveling the complex roles of the kappa opioid system in health and disease, and is crucial for the development of novel and selective therapeutic agents.

References

An In-Depth Technical Guide to the Pharmacological Profile of (+)-U-50488 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-U-50488 hydrochloride is the less active enantiomer of the selective kappa-opioid receptor (KOR) agonist, U-50488. While the racemate and the (-)-enantiomer have been extensively studied for their potent analgesic and centrally-mediated effects, the pharmacological profile of the (+)-enantiomer is crucial for understanding the stereoselectivity of the kappa-opioid receptor. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its receptor binding affinity, functional activity, and associated signaling pathways. Detailed experimental protocols for key assays are provided to facilitate further research and drug development efforts in the field of opioid pharmacology.

Introduction

U-50488 is a highly selective agonist for the kappa-opioid receptor (KOR), a G protein-coupled receptor involved in a variety of physiological processes including analgesia, diuresis, and the modulation of mood and addiction.[1][2] The pharmacological activity of U-50488 resides primarily in its (-)-enantiomer, while the (+)-enantiomer, this compound, is significantly less active.[3] This stereoselectivity provides a valuable tool for researchers to probe the specific interactions between ligands and the kappa-opioid receptor. Understanding the pharmacological profile of the less active enantiomer is essential for delineating the structural requirements for potent and selective KOR agonism.

Receptor Binding Profile

The affinity of this compound for opioid receptors is significantly lower than its (-)-enantiomer and the racemic mixture. This section summarizes the available quantitative data on its binding characteristics.

Table 1: Opioid Receptor Binding Affinities of U-50488 Enantiomers

CompoundReceptorKi (nM)SpeciesReference
(±)-U-50488Kappa12Not Specified[4]
Mu (μ)> 500Not Specified[4]
Delta (δ)> 500Not Specified[4]
(-)-U-50488Kappa2.2 (Kd)Not Specified[5]
Mu (μ)430 (Kd)Not Specified[5]
(+)-U-50488KappaSignificantly higher than (-)-enantiomerNot Specified[3]
Mu (μ)Significantly higher than (-)-enantiomerNot Specified
Delta (δ)Significantly higher than (-)-enantiomerNot Specified

Functional Activity

The functional activity of this compound as a KOR agonist is substantially reduced compared to its stereoisomer. Functional assays are critical for determining the efficacy of a ligand in eliciting a cellular response upon receptor binding.

G-Protein Activation

Activation of the KOR by an agonist leads to the coupling of Gi/o proteins, which can be measured by assays such as GTPγS binding. In this assay, the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins is quantified as a measure of receptor activation.

Table 2: Functional Activity of U-50488 in G-Protein Activation Assays

CompoundAssayEC50EmaxReference
(±)-U-50488GTPγS BindingAgonistPartial to Full Agonist[6]

Note: Specific EC50 and Emax values for this compound in GTPγS binding assays are not widely reported, but are expected to be significantly higher (lower potency) and potentially lower (reduced efficacy) than the racemate and the (-)-enantiomer.

Second Messenger Modulation

KOR activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This is a hallmark of Gi/o-coupled receptor signaling.

Table 3: Functional Activity of U-50488 in cAMP Assays

CompoundAssayIC50EmaxReference
(±)-U-50488cAMP InhibitionAgonistFull Agonist[7]

Note: The potency of this compound in inhibiting cAMP formation is expected to be considerably lower than that of the racemate.

Signaling Pathways

The kappa-opioid receptor signals through two primary pathways: the canonical G-protein-dependent pathway and the β-arrestin-dependent pathway. The balance between these pathways can influence the pharmacological effects of an agonist.

G-Protein-Mediated Signaling

Upon agonist binding, the KOR activates Gi/o proteins, leading to the inhibition of adenylyl cyclase and modulation of ion channel activity. This pathway is primarily associated with the analgesic effects of KOR agonists.[8]

G_Protein_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol U50488 (+)-U-50488 KOR KOR U50488->KOR binds G_protein Gi/o Protein KOR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits IonChannel Ion Channels (K+, Ca2+) G_protein->IonChannel modulates cAMP cAMP AC->cAMP conversion ATP ATP ATP->AC PKA PKA cAMP->PKA activates

G-protein mediated signaling cascade of KOR.
β-Arrestin-Mediated Signaling

In addition to G-protein coupling, agonist-bound KOR can be phosphorylated by G-protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin. This pathway can initiate distinct downstream signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2 and p38, and is often associated with the aversive effects of KOR agonists.[8]

Beta_Arrestin_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol U50488 (+)-U-50488 KOR KOR U50488->KOR binds GRK GRK KOR->GRK recruits BetaArrestin β-Arrestin KOR->BetaArrestin recruits GRK->KOR phosphorylates MAPK_cascade MAPK Cascade (ERK, p38) BetaArrestin->MAPK_cascade activates Downstream Downstream Effects MAPK_cascade->Downstream

β-arrestin mediated signaling cascade of KOR.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of opioid ligands. The following sections provide representative protocols for key in vitro and in vivo assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.[9][10][11]

Objective: To determine the Ki of this compound at the kappa, mu, and delta opioid receptors.

Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells)

  • Radiolabeled ligand (e.g., [³H]-Diprenorphine for general opioid binding, or a selective radioligand for each receptor subtype)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add in triplicate:

    • A fixed concentration of the radiolabeled ligand.

    • Increasing concentrations of this compound or vehicle.

    • For non-specific binding, add a high concentration of a non-labeled universal opioid ligand (e.g., naloxone).

  • Add the cell membrane preparation to each well.

  • Incubate at room temperature for a specified time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the reaction by rapid filtration through the filter plate, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

  • Allow the filters to dry, then add scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the IC₅₀ value (the concentration of (+)-U-50488 that inhibits 50% of the specific binding of the radioligand) and convert it to a Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start prep_reagents Prepare Reagents: - (+)-U-50488 dilutions - Radioligand - Membranes start->prep_reagents plate_setup Set up 96-well plate: - Total binding - Non-specific binding - Competition wells prep_reagents->plate_setup add_membranes Add cell membranes plate_setup->add_membranes incubation Incubate to equilibrium add_membranes->incubation filtration Filtration and washing incubation->filtration counting Scintillation counting filtration->counting analysis Data Analysis: - Calculate IC50 - Determine Ki counting->analysis end End analysis->end

Workflow for a competitive radioligand binding assay.
[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins upon receptor agonism.[12][13][14]

Objective: To determine the potency (EC₅₀) and efficacy (Emax) of this compound in activating G-proteins via the KOR.

Materials:

  • Cell membranes expressing the KOR

  • [³⁵S]GTPγS

  • GDP

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • 96-well plates and filter mats

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add cell membranes, GDP, and the various concentrations of this compound.

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate at 30°C for a defined period (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration.

  • Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.

  • Plot the specific binding against the log concentration of this compound to determine EC₅₀ and Emax values.

cAMP Inhibition Assay

This assay measures the ability of a Gi/o-coupled receptor agonist to inhibit the production of cAMP.[15][16][17]

Objective: To determine the potency (IC₅₀) of this compound in inhibiting adenylyl cyclase activity.

Materials:

  • Whole cells expressing the KOR

  • Forskolin (an adenylyl cyclase activator)

  • This compound

  • cAMP detection kit (e.g., HTRF, ELISA)

  • Cell culture medium and plates

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere.

  • Pre-incubate the cells with various concentrations of this compound.

  • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Incubate for a specified time (e.g., 30 minutes).

  • Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit.

  • Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of this compound to determine the IC₅₀ value.

In Vivo Assays

This is a common behavioral test to assess the analgesic properties of a compound in response to a thermal stimulus.[18][19][20]

Objective: To evaluate the antinociceptive effects of this compound.

Materials:

  • Hot plate apparatus

  • Rodents (mice or rats)

  • This compound solution for injection

  • Vehicle control

Procedure:

  • Determine the baseline latency for each animal to respond to the hot plate (e.g., paw licking, jumping) set at a constant temperature (e.g., 55°C). A cut-off time is set to prevent tissue damage.

  • Administer this compound or vehicle to the animals (e.g., via intraperitoneal or subcutaneous injection).

  • At various time points after administration, place the animals back on the hot plate and measure their response latency.

  • An increase in response latency compared to the baseline and vehicle-treated group indicates an analgesic effect.

This paradigm is used to assess the rewarding or aversive properties of a drug.[21][22][23]

Objective: To determine if this compound produces rewarding or aversive effects.

Materials:

  • Conditioned place preference/aversion apparatus with distinct compartments

  • Rodents

  • This compound solution for injection

  • Vehicle control

Procedure:

  • Pre-conditioning phase: Allow the animals to freely explore all compartments of the apparatus to determine any initial preference.

  • Conditioning phase: Over several days, pair the administration of this compound with one compartment and the vehicle with another compartment. The animals are confined to the respective compartments after each injection.

  • Test phase: Place the animals in a neutral starting area and allow them to freely access all compartments. Record the time spent in each compartment.

  • A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference (reward), while a significant decrease indicates a conditioned place aversion.

Conclusion

This compound serves as an important pharmacological tool for studying the stereoselective nature of the kappa-opioid receptor. Its significantly lower affinity and functional activity compared to the (-)-enantiomer underscore the specific structural requirements for potent KOR agonism. While detailed quantitative data for the (+)-enantiomer is less abundant, the provided experimental protocols offer a framework for its further characterization. A thorough understanding of the pharmacological profile of both enantiomers of U-50488 is critical for the rational design of novel KOR ligands with improved therapeutic properties. Future research should aim to further quantify the binding and functional parameters of this compound to provide a more complete picture of its pharmacological profile.

References

Methodological & Application

Application Notes and Protocols for (+)-U-50488 Hydrochloride In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-U-50488 hydrochloride is a highly selective agonist for the kappa-opioid receptor (KOR), demonstrating minimal cross-reactivity with mu- or delta-opioid receptors.[1][2] This selectivity makes it an invaluable tool for investigating the physiological and pathophysiological roles of the KOR system. In vivo, activation of KOR by (+)-U-50488 has been shown to produce a range of effects, including analgesia, diuresis, and behavioral aversion.[2][3][4] These application notes provide detailed protocols for common in vivo experiments utilizing this compound, along with a summary of its signaling mechanisms.

Mechanism of Action

This compound exerts its effects primarily through the activation of KOR, a G-protein coupled receptor (GPCR). The downstream signaling is complex and can be broadly categorized into G-protein dependent and independent pathways.

  • G-Protein Dependent Signaling: Upon agonist binding, KOR couples to inhibitory G-proteins, primarily of the Gαi/o and Gαz families.[5] This leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic adenosine monophosphate (cAMP) levels. The dissociation of Gβγ subunits can also modulate ion channel activity.[6]

  • β-Arrestin Mediated Signaling: KOR activation can also initiate signaling through the β-arrestin pathway. This pathway is implicated in some of the aversive effects of KOR agonists and can involve the activation of kinases such as p38 MAPK.[4][7]

  • G-Protein Independent Signaling: Studies have shown that (+)-U-50488 can directly block voltage-gated calcium channels in a manner independent of G-protein signaling, which may contribute to its antinociceptive effects.[8][9]

Data Presentation: In Vivo Dosages and Administration

The following tables summarize typical dosage ranges and administration routes for this compound in various in vivo models.

Animal ModelApplicationRoute of AdministrationDosage RangeReference
RatIntracranial Self-StimulationIntraperitoneal (i.p.)1 - 5.6 mg/kg[10]
RatDiuresisIntraperitoneal (i.p.)1 - 10 mg/kg[11]
RatHeart Failure ModelTail Vein Injection1.5 mg/kg (daily)[12]
RatNeuropathic PainIntrathecalNot specified[13]
MouseAcetic Acid-Induced WrithingSubcutaneous (s.c.)2 mg/kg[14]
MouseFormalin TestSubcutaneous (s.c.)2 mg/kg[14]
MouseWarm Water Tail-WithdrawalNot specified~10x more potent than U50,488[15]
Rhesus MonkeyAnalgesia & DiuresisNot specifiedNot specified[3]

Experimental Protocols

Acetic Acid-Induced Writhing Test for Visceral Pain in Mice

This protocol assesses the analgesic effect of (+)-U-50488 on visceral pain.

Materials:

  • This compound

  • Sterile physiological saline (0.9%)

  • 0.6% acetic acid solution

  • Male CD1 mice (8-10 weeks old)

  • Transparent observation chambers

  • Syringes and needles for subcutaneous (s.c.) and intraperitoneal (i.p.) injections

Procedure:

  • Dissolve this compound in sterile physiological saline to the desired concentration (e.g., for a 2 mg/kg dose).

  • Habituate the mice to the individual transparent observation chambers for at least 15 minutes.

  • Administer (+)-U-50488 (e.g., 2 mg/kg) or vehicle (saline) via subcutaneous injection.[14]

  • After 25 minutes, inject 0.6% acetic acid solution intraperitoneally.[14]

  • Immediately start a 10-minute observation period.

  • Count the number of "writhes," characterized by a stretching of the abdomen and/or extension of the hind limbs.

  • A reduction in the number of writhes in the drug-treated group compared to the vehicle group indicates an analgesic effect.

Formalin Test for Inflammatory Pain in Mice

This model evaluates the effect of (+)-U-50488 on both acute and tonic phases of inflammatory pain.

Materials:

  • This compound

  • Sterile physiological saline (0.9%)

  • 5% formalin solution

  • Male CD1 mice (8-10 weeks old)

  • Observation chambers

  • Syringes and needles for subcutaneous injections

Procedure:

  • Prepare the (+)-U-50488 solution as described above.

  • Acclimate the mice to the testing environment.

  • Administer (+)-U-50488 (e.g., 2 mg/kg, s.c.) or vehicle 15 minutes prior to the formalin injection.[14]

  • Inject 20 µL of 5% formalin solution into the plantar surface of the right hind paw.

  • Observe the animal's behavior and record the amount of time spent licking or biting the injected paw.

  • The observation period is typically divided into two phases: the early phase (0-5 minutes post-injection, representing acute nociceptive pain) and the late phase (15-30 minutes post-injection, representing inflammatory pain).

  • A decrease in licking/biting time indicates antinociception.

Conditioned Place Aversion (CPA) Test in Rats

This protocol is used to assess the aversive properties of (+)-U-50488.

Materials:

  • This compound

  • Sterile physiological saline (0.9%)

  • Conditioned place preference apparatus with distinct visual and tactile cues in each compartment.

  • Male Sprague-Dawley rats

  • Syringes and needles for the desired route of administration (e.g., i.p.).

Procedure:

  • Pre-conditioning (Day 1): Allow each rat to freely explore the entire apparatus for 15 minutes. Record the time spent in each compartment to establish baseline preference.

  • Conditioning (Days 2-5):

    • On drug-conditioning days, administer (+)-U-50488 (e.g., 5 mg/kg, i.p.) and confine the rat to one of the compartments (typically the initially non-preferred one) for 30 minutes.

    • On vehicle-conditioning days, administer saline and confine the rat to the opposite compartment for 30 minutes.

    • Alternate drug and vehicle conditioning days.

  • Testing (Day 6): Place the rat in the neutral central area of the apparatus and allow it to freely explore for 15 minutes. Record the time spent in each compartment.

  • A significant decrease in the time spent in the drug-paired compartment compared to the pre-conditioning baseline indicates conditioned place aversion.

Visualizations

G_protein_signaling cluster_membrane Cell Membrane U50488 (+)-U-50488 KOR Kappa-Opioid Receptor (KOR) U50488->KOR Binds G_protein Gi/o/z Protein KOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits (via Gβγ) cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx

Caption: G-protein dependent signaling pathway of (+)-U-50488.

beta_arrestin_signaling cluster_membrane Cell Membrane U50488 (+)-U-50488 KOR Kappa-Opioid Receptor (KOR) U50488->KOR Binds beta_arrestin β-Arrestin KOR->beta_arrestin Recruits p38_MAPK p38 MAPK beta_arrestin->p38_MAPK Activates Aversion Aversive Effects p38_MAPK->Aversion Leads to

Caption: β-Arrestin mediated signaling of (+)-U-50488.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Mouse, Rat) Drug_Prep Prepare (+)-U-50488 Solution Animal_Model->Drug_Prep Habituation Habituation/Acclimation Drug_Prep->Habituation Administration Drug/Vehicle Administration Habituation->Administration Behavioral_Assay Perform Behavioral Assay (e.g., Writhing, Formalin, CPA) Administration->Behavioral_Assay Data_Collection Collect Behavioral Data Behavioral_Assay->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Interpret Results Statistical_Analysis->Results

Caption: General workflow for in vivo behavioral experiments.

References

Application Notes and Protocols for (+)-U-50488 Hydrochloride in Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-U-50488 hydrochloride is the less active enantiomer of the selective kappa-opioid receptor (KOR) agonist, (±)-U-50488. While the racemic mixture and the more potent (-)-enantiomer are extensively studied for their analgesic, diuretic, and behavioral effects, research specifically utilizing the (+)-enantiomer is limited. Understanding the pharmacological profile of the individual enantiomers is crucial for a comprehensive understanding of the structure-activity relationship at the kappa-opioid receptor. These application notes provide an overview of the known information regarding (+)-U-50488 and detail standard protocols for assessing kappa-opioid receptor-mediated effects in rodents, which can be adapted for the study of this specific enantiomer.

Data Presentation

The following tables summarize typical dosage ranges for the widely studied racemic (±)-U-50488 in common rodent models. These can serve as a starting reference for designing dose-finding studies for the (+)-enantiomer, keeping in mind its significantly lower potency.

Table 1: (±)-U-50488 Hydrochloride Doses for Analgesia Studies in Rodents

SpeciesAssayRoute of AdministrationEffective Dose Range (mg/kg)Notes
MouseTail-Flicki.p., s.c.2 - 25Dose-dependent increase in tail-flick latency.
RatTail-Flicki.p.1 - 10Produces a robust increase in tail withdrawal latency.[1]
RatFormalin Testi.p.1 - 3Attenuates nociceptive behaviors in both phases.

Table 2: (±)-U-50488 Hydrochloride Doses for Behavioral Studies in Rodents

SpeciesAssayRoute of AdministrationEffective Dose Range (mg/kg)Observed Effects
RatIntracranial Self-Stimulation (ICSS)i.p.1 - 10Dose-dependent increase in reward thresholds (depressive-like effect).[2][3]
MouseConditioned Place Preference (CPP)i.p.5Can potentiate or suppress cocaine-induced CPP depending on the timing of administration.[4]
RatDiuresisi.p.1 - 10Dose-dependent increase in urine output.[5]
Rat PupConditioned Place Aversion (CPA)i.p.1.0 - 30.0Induces place aversion.[6]

Experimental Protocols

Tail-Flick Test for Analgesia

This protocol assesses the analgesic effects of a compound by measuring the latency of a rodent to withdraw its tail from a noxious thermal stimulus.

Materials:

  • Tail-flick analgesia meter

  • Rodent restrainers

  • This compound

  • Vehicle (e.g., sterile saline)

  • Syringes and needles for administration

Procedure:

  • Acclimation: Acclimate the animals to the testing room and the restrainers for at least 30 minutes before the experiment.

  • Baseline Latency: Gently place the mouse or rat in the restrainer. Position the tail over the heat source of the tail-flick meter. Activate the heat source and record the time it takes for the animal to flick its tail. This is the baseline latency. A cut-off time (typically 10-15 seconds) should be set to prevent tissue damage.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).

  • Post-Treatment Latency: At predetermined time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), repeat the tail-flick test to measure the post-treatment latency.

  • Data Analysis: The analgesic effect is often expressed as the percentage of the maximum possible effect (%MPE), calculated as: %MPE = [ (Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency) ] x 100

Conditioned Place Preference/Aversion (CPP/CPA)

This paradigm is used to assess the rewarding or aversive properties of a drug by pairing its administration with a specific environment.

Materials:

  • Conditioned place preference apparatus (typically a two- or three-compartment box with distinct visual and tactile cues in each compartment)

  • This compound

  • Vehicle (e.g., sterile saline)

  • Syringes and needles for administration

  • Video tracking software (optional, but recommended for accurate data collection)

Procedure:

  • Pre-Conditioning (Baseline Preference): On day 1, place the animal in the central compartment (if applicable) and allow it to freely explore all compartments for a set period (e.g., 15-30 minutes). Record the time spent in each compartment to determine any initial preference.

  • Conditioning: This phase typically lasts for 4-8 days.

    • On drug conditioning days, administer this compound and confine the animal to one of the compartments (e.g., the initially non-preferred compartment for CPP, or a counterbalanced design).

    • On vehicle conditioning days, administer the vehicle and confine the animal to the opposite compartment.

    • The drug and vehicle conditioning sessions are usually conducted on alternate days.

  • Post-Conditioning (Test): On the day after the last conditioning session, place the animal in the central compartment and allow it to freely explore the entire apparatus in a drug-free state for the same duration as the pre-conditioning phase. Record the time spent in each compartment.

  • Data Analysis: A preference score is calculated as the time spent in the drug-paired compartment minus the time spent in the vehicle-paired compartment. An increase in this score from pre- to post-conditioning suggests a conditioned place preference (reward), while a decrease suggests a conditioned place aversion.

Intracranial Self-Stimulation (ICSS)

ICSS is a behavioral paradigm used to measure the effects of drugs on the brain's reward system. Animals are trained to perform an operant response (e.g., pressing a lever) to receive electrical stimulation in a reward-related brain area.

Materials:

  • Operant chambers equipped with a lever and a brain stimulation delivery system

  • Stereotaxic apparatus for electrode implantation

  • Stimulating electrodes

  • This compound

  • Vehicle (e.g., sterile saline)

  • Syringes and needles for administration

Procedure:

  • Surgery: Surgically implant a stimulating electrode into a reward-related brain region, such as the medial forebrain bundle (MFB), under anesthesia. Allow for a post-operative recovery period.

  • Training: Train the rats to press a lever to receive a brief train of electrical stimulation. The parameters of the stimulation (frequency, current) are adjusted to maintain a stable baseline of responding.

  • Baseline Determination: Once stable responding is achieved, determine the baseline reward threshold, which is the minimum stimulation frequency or intensity that supports responding.

  • Drug Administration: On test days, administer this compound or vehicle prior to the ICSS session.

  • Testing: Place the animal in the operant chamber and record its responding for a set period. The primary measure is the change in the reward threshold.

  • Data Analysis: An increase in the ICSS threshold is interpreted as a decrease in the rewarding value of the stimulation, often considered a depressive-like or anhedonic effect. A decrease in the threshold suggests an enhancement of the reward.

Mandatory Visualizations

Signaling Pathway of (+)-U-50488

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular U50488 (+)-U-50488 KOR Kappa Opioid Receptor (KOR) U50488->KOR G_protein Gi/o Protein KOR->G_protein Activation Beta_arrestin β-Arrestin KOR->Beta_arrestin Recruitment G_alpha Gαi/o G_protein->G_alpha Dissociation G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibition PLC Phospholipase C G_beta_gamma->PLC Activation GIRK GIRK Channels G_beta_gamma->GIRK Activation Ca_channel Ca²⁺ Channels G_beta_gamma->Ca_channel Inhibition cAMP ↓ cAMP K_efflux ↑ K⁺ Efflux (Hyperpolarization) Ca_influx ↓ Ca²⁺ Influx MAPK MAPK Pathway (e.g., p38, ERK) Beta_arrestin->MAPK Activation Aversive_effects Aversive/Dysphoric Effects

Caption: KOR signaling via G-protein and β-arrestin pathways.

Experimental Workflow for a Rodent Behavioral Study

G start Start acclimation Animal Acclimation (Habituation to environment and handling) start->acclimation baseline Baseline Measurement (e.g., Tail-flick latency, Place preference, ICSS threshold) acclimation->baseline grouping Random Assignment to Groups (Vehicle, (+)-U-50488 doses) baseline->grouping administration Drug/Vehicle Administration (Specify route, e.g., i.p.) grouping->administration testing Behavioral Testing (At specified time points post-administration) administration->testing data_collection Data Collection (Automated or manual recording) testing->data_collection analysis Statistical Analysis (e.g., ANOVA, t-test) data_collection->analysis end End analysis->end

Caption: General workflow for a rodent behavioral pharmacology study.

References

Application Notes and Protocols for Preparing (+)-U-50488 Hydrochloride Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+)-U-50488 hydrochloride is the less active enantiomer of the selective κ-opioid receptor (KOR) agonist, U-50488.[1] While the (-)-enantiomer is more potent, (+)-U-50488 still serves as a valuable tool in pharmacological research, often used as a control compound. KORs are involved in various physiological processes, including analgesia, diuresis, and the modulation of mood and addiction.[2][3][4] Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions for research purposes.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This information is essential for accurate calculations and proper handling of the compound.

PropertyValueReferences
Molecular Formula C₁₉H₂₆Cl₂N₂O · HCl[5]
Molecular Weight 405.79 g/mol
Appearance White solid[2]
Purity ≥99% (HPLC)
CAS Number 114528-81-3
Solubility Data

The solubility of this compound in common laboratory solvents is crucial for preparing appropriate stock solutions. The following table summarizes the maximum recommended concentrations.

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)References
Water10040.58
DMSO10040.58

Note: It is always recommended to consult the batch-specific certificate of analysis for the most accurate molecular weight, as it may vary due to hydration.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes

  • Calibrated pipettes

  • Analytical balance

  • Vortex mixer

Procedure:

  • Weighing the Compound: Accurately weigh out 4.06 mg of this compound using an analytical balance. Calculation: 10 mmol/L * 1 mL * 405.79 g/mol = 0.40579 mg/mL

  • Dissolving the Compound: Add the weighed powder to a clean microcentrifuge tube. Using a calibrated pipette, add 1 mL of anhydrous DMSO to the tube.

  • Mixing: Close the tube tightly and vortex thoroughly until the compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.

  • Storage: Store the stock solution at -20°C or -80°C for long-term storage. When stored at -80°C, the solution should be stable for up to 6 months; at -20°C, it is recommended to use it within 1 month.[6]

Preparation of a 10 mM Aqueous Stock Solution

This protocol outlines the preparation of 1 mL of a 10 mM aqueous stock solution.

Materials:

  • This compound powder

  • Nuclease-free water

  • Microcentrifuge tubes or vials

  • Calibrated pipettes

  • Analytical balance

  • Vortex mixer or sonicator

  • Sterile syringe filter (0.22 µm)

Procedure:

  • Weighing the Compound: Accurately weigh 4.06 mg of this compound.

  • Dissolving the Compound: Transfer the powder to a sterile tube. Add 1 mL of nuclease-free water.

  • Mixing: Vortex the solution vigorously. If necessary, use an ultrasonic bath to aid dissolution.[6]

  • Sterilization: Once fully dissolved, sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.[6] This is particularly important for cell culture experiments.

  • Storage: Aqueous stock solutions are best prepared fresh. For short-term storage, they can be kept at 2-8°C for up to two weeks. For longer-term storage, aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Signaling Pathway and Experimental Workflow

The primary mechanism of action for U-50488 is the activation of the κ-opioid receptor, a G-protein coupled receptor (GPCR). This activation can lead to various downstream effects, including the modulation of ion channels and intracellular signaling cascades.

U50488_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space U50488 (+)-U-50488 KOR κ-Opioid Receptor (KOR) U50488->KOR Agonist Binding G_protein Gαi/o Protein KOR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ca_channel Ca²⁺ Channel G_protein->Ca_channel Modulation cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx

Canonical KOR signaling pathway activated by (+)-U-50488.

The workflow for preparing a stock solution involves several key steps, from weighing the compound to final storage.

Stock_Solution_Workflow start Start weigh 1. Weigh (+)-U-50488 HCl start->weigh dissolve 2. Add Solvent (e.g., DMSO or Water) weigh->dissolve mix 3. Mix Thoroughly (Vortex/Sonicate) dissolve->mix check 4. Visual Inspection for Complete Dissolution mix->check check->mix Not Dissolved filter 5. Sterile Filter (Optional, for aqueous solutions) check->filter Dissolved aliquot 6. Aliquot into Tubes filter->aliquot store 7. Store at appropriate temperature (-20°C or -80°C) aliquot->store end End store->end

Workflow for preparing this compound stock solution.

References

Application Notes and Protocols for the Study of Pain Pathways Using (+)-U-50488 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(+)-U-50488 hydrochloride is a highly selective kappa-opioid receptor (KOR) agonist.[1] KORs are G protein-coupled receptors that are widely distributed throughout the central and peripheral nervous systems and play a crucial role in modulating pain, mood, and reward.[2][3] Activation of KORs by agonists like (+)-U-50488 generally leads to analgesic effects, making it a valuable tool for investigating the role of the kappa-opioid system in various pain states.[2][4] However, its clinical utility has been limited by side effects such as dysphoria and sedation.[3] These application notes provide an overview of the signaling pathways involved and detailed protocols for utilizing (+)-U-50488 in preclinical pain research.

Mechanism of Action & Signaling Pathways

(+)-U-50488 exerts its effects by binding to and activating KORs, which are coupled to inhibitory G proteins (Gi/Go).[2] This activation initiates a cascade of intracellular events that ultimately modulate neuronal excitability and neurotransmitter release.

Key Signaling Events:

  • Inhibition of Adenylyl Cyclase: Activation of Gi/Go proteins leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.

  • Modulation of Ion Channels:

    • Calcium Channels: KOR activation inhibits voltage-gated calcium channels (VGCCs), particularly N-type and P/Q-type, which reduces neurotransmitter release from presynaptic terminals.[2] Studies have shown that U-50488 can inhibit P-type Ca2+ channels through both a high-affinity, receptor-mediated mechanism and a low-affinity, direct channel block.[5] Furthermore, some research suggests that U-50488 can block Ca2+ channels in a G protein-independent manner in sensory neurons.[6][7]

    • Potassium Channels: KOR activation opens G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the postsynaptic neuron and a decrease in its excitability.

  • MAPK Pathway: KOR activation can also modulate the activity of mitogen-activated protein kinases (MAPKs), such as ERK1/2, which are involved in long-term changes in neuronal function.

  • Ca2+/CaMKII/CREB Pathway: In neuropathic pain models, the KOR agonist U-50488H has been shown to ameliorate pain by suppressing the Ca2+/CaMKII/CREB pathway.[8][9][10] This involves reducing Ca2+ influx, which in turn decreases the phosphorylation of CaMKII and CREB.[8][10]

Signaling Pathway Diagram:

KOR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol U50488 (+)-U-50488 KOR Kappa Opioid Receptor (KOR) U50488->KOR Binds to G_protein Gi/o Protein KOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates cAMP ↓ cAMP AC->cAMP CaMKII ↓ p-CaMKII Ca_channel->CaMKII Neurotransmitter ↓ Neurotransmitter Release Ca_channel->Neurotransmitter Hyperpolarization Hyperpolarization K_channel->Hyperpolarization CREB ↓ p-CREB CaMKII->CREB Tail_Flick_Workflow acclimation Acclimation (30-60 min) baseline Baseline Tail-Flick Latency Measurement acclimation->baseline administration Drug Administration (e.g., i.p.) baseline->administration testing Post-Treatment Latency Measurements (e.g., 30, 60, 90 min) administration->testing analysis Data Analysis (%MPE) testing->analysis

References

Application Notes and Protocols: (+)-U-50488 Hydrochloride in Conditioned Place Preference

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the selective kappa-opioid receptor (KOR) agonist, (+)-U-50488 hydrochloride, in conditioned place preference (CPP) and conditioned place aversion (CPA) paradigms. The information is intended for researchers in neuroscience, pharmacology, and drug development investigating the neural mechanisms of aversion, dysphoria, and the motivational properties of the KOR system.

Activation of kappa-opioid receptors is generally associated with aversive and dysphoric states, making KOR agonists like U-50488 valuable tools for studying these phenomena.[1] The conditioned place preference paradigm is a widely used behavioral assay to assess the rewarding or aversive properties of drugs and other stimuli.[2] In this context, U-50488 typically induces a conditioned place aversion (CPA), where animals learn to avoid a specific environment that they have associated with the drug's effects.[1][3][4]

Mechanism of Action and Signaling Pathways

(+)-U-50488 is a highly selective agonist for the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR).[3] Upon binding, it initiates a signaling cascade that is implicated in its aversive effects. While traditionally viewed as a G-protein signaling pathway, recent evidence suggests a significant role for β-arrestin2-dependent signaling in mediating KOR-induced aversion.[3] The p38 mitogen-activated protein kinase (MAPK) pathway, downstream of β-arrestin2, has been identified as a key player in the aversive effects of KOR agonists.[3][5] Inhibition of p38 MAPK has been shown to prevent conditioned place aversion to U-50488.[3] Studies have also shown that U-50488 can increase the phosphorylation of p38 in the nucleus accumbens.[5] Furthermore, the aversive effects of U-50488 involve neural activity in several brain regions, with the amygdala being a critical contributor.[6][7][8][9]

KOR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm U50488 (+)-U-50488 KOR Kappa-Opioid Receptor (KOR) U50488->KOR Binds to GPCR G-protein (Gi/o) KOR->GPCR Activates BetaArrestin β-arrestin2 KOR->BetaArrestin Recruits p38 p38 MAPK BetaArrestin->p38 Activates Aversion Aversive Effects (e.g., CPA) p38->Aversion Mediates

Figure 1: Simplified signaling pathway of (+)-U-50488-induced aversion.

Data Presentation: Quantitative Effects of (+)-U-50488 in CPP/CPA

The following tables summarize the quantitative data from various studies on the effects of (+)-U-50488 in conditioned place preference paradigms.

Table 1: Dose-Dependent Effects of (+)-U-50488 on Conditioned Place Preference/Aversion

Animal ModelSexDose (mg/kg)RouteEffectReference
California MiceMale2-No significant effect[5]
California MiceMale5-No significant effect[5]
California MiceMale10-Significant CPA[5]
California MiceFemale2-Significant CPA[5]
California MiceFemale10-Significant CPP[5]
C57BL/6J MiceMale2s.c.Significant CPA[4][10]
Rats-2-10s.c.Blocked morphine-induced CPP[11]
Rats-5s.c.Blocked cocaine-induced CPP[12]

Table 2: Interaction of (+)-U-50488 with Other Substances in CPP

Animal ModelSexU-50488 Dose (mg/kg)Interacting DrugEffect of U-50488Reference
Rats-5 (s.c.)Cocaine (20 mg/kg, i.p.)Blocked cocaine-induced CPP[12]
RatsPreweanling2-10 (s.c.)Morphine (0.1-8 mg/kg, i.p.)Blocked morphine-induced CPP[11]
Mice-5 (i.p.)Cocaine (15 mg/kg, s.c.)Potentiated cocaine-CPP when given 60 min prior[13][14]
Mice-5 (i.p.)Cocaine (15 mg/kg, s.c.)Suppressed cocaine-CPP when given 15 min prior[13][14]

Experimental Protocols

The following is a generalized protocol for conducting a conditioned place preference/aversion experiment with (+)-U-50488, based on methodologies cited in the literature.[2][10][11][15]

Materials:

  • Conditioned Place Preference Apparatus (e.g., a two- or three-chamber box with distinct visual and tactile cues in each conditioning chamber)

  • This compound

  • Saline solution (vehicle)

  • Experimental animals (e.g., mice or rats)

  • Syringes and needles for administration

  • Timers

  • Video tracking software (optional, for automated data collection)

Experimental Workflow:

CPP_Workflow cluster_phase1 Phase 1: Pre-Conditioning (Day 1) cluster_phase2 Phase 2: Conditioning (Days 2-4) cluster_phase3 Phase 3: Post-Conditioning (Day 5) cluster_phase4 Phase 4: Data Analysis PreTest Pre-Test: Allow free access to all chambers. Record baseline preference. Conditioning_Drug Drug Conditioning: Inject U-50488. Confine to one chamber. PreTest->Conditioning_Drug Assign drug-paired chamber Conditioning_Vehicle Vehicle Conditioning: Inject Saline. Confine to other chamber. PreTest->Conditioning_Vehicle Assign vehicle-paired chamber PostTest Post-Test: Allow free access to all chambers. Record time spent in each chamber. Conditioning_Drug->PostTest Alternate sessions Conditioning_Vehicle->PostTest Alternate sessions Analysis Calculate preference/aversion score. Compare pre- and post-test data. PostTest->Analysis

Figure 2: General workflow for a conditioned place preference experiment.

Procedure:

  • Habituation (Optional but Recommended):

    • Handle the animals for a few days leading up to the experiment to reduce stress.

    • On the day before pre-conditioning, place each animal in the center compartment of the CPP apparatus and allow free exploration of all chambers for a set period (e.g., 15-30 minutes) to acclimate them to the environment.

  • Pre-Conditioning Test (Day 1):

    • Place each animal in the center compartment and allow it to freely explore the entire apparatus for a defined duration (e.g., 15-30 minutes).

    • Record the time spent in each of the conditioning chambers. This serves as the baseline preference.

    • Animals showing a strong unconditioned preference or aversion for one chamber (e.g., spending >67% or <33% of the time in one chamber) may be excluded from the study.[15]

  • Conditioning Phase (Days 2-4):

    • This phase typically lasts for 2 to 4 days, with one or two conditioning sessions per day.

    • Drug Conditioning: On drug conditioning days/sessions, administer this compound at the desired dose and route (e.g., 2-10 mg/kg, s.c. or i.p.). Immediately after injection, confine the animal to one of the conditioning chambers for a set period (e.g., 30 minutes).

    • Vehicle Conditioning: On vehicle conditioning days/sessions, administer an equivalent volume of saline. Immediately after injection, confine the animal to the other conditioning chamber for the same duration.

    • The assignment of the drug-paired chamber should be counterbalanced across animals to avoid biased results. The order of drug and vehicle conditioning should also be alternated.

  • Post-Conditioning Test (Day 5):

    • This test is conducted in a drug-free state, typically 24 hours after the last conditioning session.

    • Place each animal in the center compartment and allow it to freely explore the entire apparatus for the same duration as the pre-conditioning test.

    • Record the time spent in each of the conditioning chambers.

  • Data Analysis:

    • Calculate a preference/aversion score for each animal. A common method is to subtract the time spent in the saline-paired chamber from the time spent in the drug-paired chamber during the post-conditioning test.

    • Alternatively, the difference in time spent in the drug-paired chamber between the post-conditioning and pre-conditioning tests can be calculated.

    • A significant negative score or a significant decrease in time spent in the drug-paired chamber indicates a conditioned place aversion.

    • Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the results.

Important Considerations:

  • Dose-Response: It is crucial to perform a dose-response study to determine the optimal dose of U-50488 for inducing CPA in the specific animal model and sex being used, as effects can vary.[5]

  • Sex Differences: Studies have shown significant sex differences in the response to U-50488, with females sometimes showing a preference at doses that are aversive to males.[5] Therefore, both sexes should be included in studies, and data should be analyzed separately.

  • Locomotor Activity: U-50488 can affect locomotor activity, which could confound the interpretation of CPP results.[12] It is advisable to monitor and report locomotor activity during the conditioning sessions.

  • Control Groups: Appropriate control groups are essential, including animals that receive only saline in both compartments to control for any inherent biases of the apparatus.

References

Application Notes and Protocols for Investigating the Diuretic Effects of (+)-U-50488 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-U-50488 hydrochloride is a highly selective agonist for the kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR).[1] Activation of the KOR is known to produce a range of physiological effects, including analgesia, sedation, and notably, a potent diuretic effect. This water diuresis is primarily characterized by an increase in urine output with minimal changes in electrolyte excretion.[1][2] The primary mechanism underlying this diuretic action is the inhibition of vasopressin (antidiuretic hormone, ADH) release from the posterior pituitary gland.[3] This property makes this compound a valuable pharmacological tool for investigating the role of the kappa-opioid system in regulating fluid balance and for exploring potential therapeutic applications in conditions characterized by water retention.

These application notes provide detailed protocols and data for researchers investigating the diuretic effects of this compound in rodent models.

Data Presentation

The following tables summarize the dose-dependent diuretic effects of this compound in rats, compiled from various studies.

Table 1: Dose-Dependent Effect of (+)-U-50488 on Urine Output in Water-Loaded Rats

Dose (mg/kg, i.p.)Mean Urine Output (mL/kg) over 4 hours (± SEM)
Saline (Control)~25
1~30
3~45
10~60

*p < 0.05 compared with saline. Data adapted from studies in Wistar rats.[4][5]

Table 2: Effect of (+)-U-50488 on Urine Output in Normally Hydrated Rats

Dose (mg/kg, s.c.)Mean Urine Output (mL) over 5 hours
0.1No significant effect
1.0Significant increase
10Maximal diuretic effect

Data adapted from studies in Sprague-Dawley rats.[6][7]

Table 3: Effect of (+)-U-50488 on Urinary Electrolyte Excretion and Osmolality in Rats

TreatmentUrine Na+ ExcretionUrine K+ ExcretionUrine Osmolality
(+)-U-50488 (3-10 mg/kg)No significant change in females, slight increase in malesNo significant change in females, slight increase in malesSignificant decrease

Data adapted from studies in Wistar rats.[5][8] The primary effect is a water diuresis, leading to a decrease in urine concentration.

Signaling Pathway

Activation of the kappa-opioid receptor by (+)-U-50488 initiates a signaling cascade characteristic of a Gi/o-coupled GPCR. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Concurrently, the βγ subunits of the G protein can modulate the activity of ion channels, such as inwardly rectifying potassium channels and voltage-gated calcium channels. These actions at the cellular level, particularly in the hypothalamus and posterior pituitary, culminate in the reduced secretion of vasopressin, leading to decreased water reabsorption in the kidneys and subsequent diuresis.

KOR_Signaling_Pathway cluster_membrane Cell Membrane KOR Kappa-Opioid Receptor (KOR) Gi_inactive Gi/o (inactive) KOR->Gi_inactive Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts U50488 (+)-U-50488 U50488->KOR Binds to Gi_active Gi/o (active) (α-GTP + βγ) Gi_inactive->Gi_active Gi_active->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasopressin_vesicles Vasopressin Vesicles PKA->Vasopressin_vesicles Inhibits Exocytosis Vasopressin_release Vasopressin Release Vasopressin_vesicles->Vasopressin_release Diuresis Diuresis Vasopressin_release->Diuresis Leads to (via kidney) Experimental_Workflow acclimatization 1. Animal Acclimatization (1 week) grouping 2. Animal Grouping (e.g., n=6-8 per group) acclimatization->grouping hydration 3. Hydration Protocol (Water-loading: 2x 20 mL/kg oral gavage) grouping->hydration administration 4. Drug Administration (i.p. or s.c. injection of (+)-U-50488 or saline) hydration->administration collection 5. Urine Collection (over 4-5 hours in metabolic cages) administration->collection measurement 6. Measurement of Parameters (Urine volume, osmolality, Na+, K+) collection->measurement analysis 7. Data Analysis (Statistical comparison between groups) measurement->analysis

References

Application Notes and Protocols for the In Vitro Use of (+)-U-50488

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+)-U-50488 is a highly selective and potent kappa-opioid receptor (KOR) agonist. In cell culture, it is a valuable tool for investigating the signaling pathways mediated by the KOR. Activation of the KOR, a G protein-coupled receptor (GPCR), by (+)-U-50488 initiates a cascade of intracellular events, primarily through the Gαi/o pathway. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels, and the modulation of various downstream effectors, including the extracellular signal-regulated kinase (ERK) pathway. These application notes provide detailed protocols for utilizing (+)-U-50488 in cell culture to study KOR-mediated signaling.

I. Kappa-Opioid Receptor Signaling Pathway

Activation of the kappa-opioid receptor by (+)-U-50488 predominantly initiates signaling through the Gαi/o family of G proteins. This leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. Additionally, the βγ subunits of the G protein can activate other signaling pathways, including the MAPK/ERK cascade.

KOR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm U50488 (+)-U-50488 KOR KOR U50488->KOR binds G_protein Gαi/oβγ KOR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits ERK ERK G_protein->ERK activates ATP ATP AC->ATP cAMP cAMP ATP->cAMP converts PKA PKA cAMP->PKA activates pERK p-ERK ERK->pERK phosphorylates

Figure 1: (+)-U-50488 mediated KOR signaling pathway.

II. Quantitative Data Summary

The following table summarizes the in vitro potency and efficacy of (+)-U-50488 in various cell-based assays.

ParameterAssay TypeCell Line/SystemValueReference
EC50 Adenylyl Cyclase InhibitionRat Trigeminal Ganglion (TG) Cultures2.3 nM[1]
IC50 Forskolin-Stimulated cAMP AccumulationHEK293 cells expressing human KOR0.69 nM - 1.2 nM[2]
Ki Radioligand Binding ([3H]U69,593 displacement)CHO cells expressing human KOR0.2 nM[2]
Stimulation ERK PhosphorylationRat Trigeminal Ganglion (TG) Cultures100 nM[3]

III. Experimental Protocols

A. Protocol for Measuring Inhibition of cAMP Accumulation

This protocol describes a competitive immunoassay using HTRF (Homogeneous Time-Resolved Fluorescence) technology to quantify the inhibition of forskolin-stimulated cAMP production by (+)-U-50488.

cAMP_Workflow cluster_workflow cAMP Assay Workflow A 1. Seed Cells (e.g., CHO-hKOR) in 384-well plate B 2. Starve Cells (serum-free media) A->B C 3. Pre-incubate with (+)-U-50488 B->C D 4. Stimulate with Forskolin C->D E 5. Lyse Cells and Add HTRF Reagents D->E F 6. Incubate E->F G 7. Read Plate (HTRF reader) F->G H 8. Data Analysis (IC50 determination) G->H

Figure 2: Workflow for cAMP inhibition assay.

Materials:

  • CHO cells stably expressing the human kappa-opioid receptor (CHO-hKOR).

  • Cell culture medium (e.g., F-12 with 10% FBS, penicillin/streptomycin).

  • Serum-free medium.

  • (+)-U-50488.

  • Forskolin.

  • cAMP assay kit (e.g., Cisbio cAMP dynamic 2 HTRF kit).

  • White opaque 384-well plates.

  • HTRF-compatible plate reader.

Procedure:

  • Cell Seeding: Seed CHO-hKOR cells in a white opaque 384-well plate at a density optimized for your cell line and incubate overnight.

  • Serum Starvation: The next day, remove the culture medium and replace it with serum-free medium. Incubate for at least 1 hour.

  • Compound Addition: Prepare serial dilutions of (+)-U-50488 in stimulation buffer. Add the desired concentrations to the wells. Include a vehicle control.

  • Forskolin Stimulation: Add forskolin to all wells (except for the negative control) to a final concentration that elicits a submaximal stimulation of adenylyl cyclase (typically 1-10 µM).

  • Incubation: Incubate the plate at 37°C for 15-30 minutes.

  • Cell Lysis and HTRF Reagent Addition: Following the manufacturer's instructions for the cAMP assay kit, add the cell lysis buffer containing the HTRF reagents (cAMP-d2 and anti-cAMP cryptate).

  • Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis: Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve. Plot the concentration of (+)-U-50488 against the inhibition of cAMP production to determine the IC50 value.

B. Protocol for Detecting ERK Phosphorylation via Western Blot

This protocol details the detection of increased ERK1/2 phosphorylation in response to (+)-U-50488 treatment.

Materials:

  • Cells expressing KOR (e.g., primary sensory neurons, striatal neurons, or transfected cell lines).

  • Serum-free medium.

  • (+)-U-50488.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA protein assay kit.

  • SDS-PAGE gels.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% BSA in TBST).

  • Primary antibodies: anti-phospho-ERK1/2 (p44/42) and anti-total-ERK1/2.

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Cell Culture and Starvation: Culture cells to approximately 80% confluency. Serum-starve the cells for at least 24 hours prior to treatment to reduce basal ERK phosphorylation.[4]

  • Drug Treatment: Treat the cells with (+)-U-50488 at the desired concentration (e.g., 100 nM to 10 µM) for various time points (e.g., 5, 15, 30 minutes).[4][5] Include an untreated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply the ECL substrate and visualize the bands using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

  • Data Analysis: Quantify the band intensities and express the level of phosphorylated ERK as a ratio to total ERK.

C. General Protocol for Cell Viability (MTT Assay)

This protocol provides a general method to assess the effect of (+)-U-50488 on cell viability. Specific dose-response effects of (+)-U-50488 on cell viability are not extensively documented in the provided search results and should be determined empirically.

Materials:

  • Cell line of interest.

  • 96-well plates.

  • (+)-U-50488.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Microplate absorbance reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of (+)-U-50488 for the desired exposure time (e.g., 24, 48, 72 hours). Include vehicle-treated and untreated controls.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 1-4 hours at 37°C.[6]

  • Formazan Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Mix thoroughly and read the absorbance at a wavelength between 540 and 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

References

Administration of (+)-U-50488 Hydrochloride in Mice: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration of (+)-U-50488 hydrochloride, a selective κ-opioid receptor agonist, in mice for research purposes. This document includes detailed protocols for various administration routes, a summary of reported dosages, and an overview of the compound's signaling pathways.

Data Presentation: Quantitative Overview

The following tables summarize reported dosages of this compound for different administration routes in mice, based on published literature. Dosages can vary depending on the specific research question, mouse strain, and experimental model.

Administration RouteDosage Range (mg/kg)Mouse StrainObserved Effect(s)Reference(s)
Intraperitoneal (IP) 2, 5, 10, 25C57Bl/6Antinociception[1]
5C57Bl/6Potentiation of cocaine-conditioned place preference[1]
10, 20SwissVisceral analgesia[2]
25 (twice daily)Swiss-WebsterInduction of tolerance[3]
Subcutaneous (SC) 2C57BL/6JNo effect on brain-stimulation reward thresholds[4]
Local (Intraplantar) 3, 9 µ g/paw Not specifiedPeripheral antinociception[5]

Experimental Protocols

Preparation of this compound Solution

For systemic administration, this compound is typically dissolved in a sterile, isotonic vehicle.

  • Vehicle: Sterile 0.9% saline is the most commonly used vehicle.

  • Preparation:

    • Weigh the desired amount of this compound powder using an analytical balance.

    • In a sterile container, dissolve the powder in the appropriate volume of sterile 0.9% saline to achieve the desired final concentration.

    • Vortex or gently agitate the solution until the compound is completely dissolved.

    • Filter the solution through a 0.22 µm syringe filter into a new sterile vial to ensure sterility, especially for intravenous injections.

  • Storage: Store stock solutions as recommended by the manufacturer, typically protected from light. For short-term use, refrigeration at 2-8°C is often appropriate. For long-term storage, aliquoting and freezing at -20°C or -80°C may be necessary to prevent degradation from repeated freeze-thaw cycles. Always refer to the manufacturer's specific storage instructions.

Intraperitoneal (IP) Injection Protocol

Intraperitoneal injection is a common route for systemic administration, offering rapid absorption.

Materials:

  • Prepared this compound solution

  • Sterile syringes (1 ml or smaller)

  • Sterile needles (25-30 gauge)

  • 70% ethanol or other suitable disinfectant

  • Animal scale

Procedure:

  • Animal Handling and Restraint: Gently restrain the mouse by grasping the loose skin at the scruff of the neck, ensuring a firm but not restrictive grip. The "three-finger" restraint method is recommended.[6] The animal should be positioned to expose the abdomen.

  • Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen.[6][7] This location helps to avoid puncturing the cecum, bladder, or major blood vessels.

  • Disinfection: Swab the injection site with 70% ethanol.

  • Needle Insertion: Tilt the mouse's head slightly downwards. Insert the needle, bevel up, at a 30-45° angle into the skin and through the abdominal wall.[6]

  • Aspiration: Gently pull back on the syringe plunger to ensure no fluid (blood or urine) or air is aspirated. If fluid is drawn, withdraw the needle and re-insert at a different site with a new sterile needle.

  • Injection: Once correct placement is confirmed, inject the solution smoothly and steadily. The maximum recommended injection volume for a mouse is typically 10 ml/kg.[8]

  • Withdrawal and Monitoring: Withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of distress or adverse reactions.

Subcutaneous (SC) Injection Protocol

Subcutaneous injection provides a slower, more sustained release of the compound compared to IP injection.

Materials:

  • Prepared this compound solution

  • Sterile syringes (1 ml or smaller)

  • Sterile needles (26-27 gauge)

  • 70% ethanol or other suitable disinfectant

  • Animal scale

Procedure:

  • Animal Handling and Restraint: Restrain the mouse by scruffing the loose skin between the shoulder blades.[9][10]

  • Injection Site Identification: The area between the shoulder blades is the most common site for SC injections.

  • Tenting the Skin: Gently lift the scruffed skin to form a "tent".

  • Needle Insertion: Insert the needle, bevel up, into the base of the skin tent, parallel to the animal's body.[11]

  • Aspiration: Gently pull back on the plunger to check for blood. If blood appears, withdraw the needle and re-insert in a new location.[9]

  • Injection: Inject the solution into the subcutaneous space. A small bleb or lump will form under the skin.

  • Withdrawal and Monitoring: Withdraw the needle and gently massage the area to aid in dispersal of the solution. Return the mouse to its cage and monitor for any adverse effects.

Mandatory Visualizations

Experimental Workflow for this compound Administration in Mice

G cluster_prep Solution Preparation cluster_admin Administration cluster_procedure General Procedure prep1 Weigh (+)-U-50488 HCl prep2 Dissolve in Vehicle (e.g., 0.9% Saline) prep1->prep2 prep3 Sterile Filter (0.22 µm) prep2->prep3 proc1 Calculate Dose based on Body Weight prep3->proc1 admin_start Select Administration Route ip_route Intraperitoneal (IP) admin_start->ip_route Common sc_route Subcutaneous (SC) admin_start->sc_route Common other_routes Other Routes (e.g., IV, Oral) admin_start->other_routes Less Common proc2 Restrain Mouse ip_route->proc2 sc_route->proc2 other_routes->proc2 proc1->proc2 proc3 Disinfect Injection Site proc2->proc3 proc4 Administer Drug proc3->proc4 proc5 Monitor Animal Post-injection proc4->proc5

Caption: Workflow for preparing and administering this compound to mice.

Signaling Pathway of κ-Opioid Receptor Activation by (+)-U-50488

G U50488 (+)-U-50488 KOR κ-Opioid Receptor (KOR) U50488->KOR binds and activates Gi_o Gi/o Protein KOR->Gi_o couples to PI3K PI3Kγ KOR->PI3K activates CaMKII CaMKII KOR->CaMKII modulates AC Adenylyl Cyclase Gi_o->AC inhibits Ca_channel Voltage-gated Ca2+ Channels Gi_o->Ca_channel inhibits K_channel K+ Channels Gi_o->K_channel activates cAMP ↓ cAMP AC->cAMP Other_effects Other Cellular Effects cAMP->Other_effects Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx Ca_influx->Other_effects K_efflux ↑ K+ Efflux (Hyperpolarization) K_channel->K_efflux Analgesia Analgesia K_efflux->Analgesia AKT AKT PI3K->AKT nNOS nNOS AKT->nNOS NO ↑ NO nNOS->NO NO->Analgesia CREB CREB CaMKII->CREB CREB->Other_effects

Caption: Simplified signaling pathways activated by (+)-U-50488 binding to the κ-opioid receptor.

References

Troubleshooting & Optimization

(+)-U-50488 hydrochloride solubility in water and DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, handling, and experimental use of (+)-U-50488 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: For most applications, DMSO is the recommended solvent as this compound is readily soluble up to 100 mM. For aqueous solutions, sterile water can be used, with a solubility of up to 100 mM.[1] However, achieving this concentration in water may require assistance, such as sonication.

Q2: I'm observing precipitation when dissolving the compound in water. What should I do?

A2: If you observe precipitation, gentle warming or sonication can aid dissolution.[2] It is also crucial to use newly opened, high-purity water to avoid issues with pH or contaminants that can affect solubility. Ensure the final solution is clear before use. For aqueous stock solutions, it is recommended to filter-sterilize the solution using a 0.22 µm filter.

Q3: How should I store the solid compound and prepared stock solutions?

A3: The solid this compound should be stored at room temperature.[1] Once dissolved, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2]

Q4: Are there differences in solubility between the enantiomers and the racemic mixture of U-50488?

A4: Yes, there are reported differences in the aqueous solubility of the different forms of U-50488 hydrochloride. It is crucial to refer to the specific datasheet for the compound you are using. The table below summarizes the reported solubilities.

Data Presentation: Solubility of U-50488 Hydrochloride Forms

CompoundSolventReported SolubilityNotes
This compound Water100 mM[1]May require sonication
DMSO100 mM[1]
(-)-U-50488 hydrochloride Water20 mM, 50 mg/mL (~123 mM)[2]Requires sonication for higher concentrations[2]
DMSO100 mM[3]
(±)-U-50488 hydrochloride Water25 mM
DMSONot specified in provided results

Note: The molecular weight of U-50488 hydrochloride is 405.79 g/mol .[1] Always refer to the batch-specific information on the product's certificate of analysis.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound will not dissolve completely in water Concentration is too high for the given conditions.- Try gentle warming (be cautious with temperature-sensitive experiments).- Use sonication to aid dissolution.[2]- Prepare a more diluted stock solution.
Precipitation occurs after cooling a warmed solution The compound has reached its solubility limit at the lower temperature.- Maintain the stock solution at the temperature it was prepared at for immediate use.- For storage, consider preparing a fresh solution before each experiment or storing in smaller aliquots.
Inconsistent experimental results - Improper storage of stock solutions (e.g., multiple freeze-thaw cycles).- Degradation of the compound.- Aliquot stock solutions to minimize freeze-thaw cycles.- Store solutions as recommended (-20°C or -80°C in DMSO).[2]- Use freshly prepared solutions for critical experiments.

Experimental Protocols

Preparation of a 10 mM Stock Solution of this compound in DMSO for In Vitro Assays

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

Procedure:

  • Calculate the required mass: Based on the desired volume and concentration, calculate the mass of this compound needed. For 1 mL of a 10 mM stock solution (MW = 405.79 g/mol ), you will need 4.058 mg.

  • Weigh the compound: Carefully weigh the calculated amount of this compound and place it in a sterile vial.

  • Add DMSO: Add the appropriate volume of anhydrous DMSO to the vial.

  • Dissolve the compound: Vortex the solution until the solid is completely dissolved. If necessary, gentle warming or brief sonication can be applied.

  • Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes and store at -20°C or -80°C.

Mandatory Visualization

Signaling Pathway of U-50488

The following diagram illustrates the primary signaling cascade initiated by the binding of U-50488 to the kappa-opioid receptor (KOR).

U50488_Signaling U50488 U-50488 KOR Kappa-Opioid Receptor (KOR) U50488->KOR Binds G_protein Gi/o Protein KOR->G_protein Activates beta_arrestin β-Arrestin KOR->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channels G_protein->Ca_channel Inhibits K_channel K⁺ Channels G_protein->K_channel Activates cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux p38_MAPK p38 MAPK beta_arrestin->p38_MAPK Activates Aversive_effects Aversive Effects (e.g., Dysphoria) p38_MAPK->Aversive_effects

U-50488 signaling cascade via the kappa-opioid receptor.

References

Optimizing (+)-U-50488 hydrochloride concentration for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-U-50488 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is the less active enantiomer of the potent and selective kappa-opioid receptor (KOR) agonist, (±)-U-50488.[1][2] KORs are G-protein coupled receptors (GPCRs) that are primarily coupled to the Gαi/o subunit. Upon activation by an agonist like U-50488, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This initiates a signaling cascade that can modulate the activity of various downstream effectors, including ion channels and protein kinases, ultimately leading to its physiological effects.

Q2: What are the common experimental applications of this compound?

While (+)-U-50488 is the less active enantiomer, it is often used as a negative control in experiments alongside the more active (-)-enantiomer or the racemic mixture to demonstrate stereoselectivity of the observed effects. Common research areas include the study of pain perception (analgesia), addiction, depression, and other neurological processes mediated by the kappa-opioid system.

Q3: What is the recommended solvent for preparing stock solutions of this compound?

This compound is soluble in both water and dimethyl sulfoxide (DMSO).[1] For cell-based assays, it is advisable to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the aqueous assay buffer or cell culture medium. It is crucial to ensure the final DMSO concentration in the assay is low (typically <0.1%) to avoid solvent-induced cytotoxicity or off-target effects.

Q4: What is the stability of this compound in solution?

Stock solutions of this compound in DMSO can be stored at -20°C or -80°C for several months. Aqueous solutions are less stable and should be prepared fresh for each experiment. It is recommended to avoid repeated freeze-thaw cycles of stock solutions.

Troubleshooting Guides

Issue 1: Inconsistent or No Response in Cell-Based Assays

Possible Causes & Solutions:

  • Low Receptor Expression: The cell line used may not endogenously express the kappa-opioid receptor or may express it at very low levels.

    • Solution: Confirm KOR expression in your cell line using techniques like RT-PCR, Western blot, or by using a cell line known to express KOR (e.g., CHO-KOR or HEK-KOR stable cell lines).

  • Incorrect Concentration Range: The concentration of this compound may be too low to elicit a response, especially given it is the less active enantiomer.

    • Solution: Perform a dose-response experiment with a wide range of concentrations (e.g., 10 nM to 100 µM) to determine the optimal concentration for your specific assay and cell type.

  • Compound Degradation: The compound may have degraded due to improper storage or handling.

    • Solution: Prepare fresh dilutions from a new stock solution. Ensure stock solutions are stored properly at -20°C or -80°C in an airtight container.

  • Assay Sensitivity: The assay may not be sensitive enough to detect the effects of the less active (+)-enantiomer.

    • Solution: Consider using a more sensitive assay or using the more potent (-)-U-50488 as a positive control to validate the assay setup.

Issue 2: Poor Solubility or Precipitation in Cell Culture Media

Possible Causes & Solutions:

  • High Final Concentration: The final concentration of this compound in the aqueous media may exceed its solubility limit.

    • Solution: Prepare a higher concentration stock in DMSO and use a smaller volume for dilution. Ensure thorough mixing after dilution. If precipitation persists, consider using a small amount of a non-ionic surfactant like Pluronic F-127, but validate its compatibility with your assay.

  • Interaction with Media Components: Components in the cell culture media, such as salts or proteins, may cause the compound to precipitate.[3]

    • Solution: Prepare dilutions in a simpler, serum-free buffer (e.g., HBSS) for the final treatment step if possible. If serum is required, add the compound to the serum-containing medium just before the experiment and observe for any precipitation.

Issue 3: Observed Cytotoxicity

Possible Causes & Solutions:

  • High Compound Concentration: At high concentrations, U-50488 has been reported to have off-target effects, including blocking sodium channels, which could lead to cytotoxicity.

    • Solution: Determine the cytotoxic concentration of this compound for your cell line using a cell viability assay (e.g., MTT or LDH assay). Use concentrations below the cytotoxic threshold for your functional experiments.

  • High DMSO Concentration: The final concentration of the DMSO solvent may be toxic to the cells.

    • Solution: Ensure the final DMSO concentration in your assay is below 0.1%. Prepare a more concentrated stock solution to minimize the volume of DMSO added to the final culture.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight405.79 g/mol [1]
FormulaC₁₉H₂₆Cl₂N₂O·HCl[1]
Solubility (Water)Soluble to 100 mM[1]
Solubility (DMSO)Soluble to 100 mM[1]
StorageStore at room temperature (as solid)[1]

Table 2: Exemplary Concentration Ranges of U-50488 Analogs in Different Assays

Assay TypeCompoundCell Line / TissueConcentration RangeObserved EffectReference
Calcium Channel Inhibition(±)-U-50488Rat Dorsal Root Ganglion Neurons0.3 - 40 µMInhibition of Ca²⁺ currents[4][5]
Dopamine Release Inhibition(±)-U-50488Mouse Nucleus Accumbens Core0.01 - 1.0 µMInhibition of dopamine release[6]
ERK Phosphorylation(-)-U-50488Striatal Neurons10 µMIncreased pERK1/2[7]
cAMP Accumulation Inhibition(±)-U-50488PC12 Cells1 - 5.8 nM (IC₅₀)Inhibition of forskolin-stimulated cAMP[4]
In vivo Antinociception(±)-U-50488Mice2 - 25 mg/kg (i.p.)Antinociceptive effects[8]

Experimental Protocols

Protocol 1: In Vitro Calcium Mobilization Assay

This protocol is a general guideline for measuring intracellular calcium changes in response to this compound in cells expressing the kappa-opioid receptor.

  • Cell Plating: Seed cells expressing KOR (e.g., CHO-KOR) into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: Prepare a calcium-sensitive dye loading solution (e.g., Fluo-4 AM) according to the manufacturer's instructions. Remove the cell culture medium and add the dye loading solution to each well. Incubate for 30-60 minutes at 37°C.

  • Compound Preparation: Prepare a 2X working solution of this compound in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).

  • Assay Measurement: Use a fluorescence plate reader equipped with an injector to measure the baseline fluorescence. Inject the 2X compound solution into the wells and immediately begin recording the fluorescence intensity over time (typically every 1-2 seconds for 2-3 minutes).

  • Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition. Normalize the response to a positive control (e.g., ionomycin or the more active (-)-enantiomer).

Protocol 2: ERK1/2 Phosphorylation Assay (Western Blot)

This protocol outlines the steps to assess the effect of this compound on the phosphorylation of ERK1/2.

  • Cell Culture and Starvation: Plate KOR-expressing cells in 6-well plates. Once they reach 70-80% confluency, serum-starve the cells for 4-6 hours to reduce basal ERK phosphorylation.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a predetermined time (e.g., 5, 10, 15 minutes). Include a vehicle control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal from the same blot (after stripping and re-probing) or to a loading control like β-actin.

Mandatory Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm KOR Kappa-Opioid Receptor (KOR) G_protein Gi/o Protein KOR->G_protein Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Decreases G_protein->AC Inhibits ERK ERK1/2 G_protein->ERK Activates Ca_channel Ca²⁺ Channel G_protein->Ca_channel Modulates PKA Protein Kinase A (PKA) cAMP->PKA Inhibits Activation pERK p-ERK1/2 ERK->pERK Phosphorylation Ca_ion Ca_channel->Ca_ion U50488 (+)-U-50488 HCl U50488->KOR Binds to

Caption: Signaling pathway of this compound via the kappa-opioid receptor.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) prep_working Prepare Working Dilutions in Assay Buffer prep_stock->prep_working add_compound Add (+)-U-50488 HCl working dilutions prep_working->add_compound plate_cells Plate KOR-expressing cells in 96-well plate incubate_cells Incubate cells overnight plate_cells->incubate_cells load_dye Load cells with calcium-sensitive dye incubate_cells->load_dye load_dye->add_compound read_plate Measure fluorescence change over time add_compound->read_plate calc_deltaF Calculate ΔF (Peak - Baseline) read_plate->calc_deltaF normalize Normalize data to controls calc_deltaF->normalize plot_curve Plot dose-response curve normalize->plot_curve

Caption: Experimental workflow for a calcium mobilization assay using this compound.

References

Troubleshooting U-50488 dose-response curve issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective kappa-opioid receptor (KOR) agonist, U-50488.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My U-50488 dose-response curve is biphasic or has a shallow slope. What could be the cause?

A1: A biphasic or shallow dose-response curve with U-50488 can be attributed to its dual mechanism of action. At lower concentrations (nanomolar to low micromolar), U-50488 acts as a selective agonist at the kappa-opioid receptor (KOR). However, at higher concentrations (micromolar range), it can exhibit non-receptor-mediated effects, such as blocking calcium or sodium channels.[1][2][3] This can result in a complex dose-response relationship.

Troubleshooting Steps:

  • Concentration Range: Ensure you are using a concentration range appropriate for observing KOR-mediated effects. For many cellular assays, this is in the nanomolar range.[4]

  • Antagonist Co-treatment: To confirm that the observed effect is KOR-mediated, perform experiments in the presence of a selective KOR antagonist, such as nor-binaltorphimine (nor-BNI).[2][3] The antagonist should shift the U-50488 dose-response curve to the right.

  • Assay Specificity: Consider the specific endpoint of your assay. If you are measuring a downstream event far removed from receptor activation, the dose-response relationship may be more complex.

Q2: I am seeing a much lower potency (higher EC50/IC50) for U-50488 than reported in the literature. Why might this be?

A2: Discrepancies in potency can arise from several factors related to experimental conditions and the specific biological system being studied.

Troubleshooting Steps:

  • Experimental Conditions: Factors such as temperature, pH, and buffer composition can influence ligand binding and receptor activation. Ensure your experimental conditions are consistent and optimized.

  • Cellular Context: The expression level of KORs, the presence of specific G proteins, and other cellular factors can vary between cell lines and primary tissues, leading to differences in potency.[3]

  • Assay Type: The measured potency of U-50488 can differ significantly between binding assays, second messenger assays (e.g., cAMP accumulation), and functional assays (e.g., electrophysiology, behavioral studies).[3] For instance, IC50 values for Ca2+ channel inhibition have been reported in the micromolar range, while effects on cAMP can be in the nanomolar range.[3]

  • Compound Stability and Purity: Verify the purity and stability of your U-50488 stock solution. Degradation of the compound will lead to a decrease in its effective concentration.

Q3: The maximal effect (Emax) of U-50488 in my assay is lower than expected for a full agonist.

A3: While U-50488 is generally considered a full agonist at the KOR, the observed maximal effect can be system-dependent.

Troubleshooting Steps:

  • Receptor Reserve: The concept of "receptor reserve" can influence the apparent efficacy of an agonist. In systems with a low receptor reserve, even a full agonist may not be able to elicit the maximum possible response.

  • Biased Agonism: U-50488 is known to be a biased agonist, meaning it can differentially activate G protein-dependent and β-arrestin-dependent signaling pathways.[4][5] The Emax you observe will depend on which signaling pathway your assay is measuring.

  • Cell Health: Ensure the cells used in your assay are healthy and viable. Poor cell health can lead to a general decrease in cellular responsiveness.

Q4: I am observing inconsistent or variable responses to U-50488 between experiments.

A4: Inconsistent responses can be frustrating but can often be traced back to subtle variations in experimental procedures.

Troubleshooting Steps:

  • Standardize Protocols: Meticulously standardize all aspects of your experimental protocol, including cell plating density, incubation times, and reagent preparation.

  • Control for Passage Number: If using cell lines, be aware that receptor expression levels and signaling components can change with increasing passage number.

  • Solvent Effects: Ensure that the final concentration of the solvent used to dissolve U-50488 (e.g., DMSO) is consistent across all wells and does not exceed a level that affects cell viability or the assay endpoint.

Quantitative Data Summary

The following tables summarize key quantitative data for U-50488 from various in vitro and in vivo studies.

Table 1: In Vitro Potency and Efficacy of U-50488

Assay TypeCell/Tissue TypeParameterValueReference
Inhibition of Ca2+ channelsRat Dorsal Root Ganglion NeuronsIC504.32 µM[3]
Inhibition of P-type Ca2+ channels (high affinity)Rat Cerebellar Purkinje NeuronsIC5089 nM[2]
Inhibition of P-type Ca2+ channels (low affinity)Rat Cerebellar Purkinje NeuronsIC5011 µM[2]
G-protein activity (cAMP inhibition)CHO cells expressing human KOREC509.31 nM[4]
β-arrestin2 recruitmentCHO cells expressing human KOREC50Not specified, but activates this pathway[4]
KOR Binding AffinityNot specifiedKi0.2 nM[4]

Table 2: In Vivo Antinociceptive Effects of U-50488

Animal ModelAssayRoute of AdministrationEffective Dose RangeReference
RatNeuropathic Pain ModelIntrathecalNot specified, but effective[6]
MouseWarm-Water Tail WithdrawalNot specified~10-fold less potent than newer analogs[7]
RatTail-flick TestSubcutaneousNot specified, but produces analgesia[8]

Experimental Protocols

Protocol 1: In Vitro cAMP Accumulation Assay

This protocol is a general guideline for measuring the effect of U-50488 on forskolin-stimulated cAMP accumulation in cells expressing the kappa-opioid receptor.

  • Cell Culture: Plate CHO-KOR cells in a 96-well plate at a density of 5,000-10,000 cells/well and culture overnight.

  • Compound Preparation: Prepare a serial dilution of U-50488 in a suitable assay buffer. Also, prepare a solution of forskolin (e.g., 10 µM) and a KOR antagonist (e.g., nor-BNI) for control wells.

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Add the U-50488 dilutions to the appropriate wells. For antagonist controls, pre-incubate with nor-BNI for 15-30 minutes before adding U-50488.

    • Add forskolin to all wells except the basal control.

    • Incubate for 15-30 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP levels against the log of the U-50488 concentration and fit the data to a four-parameter logistic equation to determine the EC50.

Protocol 2: In Vivo Warm-Water Tail-Withdrawal Assay

This protocol provides a general method for assessing the antinociceptive effects of U-50488 in rodents.

  • Animal Acclimation: Acclimate mice or rats to the testing environment and handling for several days before the experiment.

  • Drug Administration: Administer U-50488 via the desired route (e.g., subcutaneous, intraperitoneal).

  • Nociceptive Testing:

    • At a predetermined time after drug administration (e.g., 15-30 minutes), immerse the distal portion of the animal's tail in a warm water bath (e.g., 52-55°C).[8]

    • Record the latency for the animal to flick or withdraw its tail from the water.

    • A cut-off time (e.g., 15-20 seconds) should be used to prevent tissue damage.[8]

  • Data Analysis: Compare the tail-withdrawal latencies of the U-50488-treated group to a vehicle-treated control group. Data can be expressed as the percentage of maximal possible effect (%MPE).

Visualizations

U50488_Signaling_Pathway U50488 U-50488 KOR Kappa-Opioid Receptor (KOR) U50488->KOR Agonist Binding Ion_Channel Ion Channels (e.g., Ca2+, Na+) U50488->Ion_Channel Direct Block (High Conc.) G_protein Gi/o Protein KOR->G_protein Activation Beta_arrestin β-Arrestin KOR->Beta_arrestin Recruitment AC Adenylyl Cyclase G_protein->AC Inhibition cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., Analgesia) cAMP->Cellular_Response MAPK MAPK Pathway Beta_arrestin->MAPK MAPK->Cellular_Response Ion_Flux ↓ Ion Flux Ion_Channel->Ion_Flux Ion_Flux->Cellular_Response

Caption: Signaling pathways activated by U-50488.

Troubleshooting_Workflow Start Dose-Response Curve Issue Problem Identify the Problem Start->Problem Biphasic Biphasic/Shallow Curve? Problem->Biphasic Low_Potency Low Potency (High EC50)? Biphasic->Low_Potency No Check_Conc Check Concentration Range Use KOR Antagonist Biphasic->Check_Conc Yes Low_Emax Low Emax? Low_Potency->Low_Emax No Check_Conditions Verify Experimental Conditions (Temp, pH, Buffer) Low_Potency->Check_Conditions Yes Inconsistent Inconsistent Results? Low_Emax->Inconsistent No Check_System Consider Receptor Reserve & Biased Agonism Low_Emax->Check_System Yes Standardize Standardize Protocol Check Solvent Effects Inconsistent->Standardize Yes Solution Resolution Inconsistent->Solution No Check_Conc->Solution Check_Conditions->Solution Check_System->Solution Standardize->Solution

Caption: Troubleshooting workflow for U-50488 dose-response issues.

References

Technical Support Center: (+)-U-50488 Hydrochloride Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of (+)-U-50488 hydrochloride at high concentrations. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experiments.

Troubleshooting Guides and FAQs

Q1: I am using (+)-U-50488 as a selective kappa-opioid receptor (KOR) agonist, but at high concentrations, I'm observing effects that are not blocked by KOR antagonists like nor-binaltorphimine. What could be the cause?

A1: At high concentrations, (+)-U-50488 is known to exhibit off-target effects, primarily the blockade of voltage-gated sodium (Na+) and calcium (Ca2+) channels.[1][2] These effects are not mediated by KORs and therefore will not be antagonized by KOR-specific blockers. If your experimental results are inconsistent with KOR activation, particularly at micromolar concentrations of (+)-U-50488, it is crucial to consider these non-specific ion channel interactions.

Q2: What are the typical concentrations at which off-target effects of (+)-U-50488 are observed?

A2: Off-target effects of U-50488 typically become apparent in the low micromolar range. For instance, the inhibition of P-type Ca2+ channels has a low-affinity component with an IC50 of 11 µM.[3] Blockade of Na+ channels has been observed with an IC50 of approximately 8.4 µM in sensory neurons and 15 µM in cardiac myocytes.[4] It's important to consult the quantitative data table below for specific values and experimental contexts.

Q3: My electrophysiology recordings show a reduction in inward currents when applying high concentrations of (+)-U-50488. How can I determine if this is due to Na+ or Ca2+ channel blockade?

A3: To differentiate between Na+ and Ca2+ channel blockade, you can employ the following strategies:

  • Ion Substitution: In your extracellular recording solution, substitute the primary charge carrier for the channel of interest. For example, to isolate Ca2+ currents, you can replace Na+ with a non-permeant cation like N-methyl-D-glucamine (NMDG). Conversely, to study Na+ currents, you can use specific blockers for Ca2+ channels (e.g., cadmium or nifedipine, depending on the subtype) to eliminate their contribution.

  • Pharmacological Blockers: Use specific blockers for the channels you want to exclude. For instance, tetrodotoxin (TTX) can be used to block most voltage-gated Na+ channels, allowing for the isolation of Ca2+ currents.

  • Voltage Protocols: Utilize specific voltage protocols to isolate different channel types based on their voltage-dependent activation and inactivation properties.

Q4: Are there any other potential off-target sites for U-50488?

A4: While the most prominently reported off-target effects are on Na+ and Ca2+ channels, it is worth noting that alterations in the stereochemistry of U-50488 can result in high-affinity ligands for sigma receptors.[5] Although this was observed for diastereomers of U-50488, it highlights the potential for broader off-target interactions depending on the specific molecular structure and experimental conditions.

Quantitative Data on Off-Target Effects

The following table summarizes the quantitative data for the off-target effects of U-50488 at high concentrations.

Off-TargetExperimental SystemKey ParametersConcentration (IC50/EC50)Reference
P-Type Ca2+ Channel Blockade Rat Cerebellar Purkinje NeuronsWhole-cell patch clamp11 µM (low-affinity component)[3]
Ca2+ Channel Blockade Rat Dorsal Root Ganglion (DRG) NeuronsWhole-cell patch clamp~ 4 µM[4]
Na+ Channel Blockade Rat Colon Sensory NeuronsNot specified8.4 µM[4]
Na+ Channel Blockade Rat Cardiac MyocytesNot specified15 µM[4]
K+ Channel Blockade Rat Cardiac MyocytesNot specified40 to 50 µM[4]

Key Experimental Protocols

Below are detailed methodologies for key experiments cited in the context of (+)-U-50488 off-target effects.

Whole-Cell Patch Clamp for Ca2+ Channel Inhibition in Sensory Neurons

This protocol is adapted from studies investigating the direct block of Ca2+ channels by U-50488 in rat dorsal root ganglion (DRG) neurons.[1]

1. Cell Preparation:

  • Acutely isolate DRG neurons from rats.

  • Optional: Transfect neurons with a reporter gene (e.g., EGFP) under a neuron-specific promoter to identify specific neuronal populations.

2. Electrophysiological Recording:

  • Use the whole-cell variant of the patch-clamp technique.

  • External Solution (in mM): 140 tetraethylammonium (TEA)-Cl, 10 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with TEA-OH).

  • Internal Pipette Solution (in mM): 120 N-methyl-D-glucamine (NMDG)-Cl, 20 TEA-Cl, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na2-GTP (pH adjusted to 7.2 with NMDG).

  • Voltage Protocol: From a holding potential of -80 mV, apply a depolarizing step to 0 mV for 25 ms to elicit Ca2+ currents.

3. Data Analysis:

  • Measure the peak amplitude of the inward Ca2+ current before and after the application of various concentrations of this compound.

  • Construct a concentration-response curve and calculate the IC50 value.

Visualizations

Signaling Pathway of KOR vs. Off-Target Effects

G cluster_KOR KOR-Mediated Signaling (On-Target) cluster_OffTarget Off-Target Effects (High Concentration) U50488_low (+)-U-50488 (Low Concentration) KOR Kappa-Opioid Receptor (KOR) U50488_low->KOR G_protein G-protein Activation KOR->G_protein Effector Downstream Effectors (e.g., adenylyl cyclase inhibition) G_protein->Effector U50488_high (+)-U-50488 (High Concentration) Na_channel Voltage-Gated Na+ Channel U50488_high->Na_channel Ca_channel Voltage-Gated Ca2+ Channel U50488_high->Ca_channel Na_block Channel Blockade Na_channel->Na_block Ca_block Channel Blockade Ca_channel->Ca_block

Caption: KOR-mediated vs. off-target signaling of (+)-U-50488.

Experimental Workflow for Investigating Off-Target Effects

G start Start: Observe non-KOR mediated effects hypothesis Hypothesize off-target ion channel blockade start->hypothesis setup Prepare whole-cell patch clamp setup hypothesis->setup isolate_na Isolate Na+ currents (pharmacologically or ion substitution) setup->isolate_na isolate_ca Isolate Ca2+ currents (pharmacologically or ion substitution) setup->isolate_ca apply_u50488 Apply increasing concentrations of (+)-U-50488 isolate_na->apply_u50488 isolate_ca->apply_u50488 record_na Record Na+ current amplitude apply_u50488->record_na record_ca Record Ca2+ current amplitude apply_u50488->record_ca analyze_na Analyze concentration- response and calculate IC50 for Na+ record_na->analyze_na analyze_ca Analyze concentration- response and calculate IC50 for Ca2+ record_ca->analyze_ca end Conclusion: Characterize off-target effects analyze_na->end analyze_ca->end

References

How to prevent degradation of (+)-U-50488 hydrochloride solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of (+)-U-50488 hydrochloride solutions to minimize degradation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is soluble in both water and dimethyl sulfoxide (DMSO).[1][2][3] For aqueous solutions, solubility is reported to be up to 100 mM.[1][3] If using water as the solvent for your stock solution, it is recommended to filter and sterilize it using a 0.22 μm filter before use.

Q2: What are the optimal storage conditions for this compound solutions?

A2: Storage recommendations vary, but for maximum stability, especially for long-term storage, freezing is recommended. Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[4] For solid forms, storage at -20°C is also recommended, with stability reported for at least four years.[5] Some suppliers suggest that the solid can be stored at room temperature.[1][2][6] To prevent potential degradation, it is advisable to protect solutions from light and moisture.

Q3: How should I handle the compound upon receiving it?

A3: The solid compound is typically shipped at room temperature.[5] Upon receipt, it is best practice to store it desiccated at 2-8°C for short-term use or at -20°C for long-term storage, as recommended by various suppliers.

Q4: Can I prepare a stock solution in saline?

A4: Yes, one study reports dissolving U-50488H in 0.9% sodium chloride to make a stock solution of 20 mg/ml, which was then stored in aliquots at -20°C.[7]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation in aqueous solution Exceeding solubility limit, especially at lower temperatures.Gently warm the solution to 37°C and shake to redissolve.[3] For future preparations, consider using a slightly lower concentration or preparing the solution in DMSO.
Loss of compound activity over time Potential degradation of the solution.Prepare fresh solutions for each experiment if possible. If using stored stock solutions, ensure they have been stored correctly at -20°C or -80°C and for no longer than the recommended duration.[8][4] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Inconsistent experimental results Variation in solution concentration due to improper storage or handling.Always ensure the compound is fully dissolved before use. Vortexing or gentle warming can help. Use calibrated equipment for all measurements.

Experimental Protocols

Preparation of a 10 mM Aqueous Stock Solution
  • Weighing the Compound: Accurately weigh the required amount of this compound (M.Wt: 405.79 g/mol )[1][2][6] in a sterile microcentrifuge tube. For 1 ml of a 10 mM solution, you would need 4.058 mg.

  • Dissolution: Add the appropriate volume of sterile, purified water (e.g., Milli-Q or equivalent) to the tube.

  • Mixing: Vortex the solution until the compound is completely dissolved. If necessary, gently warm the tube to 37°C to aid dissolution.[3]

  • Sterilization (Optional but Recommended): If the solution is for use in cell culture or other sterile applications, filter it through a 0.22 μm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[8][4]

Signaling Pathways

(+)-U-50488 is a selective agonist for the kappa-opioid receptor (KOR), which is a G-protein coupled receptor (GPCR). Its activation initiates downstream signaling cascades that influence various cellular processes.

KOR Signaling Workflow

The following diagram illustrates the general workflow from receptor activation to downstream cellular responses.

G Experimental Workflow for Assessing KOR Agonism cluster_prep Solution Preparation cluster_exp Experimental Treatment cluster_assay Downstream Assays A (+)-U-50488 HCl Powder B Dissolve in appropriate solvent (e.g., water, DMSO) A->B C Sterile Filter & Aliquot B->C D Treat cells/tissue with solution C->D E cAMP Assay D->E F β-arrestin Recruitment Assay D->F G MAPK Phosphorylation Assay (e.g., pERK, pJNK) D->G

Caption: A simplified workflow from solution preparation to downstream functional assays for (+)-U-50488.

KOR Signaling Pathways

Activation of the kappa-opioid receptor by an agonist like (+)-U-50488 can trigger two main signaling pathways: the G-protein dependent pathway and the β-arrestin dependent pathway. These pathways can lead to various cellular effects, including the modulation of ion channels and gene expression.

G Kappa-Opioid Receptor (KOR) Signaling Pathways cluster_Gprotein G-protein Pathway cluster_Barrestin β-arrestin Pathway U50488 (+)-U-50488 KOR KOR U50488->KOR binds Gai Gαi/o KOR->Gai activates Gby Gβγ KOR->Gby GRK GRK KOR->GRK phosphorylates Barr β-arrestin KOR->Barr recruits AC Adenylyl Cyclase Gai->AC inhibits Ion Ion Channel Modulation (↑ K+, ↓ Ca2+) Gby->Ion cAMP ↓ cAMP MAPK MAPK Signaling (ERK, JNK, p38) Barr->MAPK

Caption: KOR activation by (+)-U-50488 triggers both G-protein and β-arrestin signaling pathways.

References

Technical Support Center: (+)-U-50488 Hydrochloride and its Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing (+)-U-50488 hydrochloride, a selective kappa-opioid receptor (KOR) agonist, and its specific antagonists in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a highly selective agonist for the kappa-opioid receptor (KOR).[1][2] It is the less active enantiomer of the racemic mixture (±)-U-50488. As a KOR agonist, it can induce effects such as analgesia, diuresis, and dysphoria.[1][3] It is a valuable tool for investigating the role of the KOR system in various physiological and pathological processes.

Q2: What are the recommended specific antagonists for (+)-U-50488?

A2: The two most widely used and recommended specific antagonists for (+)-U-50488 are nor-binaltorphimine (nor-BNI) and 5'-guanidinonaltrindole (GNTI). Both are highly selective and potent KOR antagonists.[4][5][6][7][8]

Q3: What are the key differences between nor-BNI and GNTI?

A3: Both nor-BNI and GNTI are long-acting KOR antagonists.[4][6][9] However, GNTI is reported to have even greater potency and selectivity for the KOR compared to nor-BNI.[7][8] GNTI possesses a 5-fold greater opioid antagonist potency and an order of magnitude greater selectivity than nor-BNI in smooth muscle preparations.[7]

Q4: How does the kappa-opioid receptor signal?

A4: The kappa-opioid receptor is a G-protein coupled receptor (GPCR).[10] Upon activation by an agonist like U-50488, it primarily couples to inhibitory G proteins (Gi/o). This activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels, such as the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels. These actions generally lead to a decrease in neuronal excitability. KOR activation has also been shown to decrease dopamine release in brain regions associated with reward and motivation.[11]

Troubleshooting Guide

Issue 1: The antagonist (nor-BNI or GNTI) does not appear to be blocking the effects of U-50488.

  • Possible Cause 1: Insufficient pretreatment time.

    • Recommendation: Both nor-BNI and GNTI have a slow onset of action.[4][6] It is crucial to administer the antagonist well in advance of the U-50488 challenge. For in vivo studies, pretreatment times of at least 2 hours, and often 24 hours or longer, are recommended to achieve maximal antagonist effects.[4][6]

  • Possible Cause 2: Inadequate antagonist dose.

    • Recommendation: The required dose of the antagonist can vary depending on the experimental model, the dose of U-50488 used, and the route of administration. Consult the literature for effective dose ranges in similar experimental setups. It may be necessary to perform a dose-response study for the antagonist in your specific model.

  • Possible Cause 3: Pharmacokinetic issues.

    • Recommendation: Consider the route of administration for both the agonist and antagonist. Ensure that the chosen routes allow for appropriate bioavailability and distribution to the target tissue.

Issue 2: Unexpected or off-target effects are observed with U-50488.

  • Possible Cause 1: Non-specific binding at high concentrations.

    • Recommendation: While U-50488 is highly selective for the KOR, at very high concentrations, it may exhibit off-target effects, such as blocking Na+ channels. It is advisable to use the lowest effective concentration of U-50488 to minimize the risk of non-specific effects.

  • Possible Cause 2: U-50488 may have mu-opioid receptor antagonist properties in some contexts.

    • Recommendation: Some studies have shown that U-50488 can antagonize the effects of mu-opioid receptor agonists.[12][13] This interaction is mediated by the kappa-opioid receptor. If your experimental system involves the mu-opioid system, be aware of this potential interaction.

Issue 3: Variability in experimental results.

  • Possible Cause 1: Differences in animal strain, sex, or age.

    • Recommendation: The response to KOR agonists and antagonists can be influenced by genetic background, sex, and age. Ensure consistency in these parameters across your experimental groups.

  • Possible Cause 2: Environmental stressors.

    • Recommendation: The KOR system is involved in the stress response.[14][15] Uncontrolled environmental stressors can impact the baseline activity of the KOR system and influence the effects of administered compounds. Maintain a consistent and low-stress environment for your experimental subjects.

Quantitative Data Summary

Table 1: In Vivo Antagonist Effects on U-50488 Actions

AntagonistSpeciesU-50488 Effect MeasuredAntagonist Dose & RoutePretreatment TimeOutcomeReference
nor-BNIMiceAnalgesia (tail pinch)5 and 20 mg/kg, s.c.2 hoursAntagonized U-50488H (10 mg/kg, s.c.) analgesia.[4]
nor-BNIRhesus MonkeysAntinociception (thermal)1.0 and 3.2 mg/kg, s.c.14 and 21 daysProduced rightward shifts in U-50488 dose-effect curves.[9]
nor-BNIRhesus MonkeysIncreased cocaine choice3.2 mg/kg, i.v.Not specifiedAttenuated the effects of U-50488.[16]
GNTIRhesus MonkeysRate-decreasing effects0.1 and 1.0 mg/kg i.m.24 hoursAntagonized the rate-decreasing effects of U-50488.[6]

Table 2: Antagonist Potency and Selectivity

AntagonistParameterValueSpecies/SystemReference
GNTIAntagonist Potency (Ke)0.04 nMSmooth muscle preparations[7]
GNTISelectivity Ratios>500Smooth muscle preparations[7]
GNTIAntagonist Potency (pA2)10.4 ± 0.10Cloned human KOR in CHO cells[8][17]
GNTIBinding Affinity (Ki)0.18 nMHuman KOR[17]

Experimental Protocols

Protocol 1: In Vivo Assessment of KOR Antagonism in Mice (Writhing Assay)

This protocol is adapted from a study investigating the antagonist properties of a novel compound against U-50488-induced antinociception.[18]

  • Animals: Male ICR mice.

  • Antagonist Administration: Administer the KOR antagonist (e.g., nor-BNI, 10 mg/kg) subcutaneously (s.c.). For nor-BNI, a 24-hour pretreatment time is recommended.

  • Agonist Administration: 24 hours after antagonist administration, administer U-50488 (2 mg/kg, s.c.).

  • Induction of Writhing: 25 minutes after U-50488 administration, inject a 0.6% acetic acid solution intraperitoneally (i.p.).

  • Data Collection: 5 minutes after the acetic acid injection, count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a 10-minute observation period.

  • Controls: Include vehicle control groups for both the antagonist and agonist.

Protocol 2: In Vitro Assessment of KOR Antagonism (Calcium Channel Inhibition)

This protocol is based on findings that U-50488 can inhibit Ca2+ channels, an effect that can be blocked by KOR antagonists.[19]

  • Cell Preparation: Use primary sensory neurons or a cell line expressing KORs and voltage-gated calcium channels.

  • Electrophysiology: Perform whole-cell patch-clamp recordings to measure calcium channel currents.

  • Baseline Measurement: Record baseline calcium currents.

  • Agonist Application: Perfuse the cells with a known concentration of U-50488 (e.g., 3 µM) and record the inhibition of the calcium current.

  • Antagonist Application: Pre-incubate the cells with the KOR antagonist (e.g., nor-BNI, 15 µM) for a sufficient period before co-applying it with U-50488.

  • Data Analysis: Measure the peak calcium current amplitude before and after drug application. A successful antagonism will result in the prevention or reversal of the U-50488-induced inhibition of the calcium current.

Visualizations

U50488_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space U-50488 U-50488 KOR Kappa-Opioid Receptor (KOR) U-50488->KOR Activates Antagonist nor-BNI / GNTI Antagonist->KOR Blocks G_protein Gi/o KOR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Ca_Channel Ca2+ Channel K_Channel K+ Channel G_protein->AC Inhibits G_protein->Ca_Channel Inhibits G_protein->K_Channel Activates PKA PKA cAMP->PKA Activates Dopamine_Vesicle Dopamine PKA->Dopamine_Vesicle Modulates Dopamine_Release Dopamine Release Dopamine_Vesicle->Dopamine_Release Leads to Reduced

Caption: Signaling pathway of the kappa-opioid receptor activated by U-50488.

Experimental_Workflow_Antagonism cluster_in_vivo In Vivo Experiment cluster_in_vitro In Vitro Experiment start_vivo Select Animal Model (e.g., Mouse) pretreatment Administer Antagonist (e.g., nor-BNI, 24h prior) start_vivo->pretreatment agonist_admin Administer U-50488 pretreatment->agonist_admin behavioral_test Perform Behavioral Assay (e.g., Writhing Test) agonist_admin->behavioral_test data_analysis_vivo Analyze Behavioral Response behavioral_test->data_analysis_vivo start_vitro Prepare Cell Culture (e.g., Sensory Neurons) baseline Record Baseline (e.g., Ca2+ Current) start_vitro->baseline agonist_app Apply U-50488 baseline->agonist_app antagonist_app Pre-incubate & Co-apply Antagonist agonist_app->antagonist_app data_analysis_vitro Analyze Current Inhibition antagonist_app->data_analysis_vitro

Caption: General experimental workflows for in vivo and in vitro antagonist studies.

Troubleshooting_Logic issue Issue: Antagonist fails to block U-50488 effect cause1 Insufficient Pretreatment Time? issue->cause1 cause2 Inadequate Antagonist Dose? cause1->cause2 No solution1 Increase pretreatment time (e.g., >2-24h) cause1->solution1 Yes cause3 Pharmacokinetic Issues? cause2->cause3 No solution2 Perform dose-response for antagonist cause2->solution2 Yes solution3 Re-evaluate routes of administration cause3->solution3 Yes

Caption: Troubleshooting logic for failed antagonism of U-50488 effects.

References

Overcoming poor solubility of (+)-U-50488 for injections

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubilization of (+)-U-50488 for injectable formulations in research settings.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of (+)-U-50488 hydrochloride?

A1: this compound, the less active enantiomer of the racemate, is reported to be soluble in water and dimethyl sulfoxide (DMSO). One supplier indicates a solubility of up to 100 mM in both water and DMSO. For comparison, the more active (-)-enantiomer is also soluble in water and DMSO, with reported values of 50 mg/mL in water (requiring sonication) and ≥ 100 mg/mL in DMSO.[1][2]

Q2: Can I dissolve (+)-U-50488 directly in saline?

A2: While this compound is water-soluble, dissolving it directly in saline (0.9% sodium chloride) at high concentrations may be challenging. For in vivo studies, a co-solvent system is often employed to ensure complete dissolution and prevent precipitation upon injection.[2][3]

Q3: What are common solvents used for preparing stock solutions?

A3: The most common solvents for preparing stock solutions of U-50488 enantiomers are DMSO and water.[1][2] Stock solutions in DMSO can typically be prepared at high concentrations (e.g., 100 mM) and stored at -20°C or -80°C for future dilution.[1][2]

Q4: Is sonication necessary for dissolving this compound in water?

A4: For the related (-)-enantiomer, sonication is recommended to aid dissolution in water, especially at higher concentrations like 50 mg/mL.[1][2] While not explicitly stated for the (+)-enantiomer, applying gentle heat (e.g., a warm water bath) and vortexing or sonication can generally aid in the dissolution of sparingly soluble compounds in aqueous solutions.

Solubility Data

The following table summarizes the reported solubility of U-50488 hydrochloride enantiomers in common laboratory solvents. Note that solubility can be batch-dependent.

EnantiomerSolventReported SolubilityNotes
(+)-U-50488 HClWaterSoluble to 100 mM-
(+)-U-50488 HClDMSOSoluble to 100 mM-
(-)-U-50488 HClWater50 mg/mL (123.22 mM)[1][2]Requires sonication[1][2]
(-)-U-50488 HClDMSO≥ 100 mg/mL (246.43 mM)[1][2]-

Troubleshooting Guide

This guide addresses common issues encountered when preparing injectable solutions of (+)-U-50488.

Issue 1: The compound does not fully dissolve in saline.

  • Cause: The concentration may be too high for direct dissolution in an aqueous buffer, even for the hydrochloride salt.

  • Solution:

    • Use a Co-solvent System: Prepare a high-concentration stock solution in DMSO first. Then, dilute this stock into a vehicle containing other solubilizing agents like PEG300 and a surfactant like Tween-80 before adding saline. A common vehicle for related compounds involves a multi-step addition of solvents.[2]

    • Gentle Warming: Gently warm the solution in a water bath (37-50°C) while stirring or vortexing. Avoid excessive heat, which could degrade the compound.

    • Sonication: Use a bath sonicator to provide mechanical energy to break down powder aggregates and enhance dissolution.[1][2]

Issue 2: The solution is hazy or cloudy after preparation.

  • Cause: This may indicate the presence of undissolved microparticles or the beginning of precipitation.

  • Solution:

    • Filtration: After ensuring the compound is fully dissolved, filter the final solution through a 0.22 µm sterile syringe filter before injection. This removes any potential micro-precipitates and ensures sterility.[1]

    • pH Adjustment: Although U-50488 is used as a hydrochloride salt, the pH of the final solution can influence solubility. Ensure the final pH is compatible with the compound's stability and solubility profile.

Issue 3: The compound precipitates after dilution of a DMSO stock solution into an aqueous buffer.

  • Cause: This is a common issue when a drug that is highly soluble in an organic solvent is diluted into an aqueous medium where its solubility is much lower.

  • Solution:

    • Modify the Vehicle: Do not dilute the DMSO stock directly into saline. Instead, use an intermediate vehicle containing excipients that improve solubility, such as polyethylene glycol (PEG), propylene glycol, or cyclodextrins.[2] A step-wise dilution, as outlined in the experimental protocols below, is crucial.

    • Reduce Final DMSO Concentration: The final concentration of DMSO in the injectable solution should be kept to a minimum (typically <10%) to avoid toxic effects. The use of other co-solvents can help achieve this.[2]

G cluster_start cluster_dissolution Dissolution Strategy cluster_cosolvent Co-Solvent Protocol cluster_outcome start Weigh (+)-U-50488 HCl Powder dissolve Attempt to dissolve in final aqueous vehicle (e.g., Saline) start->dissolve check Is solution clear? dissolve->check use_cosolvent Use Co-Solvent Method check->use_cosolvent No success Solution Ready for Sterile Filtration check->success Yes stock_dmso 1. Dissolve in DMSO to create stock solution use_cosolvent->stock_dmso add_excipients 2. Add other excipients (e.g., PEG300, Tween-80) stock_dmso->add_excipients add_saline 3. Add saline dropwise while vortexing add_excipients->add_saline final_check Is final solution clear? add_saline->final_check final_check->success Yes troubleshoot Troubleshoot: - Check excipient ratios - Apply gentle heat/sonication - Re-evaluate target concentration final_check->troubleshoot No

Caption: Troubleshooting workflow for dissolving (+)-U-50488.

Experimental Protocols

Protocol 1: Preparation of Injectable Solution using a Co-Solvent System

This protocol is adapted from a method described for the in vivo administration of the related enantiomer, (-)-U-50488, and is suitable for overcoming poor aqueous solubility.[2]

  • Materials:

    • This compound

    • Dimethyl sulfoxide (DMSO)

    • PEG300

    • Tween-80

    • Sterile Saline (0.9% NaCl)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sterile 0.22 µm syringe filter

  • Procedure:

    • Calculate the required amount of (+)-U-50488 HCl for your desired final concentration and volume.

    • Prepare the vehicle by adding each solvent one by one in the specified ratio. For a vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, follow these steps:

    • In a sterile tube, dissolve the weighed (+)-U-50488 HCl powder in the required volume of DMSO. Vortex until fully dissolved. For example, for 1 mL of final solution, use 100 µL of DMSO.

    • To the DMSO solution, add the required volume of PEG300 (e.g., 400 µL). Vortex thoroughly.

    • Add the required volume of Tween-80 (e.g., 50 µL). Vortex until the solution is homogeneous.

    • Slowly add the sterile saline (e.g., 450 µL) to the mixture, preferably dropwise, while continuously vortexing to prevent precipitation.

    • Visually inspect the solution to ensure it is clear and free of particulates.

    • Draw the final solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile vial or directly for administration.

Signaling Pathway

(+)-U-50488 acts as a selective agonist for the kappa-opioid receptor (KOR), which is a G-protein coupled receptor (GPCR).[3][4] Its activation initiates downstream signaling cascades that modulate neuronal activity and are associated with analgesia.[4][5] The binding of U-50488 to KOR can lead to the inhibition of Ca2+ channels and activation of inwardly rectifying potassium channels through G-protein signaling, as well as engagement of the β-arrestin pathway.[6][7]

G cluster_membrane Cell Membrane cluster_agonist cluster_downstream Intracellular Signaling KOR Kappa-Opioid Receptor (KOR) G_protein Gi/o Protein KOR->G_protein activates Beta_Arrestin β-Arrestin KOR->Beta_Arrestin recruits Ca_channel Ca²⁺ Channel G_protein->Ca_channel inhibits Ca_influx Decreased Ca²⁺ Influx Ca_channel->Ca_influx U50488 (+)-U-50488 U50488->KOR binds & activates MAPK MAPK Pathway (e.g., p38) Beta_Arrestin->MAPK Analgesia Modulation of Nociception (Analgesia) MAPK->Analgesia Ca_influx->Analgesia

Caption: Simplified signaling pathway of (+)-U-50488 via the KOR.

References

Validation & Comparative

A Tale of Two Enantiomers: Unraveling the Stereoselective Activity of U-50488 at the Kappa-Opioid Receptor

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of the pharmacological activity of (+)-U-50488 and (-)-U-50488, providing researchers, scientists, and drug development professionals with a comprehensive guide to their differential effects on the kappa-opioid receptor (KOR).

The compound U-50488, a highly selective kappa-opioid receptor (KOR) agonist, exists as a pair of enantiomers, (+)-U-50488 and (-)-U-50488. While chemically identical in composition, their three-dimensional arrangement is a mirror image, a property that profoundly dictates their interaction with the chiral environment of biological receptors. This guide provides a detailed comparison of the activity of these two enantiomers, supported by experimental data, to elucidate the critical role of stereochemistry in KOR activation.

Stereochemistry and Receptor Affinity: A Stark Contrast

The initial synthesis and determination of the absolute configuration of the U-50488 enantiomers revealed that the (+)-enantiomer possesses the (1R,2R) configuration, while the (-)-enantiomer has the (1S,2S) configuration[1]. This specific spatial arrangement of atoms is the primary determinant of their differential binding to the KOR.

Experimental data from competitive radioligand binding assays consistently demonstrate a significant difference in the binding affinities of the two enantiomers for the KOR. The (-)-(1S,2S) enantiomer exhibits a much higher affinity for the receptor compared to its (+)-(1R,2R) counterpart. This stereoselectivity is a cornerstone of its pharmacological profile.

EnantiomerConfigurationReceptor Affinity (Ki/Kd)Reference
(-)-U-50488 (1S,2S)0.89 nM (Kd)[2]
(+)-U-50488 (1R,2R)299 nM (Kd)[2]

Functional Activity: The Dominance of the (-)-Enantiomer

The disparity in binding affinity translates directly to a profound difference in functional activity. The (-)-(1S,2S)-U-50488 is the eutomer, the enantiomer responsible for the potent and selective agonist activity at the KOR. In contrast, the (+)-(1R,2R)-U-50488, the distomer, is largely inactive at this receptor.

In vivo studies further corroborate this stereoselective activity. In drug discrimination studies in rhesus monkeys, the order of potency for substituting the KOR agonist ethylketocyclazocine (EKC) was found to be:

(-)-(1S,2S)-U-50488 > (±)-U-50488 (racemate) > (+)-(1R,2R)-U-50488 [2]

This in vivo data provides compelling evidence that the (-)-enantiomer is the primary driver of the pharmacological effects of racemic U-50488.

Signaling Pathways of the Kappa-Opioid Receptor

Activation of the KOR by an agonist like (-)-U-50488 initiates a cascade of intracellular signaling events. As a G-protein coupled receptor (GPCR), the KOR primarily couples to inhibitory G-proteins (Gαi/o). This leads to the canonical G-protein signaling pathway. Additionally, like many GPCRs, the KOR can also signal through a G-protein-independent pathway involving β-arrestin.

G-Protein Signaling Pathway

Upon agonist binding, the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The dissociation of the Gβγ subunits can further modulate cellular activity by activating G-protein-gated inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels (VGCCs).

G_Protein_Signaling cluster_membrane Cell Membrane KOR KOR G_protein Gαi/oβγ KOR->G_protein Activates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP GIRK GIRK Channel K_efflux K+ Efflux (Hyperpolarization) GIRK->K_efflux VGCC VGCC Ca_influx ↓ Ca2+ Influx VGCC->Ca_influx Agonist (-)-U-50488 Agonist->KOR Binds G_alpha Gαi/o-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma G_alpha->AC Inhibits G_betagamma->GIRK Activates G_betagamma->VGCC Inhibits

Canonical G-protein signaling pathway of the KOR.
β-Arrestin Signaling Pathway

Following agonist-induced activation and phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestin proteins can be recruited to the KOR. This interaction blocks further G-protein coupling, leading to receptor desensitization. Furthermore, β-arrestin can act as a scaffold for various signaling proteins, initiating G-protein-independent signaling cascades, such as the activation of mitogen-activated protein kinases (MAPKs), and mediating receptor internalization.

Beta_Arrestin_Signaling cluster_membrane Cell Membrane KOR_P KOR-P Beta_Arrestin β-Arrestin KOR_P->Beta_Arrestin Recruits Agonist (-)-U-50488 KOR KOR Agonist->KOR Binds GRK GRK KOR->GRK Activates GRK->KOR Phosphorylates Desensitization Desensitization (Blocks G-protein coupling) Beta_Arrestin->Desensitization Internalization Receptor Internalization Beta_Arrestin->Internalization MAPK_cascade MAPK Signaling Beta_Arrestin->MAPK_cascade

β-Arrestin-mediated signaling and regulation of the KOR.

Experimental Protocols

The determination of the binding affinity and functional activity of the U-50488 enantiomers is typically performed using the following in vitro assays:

Radioligand Competitive Binding Assay

This assay is used to determine the binding affinity (Ki) of the unlabeled enantiomers by measuring their ability to compete with a radiolabeled ligand for binding to the KOR.

Experimental Workflow:

Radioligand_Binding_Workflow A Prepare cell membranes expressing KOR B Incubate membranes with: - Fixed concentration of radioligand (e.g., [3H]U-69,593) - Varying concentrations of unlabeled enantiomer A->B C Separate bound from free radioligand via filtration B->C D Quantify radioactivity of bound ligand using scintillation counting C->D E Plot data and calculate IC50 and Ki values D->E

Workflow for a radioligand competitive binding assay.

Key Steps:

  • Membrane Preparation: Membranes from cells stably expressing the human KOR are prepared.

  • Incubation: The membranes are incubated with a fixed concentration of a high-affinity KOR radioligand (e.g., [3H]U-69,593) and a range of concentrations of the unlabeled test compound ((+)- or (-)-U-50488).

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

This functional assay measures the ability of an agonist to stimulate the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit of the G-protein, which is an early event in G-protein activation.

Experimental Workflow:

GTPgS_Binding_Workflow A Prepare cell membranes expressing KOR B Incubate membranes with: - [35S]GTPγS - GDP - Varying concentrations of agonist enantiomer A->B C Separate bound from free [35S]GTPγS via filtration B->C D Quantify radioactivity of bound [35S]GTPγS using scintillation counting C->D E Plot data and calculate EC50 and Emax values D->E

Workflow for a [35S]GTPγS binding assay.

Key Steps:

  • Membrane Preparation: Similar to the binding assay, membranes from cells expressing the KOR are used.

  • Incubation: The membranes are incubated with [35S]GTPγS, GDP, and varying concentrations of the agonist enantiomer.

  • Filtration: The reaction is terminated by rapid filtration to separate bound from unbound [35S]GTPγS.

  • Quantification: The radioactivity on the filters is measured.

  • Data Analysis: A dose-response curve is generated to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response).

Conclusion

The pharmacological activity of U-50488 is highly stereoselective, with the (-)-(1S,2S) enantiomer being the potent and efficacious agonist at the kappa-opioid receptor. The (+)-(1R,2R) enantiomer, in contrast, exhibits significantly lower binding affinity and is considered largely inactive at the KOR. This dramatic difference underscores the critical importance of stereochemistry in drug-receptor interactions and highlights the (-)-enantiomer as the key pharmacological entity for researchers studying the effects of U-50488. This guide provides a foundational understanding for professionals in the field of pharmacology and drug development, emphasizing the necessity of considering stereoisomerism in the design and evaluation of novel therapeutics targeting the kappa-opioid receptor.

References

A Comparative Guide to the Kappa-Opioid Receptor Agonists: (+)-U-50488 and U-69593

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two widely studied selective kappa-opioid receptor (KOR) agonists, (+)-U-50488 and U-69593. Both compounds have been instrumental in elucidating the physiological and pathophysiological roles of the KOR system, which is implicated in pain, addiction, mood disorders, and other neurological processes. This document outlines their receptor binding profiles, functional activities, and in vivo effects, supported by experimental data and detailed methodologies.

Chemical Structures

CompoundIUPAC NameMolecular FormulaMolar Mass
(+)-U-50488 2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2R)-2-(pyrrolidin-1-yl)cyclohexyl]acetamideC₁₉H₂₆Cl₂N₂O369.33 g/mol
U-69593 N-methyl-2-phenyl-N-[(5R,7S,8S)-7-(pyrrolidin-1-yl)-1-oxaspiro[4.5]decan-8-yl]acetamideC₂₂H₃₂N₂O₂356.51 g/mol

Receptor Binding Affinity and Selectivity

Both (+)-U-50488 and U-69593 are highly selective agonists for the kappa-opioid receptor. The binding affinity (Ki) is a measure of how tightly a ligand binds to a receptor; a lower Ki value indicates a higher affinity. The data presented below is compiled from various radioligand binding assays.

CompoundReceptorKi (nM)Reference
(+)-U-50488 Kappa (κ)~1.2 - 12[1]
Mu (μ)~370[1]
Delta (δ)>500[1]
U-69593 Kappa (κ)~1.0 - 18[2]
Mu (μ)~3300[2]
Delta (δ)~8500[2]

Note: Ki values can vary depending on the specific radioligand, tissue preparation, and experimental conditions used.

Functional Activity

The functional activity of these agonists is often assessed using GTPγS binding assays, which measure the activation of G-proteins upon receptor binding. The EC50 value represents the concentration of an agonist that produces 50% of the maximal response.

CompoundAssayEC50 (nM)Reference
(+)-U-50488 [³⁵S]GTPγS binding~9.31[3]
U-69593 [³⁵S]GTPγS binding~1.5 - 5[4]

In Vivo Pharmacological Effects

Both agonists have been extensively studied in animal models to understand their effects on pain, reward, and other behaviors. The ED50 value is the dose of a drug that produces a therapeutic effect in 50% of the population.

EffectAssaySpecies(+)-U-50488 ED50 (mg/kg)U-69593 ED50 (mg/kg)Reference
Analgesia Acetic Acid WrithingMouse~0.3 - 1.0Not widely reported[5]
Tail-Flick TestRat/Mouse~1.0 - 5.0Not widely reported[6]
Aversion Conditioned Place AversionMouse/RatInduces aversionInduces aversion[7]
Diuresis Urine OutputRatInduces diuresisInduces diuresis[8]

Signaling Pathways

Activation of the kappa-opioid receptor by agonists like (+)-U-50488 and U-69593 initiates intracellular signaling cascades primarily through the Gi/o family of G-proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Additionally, the βγ-subunits of the G-protein can modulate ion channels, such as activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibiting N-type calcium channels.[9][10] More recent research has also highlighted the role of the β-arrestin pathway in mediating some of the effects of KOR agonists, particularly aversive and dysphoric effects.[3]

Kappa Opioid Receptor Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist (+)-U-50488 / U-69593 KOR KOR Agonist->KOR Binds to G_protein Gi/o KOR->G_protein Activates beta_arrestin β-Arrestin KOR->beta_arrestin Recruits G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits Analgesia Analgesia G_alpha->Analgesia GIRK ↑ GIRK Channels G_beta_gamma->GIRK Ca_channel ↓ Ca²⁺ Channels G_beta_gamma->Ca_channel G_beta_gamma->Analgesia cAMP ↓ cAMP PKA PKA cAMP->PKA Inhibits MAPK MAPK Pathway (e.g., p38) beta_arrestin->MAPK Aversion Aversive Effects MAPK->Aversion

Caption: Simplified signaling pathway of kappa-opioid receptor activation.

Experimental Protocols

Radioligand Binding Assay

This assay determines the binding affinity of a test compound to the KOR.

  • Membrane Preparation: Membranes are prepared from cells (e.g., CHO or HEK293) stably expressing the human KOR.

  • Incubation: Membranes are incubated with a fixed concentration of a radiolabeled KOR ligand (e.g., [³H]U-69593) and varying concentrations of the unlabeled test compound.

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures G-protein activation following receptor agonism.

  • Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing KOR are used.

  • Incubation: Membranes are incubated with varying concentrations of the agonist, GDP, and [³⁵S]GTPγS.

  • Filtration: The reaction is stopped by filtration, and the amount of [³⁵S]GTPγS bound to the G-proteins on the membranes is quantified.

  • Data Analysis: The concentration-response curve is plotted to determine the EC50 and Emax (maximal effect) of the agonist.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays Radioligand Binding Radioligand Binding Analgesia (Tail-Flick/Writhing) Analgesia (Tail-Flick/Writhing) Radioligand Binding->Analgesia (Tail-Flick/Writhing) Selectivity Info GTPγS Binding GTPγS Binding GTPγS Binding->Analgesia (Tail-Flick/Writhing) Potency Info Aversion (CPP) Aversion (CPP) Analgesia (Tail-Flick/Writhing)->Aversion (CPP) Assess Side Effects Compound Synthesis Compound Synthesis Compound Synthesis->Radioligand Binding Determine Ki Compound Synthesis->GTPγS Binding Determine EC50/Emax

Caption: General experimental workflow for characterizing KOR agonists.

Acetic Acid-Induced Writhing Test (Mouse)

This is a model of visceral pain used to assess the efficacy of analgesics.

  • Acclimation: Mice are allowed to acclimate to the testing environment.

  • Drug Administration: The test compound or vehicle is administered (e.g., intraperitoneally or subcutaneously).

  • Induction of Writhing: After a predetermined time, a dilute solution of acetic acid is injected intraperitoneally.

  • Observation: The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a specific period (e.g., 20 minutes).

  • Data Analysis: The percentage of inhibition of writhing compared to the vehicle-treated group is calculated.

Tail-Flick Test (Rat/Mouse)

This is a model of spinal nociception.

  • Baseline Measurement: The latency for the animal to flick its tail away from a radiant heat source is measured.

  • Drug Administration: The test compound or vehicle is administered.

  • Post-Drug Measurement: The tail-flick latency is measured at various time points after drug administration.

  • Data Analysis: An increase in the tail-flick latency indicates an analgesic effect. A cut-off time is used to prevent tissue damage.

Summary and Conclusion

Both (+)-U-50488 and U-69593 are potent and highly selective kappa-opioid receptor agonists that have been invaluable tools in pharmacology and neuroscience research. While both compounds exhibit similar mechanisms of action and produce characteristic KOR-mediated effects such as analgesia and aversion, they differ in their chemical structures and may have subtle differences in their pharmacological profiles. U-69593 generally displays a higher binding affinity for the KOR compared to (+)-U-50488.

The choice between these two agonists for a particular study will depend on the specific research question, the desired pharmacokinetic profile, and the experimental model being used. Understanding their comparative pharmacology, as outlined in this guide, is crucial for the design and interpretation of experiments aimed at exploring the therapeutic potential of targeting the kappa-opioid receptor system.

References

A Comparative Guide to the Pharmacological Effects of (+)-U-50488 Hydrochloride and Racemic U-50488

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

U-50488 is a highly selective kappa opioid receptor (KOR) agonist that has been instrumental in preclinical research for decades. As a chiral molecule, it exists in two enantiomeric forms: the (+)-(1R,2R) and the (-)-(1S,2S) isomers. The commercially available racemic (±)-U-50488 is an equal mixture of both enantiomers. This guide provides an objective comparison between the pharmacologically inactive enantiomer, (+)-U-50488 hydrochloride, and the racemic mixture, supported by experimental data to delineate their distinct profiles. Understanding these differences is critical for the precise interpretation of experimental results and for the development of novel KOR-targeted therapeutics.

Data Presentation: Pharmacological Profile

The primary pharmacological activity of racemic U-50488 is attributed almost entirely to the (-)-(1S,2S)-enantiomer. The (+)-enantiomer is significantly less active at the kappa opioid receptor and is often used as a negative control in experiments.

ParameterRacemic (±)-U-50488This compoundKey Findings
Primary Target Kappa Opioid Receptor (KOR)Largely inactive at KORThe KOR agonist activity of the racemate is derived from the (-)-enantiomer.
Mechanism of Action Selective KOR Agonist[1][2]Inactive at KOR; potential Na+ channel blocker at higher concentrations[3]Racemic U-50488 activates canonical KOR signaling pathways; (+)-U-50488's effects are non-opioid mediated.
Binding Affinity (Ki) KOR: ~0.2 - 1.5 nM[4] MOR: ~370 nM[4]KOR: ~1298 nM[5]Racemic U-50488 shows high affinity and selectivity for KOR, whereas the (+)-enantiomer has negligible affinity.
Functional Activity Full, non-biased KOR agonist[4][6]No significant KOR agonist activity[3][7]Racemic U-50488 potently activates G-protein signaling and β-arrestin recruitment.
In Vivo Effects Analgesia, sedation, diuresis, aversion, motor incoordination[2][8][9]Peripheral antinociception at high doses (not KOR-mediated)[3]The classic KOR-mediated behavioral effects are absent with the (+)-enantiomer.

Experimental Protocols

Experiment 1: Competitive Radioligand Binding Assay

This experiment is designed to determine the binding affinity (Ki) of a test compound for a specific receptor by measuring how effectively it competes with a radiolabeled ligand.

Objective: To quantify and compare the binding affinities of racemic U-50488 and (+)-U-50488 for the kappa opioid receptor.

Methodology:

  • Receptor Preparation: Cell membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human kappa opioid receptor (hKOR).

  • Assay Buffer: The assay is typically conducted in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).

  • Incubation: In assay tubes, the cell membranes are incubated with a fixed concentration of a radiolabeled KOR ligand (e.g., [³H]U-69,593 or [³H]bremazocine) and varying concentrations of the unlabeled competitor test compound (racemic U-50488 or (+)-U-50488).

  • Equilibrium: The mixture is incubated, for instance at 25°C for 60 minutes, to allow the binding to reach equilibrium.[10]

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.[10] The filters are then washed with ice-cold assay buffer.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data are used to generate a competition curve. The IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Experiment 2: cAMP Inhibition Functional Assay

This assay measures the functional consequence of KOR activation, which is canonically coupled to the inhibitory G-protein, Gαi/o. Activation of this pathway inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10]

Objective: To assess the functional agonist activity of racemic U-50488 and (+)-U-50488 at the kappa opioid receptor.

Methodology:

  • Cell Culture: hKOR-expressing CHO cells are cultured and plated in multi-well plates.

  • cAMP Stimulation: The cells are treated with forskolin, an adenylyl cyclase activator, to stimulate the production of intracellular cAMP.

  • Compound Treatment: Concurrently with forskolin, cells are treated with varying concentrations of the test compounds (racemic U-50488 or (+)-U-50488).

  • Incubation: The cells are incubated for a defined period (e.g., 30 minutes) to allow for receptor activation and modulation of cAMP levels.

  • Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a detection kit, often based on competitive immunoassay principles (e.g., HTRF or ELISA).

  • Data Analysis: The ability of the test compound to inhibit forskolin-stimulated cAMP production is plotted against its concentration. The EC₅₀ (the concentration that produces 50% of the maximal inhibitory effect) and Emax (maximal effect) are calculated to determine the compound's potency and efficacy as an agonist.

Discussion of Pharmacological Effects

Racemic (±)-U-50488: The racemic mixture is a potent and selective KOR agonist.[1] Its in vivo effects are the hallmark of KOR activation and include analgesia, particularly in models of visceral and inflammatory pain.[2] However, its therapeutic potential is limited by significant side effects such as sedation, motor incoordination, and profound aversion or dysphoria, which are mediated by the same receptor.[6][8][9] At the cellular level, it acts as a non-biased agonist, engaging both G-protein dependent and β-arrestin signaling pathways.[4] Research has also indicated that at higher concentrations, U-50488 can directly block Ca²⁺ and Na⁺ channels, an effect that is independent of KOR activation.[3][11]

This compound: This enantiomer is largely considered inactive at the kappa opioid receptor, demonstrating negligible binding affinity and functional activity.[5][7] This makes it an ideal negative control for isolating KOR-mediated effects in experiments using the racemic mixture or the active (-)-enantiomer. Interestingly, studies have shown that both the (+) and (-) enantiomers of U-50488 can block sodium channels with comparable potency.[3] This non-opioid mechanism can produce peripheral antinociceptive effects. In a formalin test, local administration of (+)-U-50488 produced dose-dependent antinociception that, unlike the KOR-mediated effects of the (-)-enantiomer, could not be blocked by KOR antagonists.[3][12]

Conclusion: The distinct pharmacological profiles of (+)-U-50488 and racemic U-50488 underscore the importance of stereochemistry in drug action. The effects of racemic U-50488 are predominantly driven by the potent KOR agonism of its (-)-enantiomer. In contrast, (+)-U-50488 lacks significant activity at the KOR and its observed biological effects at higher concentrations are attributable to off-target actions, such as ion channel modulation. For researchers investigating specific KOR functions, the use of the isolated (-)-enantiomer is preferred for precision, while (+)-U-50488 serves as an invaluable tool to control for non-KOR-mediated effects.

Visualizations

KOR_Signaling_Pathway KOR KOR G_protein Gαi/oβγ KOR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel Activates K_ion K⁺ K_channel->K_ion Efflux ↑ Agonist U-50488 (Racemate or (-)-Enantiomer) Agonist->KOR Binds ATP ATP ATP->AC Ca_ion Ca²⁺ Ca_ion->Ca_channel Influx ↓

Caption: Canonical KOR G-protein signaling pathway activated by U-50488.

Binding_Assay_Workflow arrow arrow start Start prep Prepare hKOR-expressing cell membranes start->prep incubate Incubate membranes with [³H]Radioligand + Competitor (e.g., (+)-U-50488 or Racemate) prep->incubate filter Rapidly filter mixture through glass fiber filters incubate->filter wash Wash filters with ice-cold buffer filter->wash quantify Quantify filter-bound radioactivity via scintillation counting wash->quantify analyze Analyze data: Determine IC₅₀ and calculate Ki quantify->analyze end End analyze->end

Caption: Experimental workflow for a competitive radioligand binding assay.

References

Validating Kappa Receptor Binding of (+)-U-50488: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stereoselective interactions of ligands with their receptors is a cornerstone of rational drug design. This guide provides a comprehensive comparison of the kappa opioid receptor (KOR) binding properties of (+)-U-50488 against its pharmacologically active enantiomer, (-)-U-50488, and other key KOR ligands. The data presented herein validates the common assertion that (+)-U-50488 is the inactive enantiomer at the KOR, exhibiting significantly lower affinity and a lack of functional activity compared to its levorotatory counterpart.

This guide summarizes quantitative binding data, details the experimental protocols for reproducing these findings, and provides visual representations of the underlying signaling pathways and experimental workflows to facilitate a deeper understanding of the principles of stereoselectivity at the kappa opioid receptor.

Comparative Analysis of Receptor Binding Affinities

The binding affinity of a ligand for its receptor is a primary determinant of its potency and selectivity. In the case of U-50488, a well-established selective KOR agonist, the two enantiomers exhibit markedly different binding profiles at the three main opioid receptor subtypes: kappa (κ), mu (μ), and delta (δ). As the data in the following table demonstrates, (-)-U-50488 possesses high affinity and selectivity for the kappa opioid receptor, whereas (+)-U-50488 displays a significantly diminished affinity, confirming its role as the inactive enantiomer in the context of KOR agonism.

CompoundReceptor SubtypeBinding Affinity (Ki, nM)Selectivity vs. KORReference
(+)-U-50488 Kappa (κ)> 10,000-[1]
Mu (μ)> 10,000-[1]
Delta (δ)> 10,000-[1]
(-)-U-50488 Kappa (κ)1.21[1]
Mu (μ)3,5002917-fold[1]
Delta (δ)4,5003750-fold[1]
(±)-U-50488 (racemic) Kappa (κ)12-[2]
Mu (μ)37031-fold[2]
Delta (δ)> 500> 42-fold[2]
U-69,593 (Agonist) Kappa (κ)0.89 - 1.53Highly Selective[3][4]
Salvinorin A (Agonist) Kappa (κ)1.82 - 2.66Highly Selective[5][6]
nor-Binaltorphimine (nor-BNI) (Antagonist) Kappa (κ)Low NanomolarHighly Selective[7][8]
JDTic (Antagonist) Kappa (κ)Low NanomolarHighly Selective[5][7]

Functional Activity at the Kappa Opioid Receptor

Beyond binding affinity, the functional activity of a ligand determines whether it activates (agonist) or blocks (antagonist) the receptor. Functional assays, such as the GTPγS binding assay, measure the extent of G-protein activation following ligand binding. In line with its low binding affinity, (+)-U-50488 is functionally inactive at the kappa opioid receptor, failing to stimulate G-protein activation even at high concentrations. Conversely, (-)-U-50488 is a potent full agonist.

CompoundAssay TypeParameterValueReference
(-)-U-50488 GTPγS BindingEC₅₀1.7 nM[3]
EₘₐₓFull Agonist[9]
(+)-U-50488 GTPγS BindingEC₅₀> 10,000 nM[1]
EₘₐₓNo Activity[1]
U-69,593 GTPγS BindingEC₅₀~10-18 nM (Ki)[5]
EₘₐₓFull Agonist[9]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental protocols for the key assays are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

  • Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing the human kappa, mu, or delta opioid receptor.

  • Radioligand:

    • For KOR: [³H]U-69,593 or [³H]bremazocine.

    • For MOR: [³H]DAMGO.

    • For DOR: [³H]DPDPE.

  • Test Compounds: (+)-U-50488, (-)-U-50488, and other reference compounds.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Homogenize cells in cold lysis buffer. Centrifuge to pellet the membranes, wash, and resuspend in assay buffer.

  • Assay Setup: In a 96-well plate, combine the receptor membranes, a fixed concentration of radioligand (typically at its Kd value), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at 25°C for 60-120 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) from the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay

This functional assay measures G-protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon agonist stimulation.

Materials:

  • Receptor Source: Cell membranes from cells expressing the kappa opioid receptor.

  • Radioligand: [³⁵S]GTPγS.

  • Reagents: GDP, unlabeled GTPγS (for non-specific binding).

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Test Compounds: (+)-U-50488, (-)-U-50488, and other agonists/antagonists.

Procedure:

  • Assay Setup: In a 96-well plate, add cell membranes, GDP, and varying concentrations of the test compound.

  • Initiation: Add [³⁵S]GTPγS to initiate the reaction.

  • Incubation: Incubate at 30°C for 60 minutes.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold buffer.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the stimulated binding against the log concentration of the test compound to determine the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect).

Visualizing the Molecular Interactions and Experimental Processes

To further clarify the concepts discussed, the following diagrams illustrate the kappa opioid receptor signaling pathway and the workflows for the binding and functional assays.

KOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist (-)-U-50488 (Agonist) KOR Kappa Opioid Receptor (KOR) Agonist->KOR Binds to G_protein Gαi/o Protein KOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK ↑ GIRK Channel Activity Ca_channel ↓ Ca²⁺ Channel Activity cAMP ↓ cAMP

Figure 1: Simplified Kappa Opioid Receptor Signaling Pathway.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Receptor Membranes Incubation Incubate to Equilibrium Membranes->Incubation Radioligand Radioligand ([³H]L*) Radioligand->Incubation Test_Compound Test Compound (L) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Competition_Curve Generate Competition Curve Counting->Competition_Curve IC50 Determine IC₅₀ Competition_Curve->IC50 Ki Calculate Ki IC50->Ki

Figure 2: Experimental Workflow for Radioligand Binding Assay.

GTP_Assay_Workflow cluster_prep_gtp Preparation cluster_assay_gtp Assay cluster_analysis_gtp Data Analysis Membranes_gtp KOR Membranes Incubation_gtp Incubate Membranes_gtp->Incubation_gtp GDP_gtp GDP GDP_gtp->Incubation_gtp Agonist_gtp Test Agonist Agonist_gtp->Incubation_gtp Radioligand_gtp [³⁵S]GTPγS Radioligand_gtp->Incubation_gtp Incubation_gtp->Radioligand_gtp Add to start Filtration_gtp Rapid Filtration Incubation_gtp->Filtration_gtp Washing_gtp Wash Filters Filtration_gtp->Washing_gtp Counting_gtp Scintillation Counting Washing_gtp->Counting_gtp Stimulation_Curve Generate Stimulation Curve Counting_gtp->Stimulation_Curve EC50_Emax Determine EC₅₀ & Eₘₐₓ Stimulation_Curve->EC50_Emax

Figure 3: Experimental Workflow for GTPγS Binding Assay.

References

A Comparative Guide to (+)-U-50488 as a Control Compound in Opioid Research

Author: BenchChem Technical Support Team. Date: December 2025

In the field of opioid research, particularly studies involving the kappa opioid receptor (KOR), the use of precise control compounds is paramount to ensure that observed effects are specifically mediated by the receptor of interest. The compound U-50488, a selective KOR agonist, exists as a pair of stereoisomers (enantiomers): the pharmacologically active (-)-trans-(1S,2S)-U-50488 and its largely inactive counterpart, (+)-trans-(1R,2R)-U-50488. This guide provides a detailed comparison of these enantiomers, establishing the utility of (+)-U-50488 as a negative control and offering experimental data and protocols for researchers.

Pharmacological Profile: Stereoselectivity at Opioid Receptors

The primary difference between the U-50488 enantiomers lies in their affinity and functional activity at the kappa opioid receptor. The (-)-enantiomer binds to and activates the KOR with significantly higher potency than the (+)-enantiomer. This stereoselectivity is the basis for using (+)-U-50488 as a control; it allows researchers to distinguish KOR-mediated effects from non-specific or off-target actions of the compound's chemical scaffold.

While (-)-U-50488 is a potent KOR agonist, it is important to note that both enantiomers have been shown to exhibit non-opioid receptor-mediated effects at higher concentrations, such as the blockade of sodium channels.[1] Additionally, the parent compound has been observed to directly block calcium channels in a manner independent of G-protein signaling.[2] Therefore, the inclusion of (+)-U-50488 as a control is critical for attributing an observed physiological effect specifically to KOR activation.

Data Presentation

The following tables summarize the quantitative differences in binding affinity and functional activity between the U-50488 enantiomers.

Table 1: Comparative Opioid Receptor Binding Affinities (Ki, nM)

CompoundKappa (κ) ReceptorMu (μ) ReceptorDelta (δ) Receptor
(-)-U-50488 0.89 - 44¹> 500²> 500²
(+)-U-50488 299 - 1298¹> 10,000 (inactive)> 10,000 (inactive)
(±)-U-50488 (Racemate)~12> 500> 500

¹Note: Ki values can vary between studies depending on the radioligand and tissue preparation used. The range reflects values reported in different studies.[3][4] ²Note: Affinity for μ and δ receptors is reported for the racemate and is considered negligible for the individual enantiomers, particularly the inactive (+) form.

Table 2: Comparative Functional Activity at Kappa Opioid Receptor

CompoundAssay TypeParameterValue (nM)Efficacy
(-)-U-50488 [³⁵S]GTPγS BindingEC₅₀20 - 100Full Agonist
cAMP InhibitionEC₅₀~17Full Agonist
Membrane PotentialEC₅₀~25Full Agonist
(+)-U-50488 [³⁵S]GTPγS BindingEC₅₀> 10,000No significant activity
cAMP InhibitionEC₅₀> 10,000No significant activity
Membrane PotentialEC₅₀> 10,000No significant activity

Mandatory Visualizations

cluster_ligands U-50488 Enantiomers cluster_receptor Kappa Opioid Receptor (KOR) L_active (-)-U-50488 (Active) KOR KOR L_active->KOR High Affinity (Ki < 50 nM) L_inactive (+)-U-50488 (Inactive Control) L_inactive->KOR Very Low Affinity (Ki > 300 nM) cluster_pathway KOR G-Protein Signaling Pathway Agonist (-)-U-50488 KOR KOR Agonist->KOR Binds & Activates G_protein Gi/o Protein (αβγ) KOR->G_protein GDP -> GTP Exchange G_alpha Gα-GTP G_protein->G_alpha Dissociates G_betagamma Gβγ G_protein->G_betagamma Dissociates AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK GIRK Channel G_betagamma->GIRK Activates cAMP cAMP AC->cAMP Reduces K_ion K+ Efflux GIRK->K_ion Opens cluster_workflow Experimental Workflow: Competitive Binding Assay A 1. Prepare Assay Plate (Membranes, Radioligand, Test Compound) B 2. Incubate (To reach equilibrium) A->B C 3. Rapid Filtration (Separate bound from free radioligand) B->C D 4. Scintillation Counting (Measure radioactivity on filters) C->D E 5. Data Analysis (Calculate IC₅₀ and Ki values) D->E

References

Comparative Analysis of (+)-U-50488 and Other Non-Mu Opioids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of (+)-U-50488, a prototypical kappa-opioid receptor (KOR) agonist, with other non-mu opioid receptor ligands. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their pharmacological properties, signaling mechanisms, and the experimental protocols used for their evaluation.

Introduction to Non-Mu Opioid Systems

The endogenous opioid system, critical in pain, mood, and reward modulation, comprises several receptor types. While the mu-opioid receptor (MOR) is the primary target for classical analgesics like morphine, its activation is also linked to severe side effects, including respiratory depression and addiction.[1] This has spurred research into non-mu opioid receptors—primarily the kappa (KOR), delta (DOR), and nociceptin/orphanin FQ (NOP) receptors—as alternative therapeutic targets.[2] Agonists targeting these receptors offer the potential for potent analgesia with different side-effect profiles.

(+)-U-50488, a highly selective KOR agonist, has been instrumental as a research tool to explore the physiological functions of the KOR system.[3][4] This guide compares (+)-U-50488 with other selective KOR agonists and representative agonists for DOR and NOP receptors.

Comparative Pharmacology of KOR Agonists

(+)-U-50488 is a non-morphinan, arylacetamide compound that exhibits high selectivity for the KOR over MOR and DOR.[4][5][6] Its pharmacological profile is often compared with other structurally diverse KOR agonists, such as the naturally occurring diterpene Salvinorin A and the clinically approved morphinan derivative, Nalfurafine.

Table 1: Comparative In Vitro Receptor Binding and Functional Potency of KOR Agonists

Compound Chemical Class KOR Ki (nM) MOR Ki (nM) DOR Ki (nM) KOR Selectivity (MOR/KOR) KOR Functional Potency (EC50, nM) Reference Agonist Activity
(+)-U-50488 Arylacetamide ~1.2 - 12 ~370 - 6100 >500 ~30 - >50 fold ~10-50 (GTPγS) Full Agonist
Salvinorin A Diterpene ~1.0 - 2.5 >1000 >1000 >400 fold ~0.03 (cAMP) Full Agonist
Nalfurafine Morphinan ~0.1 - 0.5 ~15 ~200 ~30 fold <0.1 (GTPγS) Full Agonist

| U-69,593 | Arylacetamide | ~0.2 | >1000 | >1000 | >5000 fold | ~9.3 (GTPγS) | Full Agonist |

Note: Ki and EC50 values are compiled from multiple sources and may vary based on experimental conditions. Data sourced from[6][7][8][9].

Comparison with Other Non-Mu Opioid Agonists

While (+)-U-50488 acts on the KOR system, other non-mu opioids target DOR and NOP receptors, each with distinct physiological roles.

  • Delta-Opioid Receptor (DOR) Agonists : DOR agonists, such as SNC-80, are investigated for their potential antidepressant and anxiolytic effects, as well as analgesia, with a potentially lower risk of respiratory depression than MOR agonists.[10][11]

  • Nociceptin/Orphanin FQ (NOP) Receptor Agonists : The NOP receptor system is involved in pain, anxiety, and reward.[12][13] Ligands like Ro 64-6198 are being explored for these properties.[13] Mixed NOP/MOR agonists are also in development as potentially safer analgesics.[14]

Table 2: Receptor Selectivity Profile of Representative Non-Mu Opioid Agonists

Compound Primary Target KOR Ki (nM) MOR Ki (nM) DOR Ki (nM) NOP Ki (nM)
(+)-U-50488 KOR ~1.2 ~370 >500 -
SNC-80 DOR >1000 >1000 ~1-2 -

| Ro 64-6198 | NOP | >1000 | >1000 | >1000 | ~0.3 |

Note: Values are approximations from various preclinical studies to illustrate selectivity. Data sourced from[6][11][13].

Signaling Pathways of the Kappa-Opioid Receptor

KOR is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory Gαi/o subunit.[15] Agonist binding initiates two major signaling cascades: a G-protein-dependent pathway and a β-arrestin-dependent pathway. The balance between these pathways can be influenced by the specific ligand, a concept known as "biased agonism."[15]

  • G-Protein Pathway : Activation leads to the dissociation of Gαi/o and Gβγ subunits. Gαi/o inhibits adenylyl cyclase, reducing intracellular cAMP levels. Gβγ modulates ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels and voltage-gated calcium channels.[16] This pathway is generally associated with the analgesic and anti-pruritic effects of KOR agonists.[2]

  • β-Arrestin Pathway : Ligand binding also promotes the recruitment of β-arrestin proteins. β-arrestin2 signaling, particularly through the activation of p38 mitogen-activated protein kinase (MAPK), has been linked to the aversive and dysphoric effects of KOR agonists.[2][15]

KOR_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space KOR KOR Gi_protein Gi/o Protein (αβγ) KOR->Gi_protein activates JNK JNK KOR->JNK activates Beta_Arrestin β-Arrestin2 KOR->Beta_Arrestin recruits G_alpha Gαi/o Gi_protein->G_alpha dissociates G_beta_gamma Gβγ Gi_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC inhibits GIRK GIRK Channel G_beta_gamma->GIRK activates Ca_channel Ca2+ Channel G_beta_gamma->Ca_channel inhibits cAMP cAMP AC->cAMP converts ATP to Analgesia Analgesia Anti-pruritus cAMP->Analgesia GIRK->Analgesia Ca_channel->Analgesia p38 p38 MAPK Aversion Aversion Dysphoria p38->Aversion Beta_Arrestin->p38 activates Agonist KOR Agonist (e.g., U-50488) Agonist->KOR Binding_Assay_Workflow start Start prep Prepare Receptor Membranes start->prep plate Plate Membranes, Radioligand & Test Compound prep->plate incubate Incubate to Reach Equilibrium plate->incubate filter Rapid Filtration (Separate Bound/Unbound) incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (Calculate IC50 & Ki) count->analyze end End analyze->end GTPgS_Assay_Workflow start Start prep Prepare Receptor Membranes start->prep plate Plate Membranes, GDP & Test Agonist prep->plate preincubate Pre-incubate plate->preincubate initiate Add [³⁵S]GTPγS to Initiate Reaction preincubate->initiate incubate Incubate at 30°C initiate->incubate filter Rapid Filtration incubate->filter count Scintillation Counting filter->count analyze Data Analysis (Calculate EC50 & Emax) count->analyze end End analyze->end

References

A Comparative Guide to Cross-Tolerance Between (+)-U-50488 and Morphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-tolerance profiles of (+)-U-50488, a selective kappa-opioid receptor (KOR) agonist, and morphine, a classic mu-opioid receptor (MOR) agonist. Understanding the interplay between these two compounds is crucial for the development of novel analgesics with improved side-effect profiles and reduced potential for tolerance and dependence. This document summarizes key experimental findings, presents quantitative data in a clear format, and details the methodologies employed in pivotal studies.

Introduction to Opioid Tolerance and Cross-Tolerance

Opioid tolerance is a phenomenon where repeated administration of an opioid analgesic leads to a diminished analgesic effect.[1] Cross-tolerance occurs when tolerance to one opioid drug confers tolerance to another. The study of cross-tolerance between MOR and KOR agonists is of significant interest as it sheds light on the distinct and overlapping mechanisms of action of these two receptor systems. The selective KOR agonist (+)-U-50488 and the MOR agonist morphine are key pharmacological tools in this area of research.[2][3]

Summary of Cross-Tolerance Findings

Studies investigating cross-tolerance between (+)-U-50488 and morphine have yielded varied and sometimes conflicting results, suggesting a complex interaction that may be dependent on the experimental model, the method of tolerance induction, and the specific endpoint being measured.

A predominant finding is the lack of symmetrical cross-tolerance between morphine and (+)-U-50488.[2] This suggests that the analgesic effects of these two compounds are mediated by different opioid receptor systems.[2] However, some studies have reported a unidirectional cross-tolerance . For instance, rats made tolerant to morphine have shown a reduced analgesic response to (+)-U-50488H, while rats tolerant to (+)-U-50488H did not exhibit cross-tolerance to morphine.[4] This unidirectional cross-tolerance was observed at the spinal cord level.[4]

Conversely, other research in morphine-tolerant rats has demonstrated differential cross-tolerance , indicating that tolerance to mu agonists does not uniformly extend to kappa agonists.[5] Furthermore, in models of neuropathic pain, the development of tolerance to both morphine and (+)-U-50488H appears to be impaired.[6][7]

Contradictory evidence also exists, with at least one study demonstrating cross-tolerance to the kappa agonist U-50,488 in rats chronically infused with morphine.[8] These discrepancies highlight the nuanced nature of opioid receptor interactions and the importance of considering the specific experimental context.

Quantitative Data on Cross-Tolerance

The following tables summarize quantitative data from key studies investigating the cross-tolerance between (+)-U-50488 and morphine.

Table 1: Analgesic Efficacy (ED50) in Morphine-Tolerant Rats

Agonist TestedTreatment GroupED50 (mg/kg)Fold-Increase in ED50Reference
MorphineSaline Control3.2-[9]
MorphineMorphine-Treated12.84[9]
FentanylMorphine-Treated0.0442[9]
NalbuphineMorphine-Treated4040[9]

ED50 values represent the dose required to produce a 50% maximal effect in a drug discrimination paradigm.

Table 2: Antinociceptive Effect in a Spinal Nociceptive Reflex Model

Pretreatment (Tolerance Induction)Test DrugC-fiber Reflex Depression (% of control)Reference
SalineMorphineSignificant Depression[4]
Morphine (1 mg/kg, i.p.)MorphineAttenuated Depression[4]
Morphine (1 mg/kg, i.p.)U-50,488HAttenuated Depression[4]
SalineU-50,488HSignificant Depression[4]
U-50,488H (1 mg/kg, i.p.)U-50,488HAttenuated Depression[4]
U-50,488H (1 mg/kg, i.p.)MorphineSignificant Depression (No Cross-Tolerance)[4]

Experimental Protocols

The methodologies employed in cross-tolerance studies are critical to the interpretation of their results. Below are detailed protocols for key experiments.

Morphine Tolerance Induction and Analgesic Testing
  • Animal Model: Male Sprague-Dawley rats.

  • Tolerance Induction:

    • Chronic Infusion: Continuous subcutaneous infusion of morphine via implanted osmotic minipumps.

    • Repeated Injections: Twice daily intraperitoneal (i.p.) or subcutaneous (s.c.) injections of morphine for a specified number of days.

  • Analgesic Assays:

    • Tail-Flick Test: The latency to withdraw the tail from a radiant heat source is measured as an index of analgesia.

    • Hot-Plate Test: The latency for the animal to lick a hind paw or jump when placed on a heated surface is recorded.

    • Drug Discrimination Paradigm: Animals are trained to discriminate between saline and a specific dose of morphine. The ability of other drugs to substitute for the morphine cue is then tested.[9]

    • Spinal Nociceptive Reflex Recording: Electrophysiological recording of C-fiber-evoked responses in spinal cord neurons following noxious stimulation.[4]

(+)-U-50488 Tolerance Induction and Analgesic Testing
  • Animal Model: Male Sprague-Dawley rats or mice.

  • Tolerance Induction: Repeated i.p. or s.c. injections of (+)-U-50488H.

  • Analgesic Assays: The same panel of analgesic assays as described for morphine is typically used to assess the analgesic effects of (+)-U-50488 and to test for cross-tolerance from morphine.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the distinct signaling pathways of MOR and KOR agonists and a typical experimental workflow for a cross-tolerance study.

G cluster_0 Mu-Opioid Receptor (MOR) Signaling cluster_1 Kappa-Opioid Receptor (KOR) Signaling morphine Morphine mor MOR morphine->mor gi Gi/o Protein mor->gi ac Adenylate Cyclase gi->ac ion Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) gi->ion mapk MAPK Pathway gi->mapk camp ↓ cAMP ac->camp analgesia_mu Analgesia u50488 (+)-U-50488 kor KOR u50488->kor gi_k Gi/o Protein kor->gi_k ac_k Adenylate Cyclase gi_k->ac_k ion_k Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) gi_k->ion_k p38_mapk p38 MAPK Pathway gi_k->p38_mapk camp_k ↓ cAMP ac_k->camp_k analgesia_kappa Analgesia

Caption: Simplified signaling pathways for MOR and KOR activation.

G cluster_treatment Tolerance Induction Phase cluster_testing Cross-Tolerance Testing Phase start Start: Naive Animals group1 Group 1: Chronic Morphine Administration start->group1 group2 Group 2: Chronic (+)-U-50488 Administration start->group2 group3 Group 3: Chronic Saline Administration (Control) start->group3 test1 Test Analgesic Effect of Morphine group1->test1 test2 Test Analgesic Effect of (+)-U-50488 group1->test2 group2->test1 group2->test2 group3->test1 group3->test2 end End: Compare Analgesic Responses test1->end test2->end

Caption: Experimental workflow for a cross-tolerance study.

Conclusion

The body of research on cross-tolerance between (+)-U-50488 and morphine indicates a complex and not fully elucidated relationship. While a general lack of symmetrical cross-tolerance supports the development of KOR agonists as alternatives to traditional MOR opioids, the existence of unidirectional cross-tolerance in some models warrants further investigation. These findings have significant implications for clinical pain management, suggesting that alternating between MOR and KOR agonists might not always circumvent the development of tolerance. Future research should focus on the molecular mechanisms underlying these observations to guide the rational design of next-generation analgesics.

References

In Vivo Efficacy Showdown: Spiradoline Emerges as a More Potent Analgesic Than (+)-U-50488

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of in vivo studies reveals that spiradoline consistently demonstrates significantly higher analgesic potency compared to (+)-U-50488, another selective kappa-opioid receptor (KOR) agonist.[1] While both compounds are widely utilized as prototypical KOR agonists in preclinical research, spiradoline is, on average, 13 times more potent than (+)-U-50488H in antinociceptive assays, with relative potency ranging from 4.7 to 23 times greater depending on the specific experimental model.[1] This guide provides a detailed comparison of their in vivo performance, supported by experimental data, to inform researchers and drug development professionals.

Comparative Analgesic Potency

The median effective dose (ED50) is a key metric for comparing drug potency. The following tables summarize the ED50 values for spiradoline and (+)-U-50488 from various in vivo analgesic assays. It is important to note that these values are compiled from different studies and may involve different experimental conditions, such as animal strain and specific protocol parameters.[1]

Table 1: In Vivo Analgesic Potency of Spiradoline [1]

CompoundAssaySpeciesED50 (mg/kg)Route of Administration
SpiradolineHot PlateMouse0.46Not Specified
SpiradolineTail-PinchMouse0.26Not Specified
SpiradolineAcetic Acid WrithingMouse0.20Not Specified
SpiradolineShock-Avoidance/EscapeRat0.66Subcutaneous (SC)
SpiradolineWarm Water Tail-WithdrawalRat7.74Intraperitoneal (i.p.)

Table 2: In Vivo Analgesic Potency of (+)-U-50488H [1]

CompoundAssaySpeciesED50 (mg/kg)Route of Administration
U-50488HShock-Avoidance/EscapeRat8.71Subcutaneous (SC)

Studies have also demonstrated that spiradoline exhibits cross-tolerance with the prototypical kappa agonist U-50,488H in analgesic assays.[2] This suggests that chronic exposure to one of these agonists will reduce the analgesic potency of the other, likely due to their shared mechanism of action at the kappa-opioid receptor.[2]

Effects on Locomotor Activity

Both spiradoline and (+)-U-50488H generally suppress locomotor activity, which is consistent with their mechanism of inhibiting dopamine release.[3] However, there are notable differences in their effects.

  • Spiradoline: Consistently shown to decrease spontaneous locomotion and counteract the hyperlocomotor effects of stimulants like methamphetamine and morphine.[3]

  • (+)-U-50488H: Exhibits a more complex, bimodal effect.[3] At higher, analgesic doses, it reduces motor activity.[3] However, at lower, sub-analgesic doses, it has been observed to increase motor activity, particularly in non-habituated animals.[3]

Other In Vivo Effects

Both compounds are known to produce diuresis, a characteristic on-target effect of kappa-opioid receptor agonists.[4][5][6] Clinical data for spiradoline suggests it produces significant side effects such as diuresis, sedation, and dysphoria at doses lower than those required for analgesic effects, which has limited its clinical development.[7][8] (+)-U-50488 also causes opioid receptor-mediated sedation and diuresis.[4]

Mechanism of Action: Kappa-Opioid Receptor Signaling

Both spiradoline and (+)-U-50488 exert their pharmacological effects by selectively binding to and activating kappa-opioid receptors (KORs), which are G-protein coupled receptors.[1][3] Activation of KORs initiates a signaling cascade that leads to inhibitory effects on neuronal activity. This includes the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, the activation of inwardly rectifying potassium channels, and the inhibition of voltage-gated calcium channels.[3] These actions collectively reduce neuronal excitability and neurotransmitter release, thereby producing analgesia and other central nervous system effects.[1]

KOR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cellular_response Cellular Response KOR Kappa-Opioid Receptor (KOR) G_protein Gi/o Protein KOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca++ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca++ Influx Ca_channel->Ca_influx K_efflux ↑ K+ Efflux (Hyperpolarization) K_channel->K_efflux Dopamine_release ↓ Dopamine Release Ca_influx->Dopamine_release K_efflux->Dopamine_release Analgesia Analgesia Dopamine_release->Analgesia Agonist (+)-U-50488 or Spiradoline Agonist->KOR Binds to

Kappa-opioid receptor signaling cascade.

Experimental Protocols

The analgesic potency of these compounds is commonly evaluated using thermal nociceptive assays such as the tail-flick test and the hot-plate test.[1]

Tail-Flick Test
  • Animal Habituation: The animal is gently restrained, and its tail is positioned over a radiant heat source.

  • Baseline Latency: The time taken for the animal to flick its tail away from the heat is recorded as the baseline latency. A cut-off time is employed to prevent tissue damage.

  • Drug Administration: The test compound or vehicle is administered.

  • Post-treatment Latency: The tail-flick latency is measured at predetermined time intervals after drug administration.

  • Data Analysis: The analgesic effect is often expressed as the percentage of the maximum possible effect (%MPE).

Hot-Plate Test
  • Apparatus: A metal plate is maintained at a constant noxious temperature.

  • Baseline Latency: The animal is placed on the hot plate, and the time until a nociceptive response (e.g., licking a paw, jumping) is recorded. A cut-off time is used to prevent injury.[1]

  • Drug Administration: The test compounds or vehicle are administered.[1]

  • Post-treatment Latency: The hot-plate test is repeated at specified intervals after drug administration.[1]

  • Data Analysis: The analgesic effect is calculated similarly to the tail-flick test, often as %MPE.[1]

Experimental_Workflow start Start animal_prep Animal Acclimation & Baseline Measurement (e.g., Tail-Flick Latency) start->animal_prep grouping Randomly Assign to Treatment Groups animal_prep->grouping drug_admin Administer Vehicle, (+)-U-50488, or Spiradoline grouping->drug_admin post_treatment Measure Nociceptive Response at Timed Intervals drug_admin->post_treatment data_analysis Calculate % Maximum Possible Effect (%MPE) post_treatment->data_analysis comparison Compare ED50 Values and Time-Course of Effects data_analysis->comparison end End comparison->end

Workflow for in vivo analgesic assessment.

References

Validating the Selectivity of U-50488: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the stereoselective binding and functional activity of U-50488 enantiomers at the kappa- and mu-opioid receptors.

This guide provides a detailed comparison of the binding affinities and functional activities of the enantiomers of the kappa-opioid receptor (KOR) agonist, U-50488. The data presented herein validates the well-established selectivity of the (-)-enantiomer for the KOR over the mu-opioid receptor (MOR) and clarifies the pharmacological profile of the (+)-enantiomer. This information is crucial for researchers in the fields of pharmacology, neuroscience, and drug development engaged in the study of opioid systems.

Executive Summary

The user's query focused on the selectivity of (+)-U-50488. However, the experimental data unequivocally demonstrates that the KOR-selective activity resides in the (-)-trans-U-50488 enantiomer. This guide will therefore focus on the comparative pharmacology of both the (+) and (-) enantiomers to provide a complete and accurate picture of the compound's stereoselective properties.

Data Presentation

Table 1: Opioid Receptor Binding Affinities (Ki) of U-50488 Enantiomers
CompoundKappa Opioid Receptor (KOR) Ki (nM)Mu Opioid Receptor (MOR) Ki (nM)Selectivity (MOR Ki / KOR Ki)
(-)-U-50488 44 ± 8[1]> 10,000> 227
(+)-U-50488 1298 ± 49[1]> 10,000N/A
(±)-U-50488 (racemic) 1.1 - 12[2]370 - >500[2]~30 - >45

Note: A lower Ki value indicates a higher binding affinity. Selectivity is calculated as the ratio of the Ki for MOR to the Ki for KOR. "N/A" indicates that a meaningful selectivity ratio cannot be calculated due to the low affinity at both receptors.

Table 2: Functional Activity (EC50) of U-50488 (Racemic)
AssayKappa Opioid Receptor (KOR) EC50 (nM)Mu Opioid Receptor (MOR) EC50 (nM)
cAMP Inhibition 0.53Not Reported
Dopamine Release Inhibition ~100-300Not Reported

Experimental Protocols

Radioligand Binding Assays

Detailed protocols for radioligand binding assays are essential for determining the binding affinity (Ki) of a compound for a specific receptor. Below is a generalized protocol for opioid receptors.

Objective: To determine the Ki of (+)-U-50488 and (-)-U-50488 for KOR and MOR.

Materials:

  • Cell membranes prepared from cells stably expressing either human KOR or MOR.

  • Radioligand:

    • For KOR: [³H]-U-69,593 or [³H]-bremazocine.

    • For MOR: [³H]-DAMGO.

  • Test compounds: (+)-U-50488 and (-)-U-50488.

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: A high concentration of a non-radiolabeled ligand (e.g., naloxone).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Cell membranes, radioligand, and varying concentrations of the test compound are incubated together in the assay buffer. A parallel set of tubes containing the radioligand and a saturating concentration of a non-radiolabeled ligand is included to determine non-specific binding.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the cell membranes with the bound radioligand.

  • Washing: The filters are washed with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

GTPγS Functional Assays

GTPγS binding assays are functional assays that measure the activation of G protein-coupled receptors (GPCRs) like the opioid receptors.

Objective: To determine the EC50 and maximal efficacy (Emax) of (+)-U-50488 and (-)-U-50488 at KOR and MOR.

Materials:

  • Cell membranes prepared from cells expressing the opioid receptor of interest.

  • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

  • GDP (Guanosine diphosphate).

  • Test compounds: (+)-U-50488 and (-)-U-50488.

  • Assay Buffer: Containing MgCl₂, NaCl, and a buffer like Tris-HCl.

  • Non-specific binding control: A high concentration of unlabeled GTPγS.

Procedure:

  • Pre-incubation: Cell membranes are pre-incubated with GDP to ensure that the G proteins are in their inactive, GDP-bound state.

  • Incubation: The membranes are then incubated with varying concentrations of the test compound and a fixed concentration of [³⁵S]GTPγS.

  • Reaction: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G protein.

  • Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters.

  • Quantification: The amount of [³⁵S]GTPγS bound to the G proteins on the filters is quantified using a scintillation counter.

  • Data Analysis: The specific binding of [³⁵S]GTPγS is plotted against the concentration of the test compound to generate a dose-response curve. The EC50 and Emax values are determined from this curve using non-linear regression.

Mandatory Visualization

G cluster_ligand Ligand Binding cluster_receptor Opioid Receptors cluster_signaling Downstream Signaling U50488_neg (-)-U-50488 KOR KOR U50488_neg->KOR High Affinity (Ki = 44 nM) MOR MOR U50488_neg->MOR Low Affinity (Ki > 10,000 nM) U50488_pos (+)-U-50488 U50488_pos->KOR Very Low Affinity (Ki = 1298 nM) U50488_pos->MOR Very Low Affinity (Ki > 10,000 nM) G_protein G-protein Activation KOR->G_protein Agonist-induced Analgesia Analgesia G_protein->Analgesia

Caption: Binding affinity of U-50488 enantiomers to KOR and MOR.

G start Prepare Cell Membranes (Expressing KOR or MOR) incubation Incubate Membranes with Radioligand and Test Compound (U-50488 enantiomers) start->incubation filtration Rapid Filtration to Separate Bound and Unbound Ligand incubation->filtration wash Wash Filters to Remove Non-specifically Bound Ligand filtration->wash quantify Quantify Radioactivity with Scintillation Counter wash->quantify analysis Data Analysis: Determine IC50 and Ki quantify->analysis

Caption: Experimental workflow for radioligand binding assay.

G cluster_receptor Opioid Receptor cluster_activation G-protein Activation cluster_downstream Downstream Effects KOR KOR G_protein_inactive Gαβγ-GDP G_protein_active Gα-GTP + Gβγ KOR->G_protein_active Catalyzes GDP/GTP Exchange Agonist (-)-U-50488 Agonist->KOR Binds to Effector Effector (e.g., Adenylyl Cyclase) G_protein_active->Effector Modulates Second_messenger ↓ cAMP Effector->Second_messenger Cellular_response Cellular Response Second_messenger->Cellular_response

Caption: KOR signaling pathway activated by (-)-U-50488.

References

Safety Operating Guide

Proper Disposal of (+)-U-50488 Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides detailed procedures for the safe and compliant disposal of (+)-U-50488 hydrochloride, a selective kappa-opioid receptor agonist used in research. Due to its potent pharmacological activity and the nuanced regulatory landscape for research compounds, a conservative and informed approach to disposal is paramount.

Hazard Assessment and Regulatory Status

This compound is a potent opioid agonist. While the Safety Data Sheet (SDS) from at least one major supplier does not classify the compound as hazardous under the Globally Harmonized System (GHS) and assigns it minimal hazard ratings (NFPA and HMIS ratings of 0), its pharmacological effects warrant careful handling and disposal.[1]

Crucially, the specific scheduling of this compound under the U.S. Drug Enforcement Administration's (DEA) Controlled Substances Act (CSA) is not explicitly defined in publicly available lists.[2][3][4][5] However, as a potent synthetic opioid, it could potentially be considered a controlled substance analogue.[2][3] This ambiguity necessitates a cautious approach to disposal, treating the substance with a high degree of care to ensure compliance with all potential regulations.

Key Principle: In the absence of a definitive non-controlled status, it is prudent to consult with your institution's Environmental Health and Safety (EHS) department to determine the appropriate disposal pathway, which may include treating it as a controlled substance or as hazardous chemical waste.

Quantitative Data Summary

For quick reference, the key chemical and physical properties of this compound are summarized in the table below.

PropertyValue
Chemical Name trans-(+)-3,4-Dichloro-N-methyl-N-[2-(1-pyrrolidinyl)-cyclohexyl]benzeneacetamide hydrochloride
CAS Number 114528-81-3
Molecular Formula C₁₉H₂₆Cl₂N₂O · HCl
Molecular Weight 405.79 g/mol
Purity ≥99%
Solubility Soluble to 100 mM in water and DMSO
Storage Temperature Room Temperature

Data sourced from supplier technical information.[6]

Disposal Procedures: A Step-by-Step Protocol

The following protocol outlines the recommended steps for the disposal of this compound, progressing from the most conservative approach (treating as a controlled substance) to the standard for non-hazardous chemical waste. The appropriate pathway should be determined in consultation with your institution's EHS department.

Experimental Protocol: Disposal of this compound

Objective: To safely and compliantly dispose of this compound from a laboratory setting.

Materials:

  • Appropriate Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves.

  • Chemical waste container (compatible material, e.g., HDPE), properly labeled.

  • Secondary containment for the waste container.

  • Access to the institution's chemical waste management system and EHS contact information.

Methodology:

Step 1: Consultation and Classification

  • Contact EHS: Before initiating disposal, contact your institution's Environmental Health and Safety (EHS) department. Inform them of your intent to dispose of this compound and provide them with the SDS.

  • Determine Classification: EHS will provide guidance on whether the compound must be managed as a DEA-controlled substance, a hazardous chemical waste, or a non-hazardous chemical waste based on institutional policies and local regulations.

Step 2: Disposal as a Potentially Controlled Substance (Most Conservative Approach)

  • Follow DEA Regulations: If EHS determines the compound should be handled as a controlled substance, disposal must adhere to DEA regulations. This typically involves:

    • Segregation: Keep the material separate from all other chemical waste.

    • Secure Storage: Store in a securely locked cabinet or safe, as per DEA requirements for controlled substances.

    • Record Keeping: Maintain meticulous records of the quantity of the substance to be disposed of.

    • Reverse Distributor: Arrange for disposal through a DEA-registered reverse distributor.[6][7][8] Your EHS or a designated institutional officer will facilitate this process. Do not attempt to dispose of it through standard chemical waste channels.

Step 3: Disposal as Hazardous Chemical Waste

  • Containerization:

    • Place the solid this compound into a designated hazardous waste container.

    • If in solution, ensure the container is compatible with the solvent.

    • Do not mix with incompatible waste streams. For example, keep acidic and basic wastes separate.[9]

  • Labeling:

    • Affix a hazardous waste label to the container.

    • Clearly write the full chemical name: "this compound".

    • Indicate the quantity and concentration (if in solution).

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[9]

    • The SAA should be at or near the point of generation.

    • Ensure the container is kept closed except when adding waste.

    • Use secondary containment to prevent spills.

  • Pickup:

    • Request a waste pickup from your EHS department through your institution's established procedures.

Step 4: Disposal as Non-Hazardous Chemical Waste (Least Conservative, but requires EHS approval)

  • Confirmation: Only proceed with this step if explicitly approved by your institution's EHS department.

  • Solid Waste:

    • For small quantities of the solid, place it in a sealed, clearly labeled container.

    • Dispose of this container in the designated laboratory solid waste stream as directed by EHS. Do not dispose of it in the regular trash where it could be handled by custodial staff.[10]

  • Aqueous Solutions (if permitted):

    • Some institutions may permit the drain disposal of small quantities of non-hazardous, water-soluble chemicals.[11][12] However, given the potent pharmacological nature of this compound, this is highly discouraged.

    • Never dispose of this compound down the drain without explicit permission from your EHS department.

Empty Containers:

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent.[13]

  • The first rinsate must be collected and disposed of as hazardous chemical waste.[3]

  • After triple-rinsing and air-drying, deface or remove the label and dispose of the container according to institutional guidelines for clean lab glass or plastic.[13]

Visualizing the Disposal Workflow

The logical flow of the disposal process can be visualized to aid in decision-making.

DisposalWorkflow start Start: Intent to Dispose of This compound consult_ehs Consult Institutional EHS Provide SDS and Quantity start->consult_ehs ehs_decision EHS Classification consult_ehs->ehs_decision controlled_path Treat as Controlled Substance ehs_decision->controlled_path  Controlled  Substance hazardous_path Treat as Hazardous Waste ehs_decision->hazardous_path  Hazardous  Waste non_hazardous_path Treat as Non-Hazardous Waste (Requires EHS Approval) ehs_decision->non_hazardous_path  Non-Hazardous  Waste reverse_distributor Segregate, Secure Storage, Contact DEA Reverse Distributor controlled_path->reverse_distributor hazardous_container Label & Containerize as Hazardous Waste hazardous_path->hazardous_container non_haz_solid Dispose as per EHS Non-Hazardous Protocol non_hazardous_path->non_haz_solid end Disposal Complete reverse_distributor->end saa Store in Satellite Accumulation Area (SAA) hazardous_container->saa ehs_pickup Request EHS Pickup saa->ehs_pickup ehs_pickup->end non_haz_solid->end

Caption: Disposal decision workflow for this compound.

By following these procedures and prioritizing communication with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling (+)-U-50488 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent, novel compounds. This guide provides essential safety and logistical information for the handling of (+)-U-50488 hydrochloride, a selective κ-opioid agonist. Adherence to these procedures is critical for minimizing risk and ensuring the integrity of your research.

This compound is the less active enantiomer of the selective κ-opioid agonist (±)-U-50488.[1] While a Safety Data Sheet (SDS) for the racemic mixture suggests it is not classified as hazardous under the Globally Harmonized System (GHS), it is structurally similar to potent synthetic opioids.[2][3] Therefore, it is crucial to handle this compound with a high degree of caution, following best practices for potent and novel psychoactive substances.

Essential Safety and Personal Protective Equipment (PPE)

Given the nature of this compound as a potent research chemical, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE for various stages of handling.

Activity Required Personal Protective Equipment (PPE)
Receiving and Unpacking - Nitrile gloves- Safety glasses
Weighing and Aliquoting (Solid Form) - Double nitrile gloves- Lab coat- Safety goggles or face shield- N95, N100, or P100 respirator (to prevent inhalation of fine powders)[4]
Solution Preparation and Handling - Nitrile gloves- Lab coat- Safety goggles
Spill Cleanup - Double nitrile gloves- Lab coat or chemical-resistant gown- Safety goggles and face shield- N95, N100, or P100 respirator
Disposal - Nitrile gloves- Lab coat- Safety goggles

General Laboratory Practices:

  • Always work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid compound.[5]

  • Avoid skin and eye contact. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Do not eat, drink, or smoke in the laboratory.[5]

  • Wash hands thoroughly after handling the compound, even if gloves were worn.[6]

Operational Plan: From Receipt to Experimentation

A systematic workflow is essential for the safe and efficient use of this compound in your research.

1. Receiving and Storage:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. While some suppliers suggest room temperature storage, others recommend -20°C for long-term stability.[1][7] Always refer to the supplier's specific instructions.

  • Maintain an accurate inventory of the compound.

2. Weighing and Solution Preparation:

  • Weighing: This should be performed in a chemical fume hood or a ventilated balance enclosure to minimize inhalation risk. Use dedicated spatulas and weighing boats.

  • Solubility: this compound is soluble in water (up to 100 mM) and DMSO (up to 100 mM).[1]

  • Solution Preparation:

    • Calculate the required mass of the compound based on the desired concentration and volume.

    • Carefully add the weighed compound to the appropriate solvent.

    • Vortex or sonicate briefly to ensure complete dissolution.

The following table provides a quick reference for preparing stock solutions.

Desired Concentration Mass of (+)-U-50488 HCl (mg) for 1 mL of Solvent Mass of (+)-U-50488 HCl (mg) for 10 mL of Solvent
1 mM0.4064.06
10 mM4.0640.6
50 mM20.3203
100 mM40.6406
Based on a molecular weight of 405.79 g/mol .

Experimental Workflow: A General Overview

The following diagram illustrates a typical workflow for utilizing this compound in a laboratory setting, from preparation to data analysis.

G General Experimental Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Acquisition & Analysis A Calculate Required Concentration and Volume B Weigh Solid Compound in Fume Hood A->B C Prepare Stock Solution (e.g., in DMSO or Water) B->C D Dilute Stock to Working Concentration C->D E Treat Cells/Tissues or Administer to Animal Model D->E F Incubate/Observe for a Defined Period E->F G Collect Samples/Data (e.g., cell lysates, behavioral data) F->G H Perform Assay (e.g., Western blot, ELISA, behavioral test) G->H I Analyze and Interpret Results H->I

Caption: General laboratory workflow for using this compound.

Mechanism of Action: κ-Opioid Receptor Signaling

This compound exerts its effects by acting as an agonist at the κ-opioid receptor (KOR), a G protein-coupled receptor (GPCR).[8][9] Upon binding, it initiates a signaling cascade that modulates neuronal activity.

G Simplified κ-Opioid Receptor Signaling Pathway U50488 (+)-U-50488 HCl KOR κ-Opioid Receptor (KOR) U50488->KOR G_protein Gi/o Protein Activation KOR->G_protein AC Adenylyl Cyclase Inhibition G_protein->AC inhibits MAPK MAPK Pathway Activation (e.g., p38, JNK) G_protein->MAPK activates cAMP ↓ cAMP Levels AC->cAMP Cellular_Response Modulation of Neuronal Excitability & Gene Expression cAMP->Cellular_Response MAPK->Cellular_Response

Caption: Activation of the κ-opioid receptor by this compound.

Disposal Plan: Ensuring a Safe Laboratory Environment

Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental responsibility.

  • Unused Compound: Unused or expired solid compound should be disposed of as hazardous chemical waste. Do not discard it in the regular trash or pour it down the drain.[3]

  • Contaminated Materials: All materials that have come into contact with the compound, including pipette tips, gloves, weighing boats, and empty containers, should be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Aqueous solutions containing this compound should be collected as hazardous chemical waste.

  • Disposal Procedures: Follow your institution's and local regulations for the disposal of hazardous and potentially controlled substance waste. This typically involves collection by your institution's Environmental Health and Safety (EHS) department.[10][11] Do not attempt to neutralize the chemical yourself.

By adhering to these guidelines, researchers can safely handle this compound, fostering a secure laboratory environment and ensuring the generation of high-quality, reproducible data.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(+)-U-50488 hydrochloride
Reactant of Route 2
Reactant of Route 2
(+)-U-50488 hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.